molecular formula C9H11NO6S B095123 2,3-Dimethoxy-5-sulfamoylbenzoic Acid CAS No. 66644-80-2

2,3-Dimethoxy-5-sulfamoylbenzoic Acid

Cat. No.: B095123
CAS No.: 66644-80-2
M. Wt: 261.25 g/mol
InChI Key: YEVQOPOKMKTXMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethoxy-5-sulfamoylbenzoic Acid is a useful research compound. Its molecular formula is C9H11NO6S and its molecular weight is 261.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dimethoxy-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO6S/c1-15-7-4-5(17(10,13)14)3-6(9(11)12)8(7)16-2/h3-4H,1-2H3,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVQOPOKMKTXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057801
Record name 2,3-Dimethoxy-5-sulphamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66644-80-2
Record name 5-(Aminosulfonyl)-2,3-dimethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66644-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethoxy-5-sulphamoylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066644802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethoxy-5-sulphamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethoxy-5-sulphamoylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.375
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Elucidation of the Molecular Structure of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid. The document details its physicochemical properties, predicted and experimental spectroscopic data, a plausible synthetic route with detailed protocols, and insights into its potential biological activities and associated signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

This compound is a substituted benzoic acid derivative. Its core structure consists of a benzene ring substituted with a carboxylic acid group, two methoxy groups, and a sulfamoyl group.

PropertyValueSource
Molecular Formula C₉H₁₁NO₆SCalculated
Molecular Weight 261.25 g/mol Calculated
IUPAC Name This compound-
CAS Number Not available-

Spectroscopic Data for Structural Elucidation

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the carboxylic acid proton, and the sulfamoyl protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12-13Singlet (broad)1H-COOH
~8.2Doublet1HAromatic H (position 6)
~7.5Doublet1HAromatic H (position 4)
~4.0Singlet3H-OCH₃ (position 3)
~3.9Singlet3H-OCH₃ (position 2)
~7.3Singlet (broad)2H-SO₂NH₂
¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~168-COOH
~152Aromatic C-O (position 2)
~148Aromatic C-O (position 3)
~135Aromatic C-S (position 5)
~130Aromatic C (position 1)
~125Aromatic C-H (position 6)
~118Aromatic C-H (position 4)
~62-OCH₃ (position 2)
~56-OCH₃ (position 3)
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3350-3250MediumN-H stretchSulfonamide
3300-2500BroadO-H stretchCarboxylic Acid
1700-1680StrongC=O stretchCarboxylic Acid
1600-1580MediumC=C stretchAromatic Ring
1350-1310StrongS=O stretch (asymmetric)Sulfonamide
1280-1200StrongC-O stretchAryl ether
1160-1140StrongS=O stretch (symmetric)Sulfonamide
Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zProposed Fragment
261[M]⁺ (Molecular Ion)
244[M - NH₃]⁺
216[M - COOH]⁺
182[M - SO₂NH₂]⁺
167[M - SO₂NH₂ - CH₃]⁺
139[C₇H₇O₃]⁺

Synthesis of this compound

A plausible synthetic route for this compound starts from the commercially available 2,3-dimethoxybenzoic acid. The key step is the introduction of the sulfamoyl group at the 5-position of the benzene ring via chlorosulfonylation followed by amination.

Synthesis_Workflow Start 2,3-Dimethoxybenzoic Acid Step1 Chlorosulfonylation (Chlorosulfonic Acid) Start->Step1 Intermediate 2,3-Dimethoxy-5-(chlorosulfonyl)benzoic Acid Step1->Intermediate Step2 Amination (Ammonia) Intermediate->Step2 Product This compound Step2->Product

A proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis

Step 1: Chlorosulfonylation of 2,3-Dimethoxybenzoic Acid

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap, place 2,3-dimethoxybenzoic acid (1 equivalent).

  • Cool the flask in an ice-water bath.

  • Slowly add chlorosulfonic acid (5-10 equivalents) dropwise with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70°C for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid precipitate, 2,3-dimethoxy-5-(chlorosulfonyl)benzoic acid, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Amination of 2,3-Dimethoxy-5-(chlorosulfonyl)benzoic Acid

  • Dissolve the crude 2,3-dimethoxy-5-(chlorosulfonyl)benzoic acid from the previous step in a suitable solvent such as acetone or tetrahydrofuran.

  • Cool the solution in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

  • Continue stirring at room temperature for 1-2 hours.

  • Remove the organic solvent under reduced pressure.

  • Acidify the remaining aqueous solution with dilute hydrochloric acid to precipitate the product.

  • Collect the solid product, this compound, by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Biological Activity and Signaling Pathways

Derivatives of sulfamoylbenzoic acid are known to exhibit a range of biological activities, most notably as diuretics and antihypertensive agents. Some have also been investigated as agonists for lysophosphatidic acid (LPA) receptors, which are involved in various cellular processes.

Signaling_Pathway Molecule This compound Receptor LPA2 Receptor (GPCR) Molecule->Receptor Agonist Binding G_Protein G Protein Activation Receptor->G_Protein Effector Downstream Effectors (e.g., PLC, PI3K) G_Protein->Effector Response Cellular Responses (e.g., Anti-apoptosis, Mucosal Protection) Effector->Response

Potential signaling pathway for sulfamoylbenzoic acid derivatives as LPA2 receptor agonists.

The sulfamoylbenzoic acid scaffold has been identified as a key pharmacophore for potent and specific agonists of the LPA2 receptor.[1] Activation of the LPA2 receptor, a G protein-coupled receptor (GPCR), can initiate downstream signaling cascades that mediate anti-apoptotic and mucosal barrier-protective effects.[1] This suggests that this compound could potentially modulate these pathways, making it a compound of interest for therapeutic applications in areas such as inflammatory bowel disease and radiation-induced tissue damage. Further research is required to specifically elucidate the biological activity and mechanism of action of this particular derivative.

References

An In-depth Technical Guide on the Physicochemical Properties of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-Dimethoxy-5-sulfamoylbenzoic acid. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering quantitative data, detailed experimental methodologies, and visual representations of experimental workflows.

Core Physicochemical Properties

This compound is a white to almost white crystalline powder.[1] Its key physicochemical data are summarized in the table below, providing a foundational understanding for its handling, formulation, and application in research and development.

PropertyValueSource
CAS Number 66644-80-2[1][2]
Molecular Formula C₉H₁₁NO₆S[1][2]
Molecular Weight 261.25 g/mol [1]
Melting Point 206 °C[1]
Boiling Point (Predicted) 499.2 ± 55.0 °C[1]
Density (Predicted) 1.460 ± 0.06 g/cm³[1]
pKa (Predicted) 3.44 ± 0.10[1]
Physical Form Powder to Crystal[1]
Appearance White to Almost white[1]
Storage Conditions Sealed in dry, Room Temperature[1]

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound is crucial for its characterization.[3][4] Below are detailed methodologies for key experiments.

1. Melting Point Determination

The melting point is a critical physical property used to determine the purity of a solid organic compound.[5]

  • Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

  • Apparatus:

    • Melting point apparatus (e.g., Vernier Melt Station or similar)[5]

    • Capillary tubes

    • Sample of this compound

  • Procedure:

    • A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded. This range is the melting point of the sample.

2. Boiling Point Determination (for liquids)

While this compound is a solid at room temperature, a general protocol for determining the boiling point of an organic liquid is provided for context.[5]

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[5]

  • Apparatus:

    • Simple distillation apparatus (round-bottom flask, condenser, thermometer, receiving flask)[5]

    • Heating mantle

  • Procedure:

    • The liquid is placed in a round-bottom flask.

    • The distillation apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor as it passes into the condenser.[5]

    • The liquid is heated, and the temperature is monitored.

    • The temperature at which the vapor condenses and is collected, and which remains constant during the distillation, is recorded as the boiling point.[5]

3. Acid Dissociation Constant (pKa) Determination

  • Principle: The pKa is a measure of the strength of an acid in solution. It is the pH at which the acid is 50% dissociated. Potentiometric titration is a common method for its determination.

  • Apparatus:

    • pH meter with an electrode

    • Burette

    • Stir plate and stir bar

    • Beaker

  • Procedure:

    • A known concentration of the acidic compound is dissolved in a suitable solvent (typically water or a water/co-solvent mixture).

    • A standardized solution of a strong base (e.g., NaOH) is slowly added to the acidic solution from a burette.

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Visualizations

The following diagrams illustrate common experimental workflows relevant to the characterization of a chemical compound.

Workflow for Melting Point Determination

Workflow for pKa Determination via Titration

References

5-(aminosulfonyl)-2-methoxybenzoic acid CAS number 22117-85-7

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-(Aminosulfonyl)-2-methoxybenzoic Acid (CAS 22117-85-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Aminosulfonyl)-2-methoxybenzoic acid, also known as 2-methoxy-5-sulfamoylbenzoic acid, is a substituted benzamide derivative with the CAS registration number 22117-85-7. Its primary significance in the pharmaceutical industry is its designation as "Sulpiride Impurity D," a recognized impurity and synthetic precursor to the atypical antipsychotic drug Sulpiride.[1] Structurally, it possesses two key functional groups that suggest potential biological activity: a sulfonamide moiety, common in antibacterial drugs, and a substituted benzoic acid core, which is structurally related to dopamine receptor antagonists like Sulpiride.

This technical guide provides a comprehensive overview of the available physicochemical data, synthesis protocols, potential mechanisms of action, and relevant experimental methodologies for the study of this compound.

Physicochemical Properties

Quantitative data for 5-(aminosulfonyl)-2-methoxybenzoic acid is summarized below. It is critical to note that while numerous computed properties are available, specific experimental data such as melting point and solubility for the acid are not widely reported in public literature. Data for its common derivative, Methyl 2-methoxy-5-sulfamoylbenzoate (CAS 33045-52-2), is included for comparison.

Property5-(Aminosulfonyl)-2-methoxybenzoic AcidMethyl 2-methoxy-5-sulfamoylbenzoate
CAS Number 22117-85-733045-52-2
Molecular Formula C₈H₉NO₅SC₉H₁₁NO₅S
Molecular Weight 231.23 g/mol [2]245.25 g/mol [3][4]
IUPAC Name 2-methoxy-5-sulfamoylbenzoic acid[2]methyl 2-methoxy-5-sulfamoylbenzoate
Appearance White to Off-White Solid (presumed)White to off-white solid[4]
Melting Point Data not available175-177 °C (lit.)[1][3]
Boiling Point Data not available439.8 °C at 760 mmHg (Predicted)[3]
Solubility Data not availableData not available
pKa Data not availableData not available
XLogP3 (Computed) -0.3[2]-
TPSA (Computed) 106.69 Ų[5]-
H-Bond Donors (Computed) 2[2]1
H-Bond Acceptors (Computed) 6[2]6

Synthesis and Characterization

The synthesis of 5-(aminosulfonyl)-2-methoxybenzoic acid is typically achieved from 2-methoxybenzoic acid through a two-step process involving chlorosulfonation followed by amination.

Experimental Protocol: Synthesis from 2-Methoxybenzoic Acid

This protocol is adapted from established methodologies for the synthesis of sulfonamides from benzoic acids.

Step 1: Synthesis of 2-methoxy-5-(chlorosulfonyl)benzoic acid

  • In a glass reaction vessel equipped with a stirrer and cooled in an ice bath, add 4 kg (34.3 mol) of chlorosulfonic acid.

  • While maintaining the temperature at 0 °C, slowly add 1.0 kg (6.6 mol) of 2-methoxybenzoic acid to the stirred chlorosulfonic acid until fully dissolved.

  • Remove the ice bath and allow the reaction mixture to warm. Heat the mixture to 50 °C for 1 hour, then increase the temperature to 70 °C and maintain for an additional 2 hours.

  • Cool the reaction liquid to room temperature. The intermediate product, 2-methoxy-5-(chlorosulfonyl)benzoic acid, can be isolated by carefully quenching the reaction mixture in ice water, followed by filtration, washing, and drying.

Step 2: Synthesis of 5-(aminosulfonyl)-2-methoxybenzoic acid

  • In a separate 15 L glass reaction vessel, add 10 L (148.4 mol) of 28% concentrated ammonia solution at room temperature with continuous stirring.

  • Slowly add the 2 kg (9.0 mol) of 2-methoxy-5-(chlorosulfonyl)benzoic acid from Step 1 to the ammonia solution.

  • Heat the resulting mixture to 30 °C and maintain for 4 hours.

  • After the reaction is complete, cool the solution to room temperature.

  • Adjust the pH to 3 using a 15% hydrochloric acid solution. This will cause a large amount of white precipitate (the target compound) to form.

  • Stir the mixture for 30 minutes to ensure complete precipitation.

  • Isolate the final product by filtration, wash with water, and dry.

G cluster_start Starting Materials cluster_process Synthesis Steps cluster_product Final Product start1 2-Methoxybenzoic Acid step1 Step 1: Chlorosulfonation (0-70 °C) start1->step1 start2 Chlorosulfonic Acid start2->step1 start3 Conc. Ammonia step2 Step 2: Amination (30 °C) start3->step2 step1->step2 Intermediate: 2-methoxy-5- (chlorosulfonyl)benzoic acid product 5-(Aminosulfonyl)- 2-methoxybenzoic Acid step2->product Acidification & Precipitation G compound 5-(Aminosulfonyl)- 2-methoxybenzoic Acid (Hypothesized) receptor Dopamine D2/D3 Receptor compound->receptor Antagonism adenylate Adenylate Cyclase receptor->adenylate Inhibition cAMP cAMP Production adenylate->cAMP neuron Postsynaptic Neuron Response cAMP->neuron Modulation G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroate DHPS->DHP Catalysis compound 5-(Aminosulfonyl)- 2-methoxybenzoic Acid (Hypothesized) compound->DHPS Competitive Inhibition Folate Folic Acid Synthesis DHP->Folate Nucleotides Nucleotide Synthesis Folate->Nucleotides Growth Bacterial Growth & Division Nucleotides->Growth G cluster_prep Preparation cluster_assay Assay Execution cluster_result Result prep1 Prepare Serial Dilutions of Test Compound in Plate step1 Add Inoculum to All Wells prep1->step1 prep2 Prepare Bacterial Inoculum (5x10^5 CFU/mL) prep2->step1 step2 Incubate Plate (37°C, 18-24h) step1->step2 result Read Plates Visually for Turbidity step2->result mic Determine MIC: Lowest Concentration with No Growth result->mic

References

Uncharted Territory: The Mechanism of Action of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough investigation of scientific literature and chemical databases, a detailed mechanism of action for 2,3-Dimethoxy-5-sulfamoylbenzoic Acid (CAS Number: 66644-80-2) remains elusive. This compound, while chemically defined, appears to be a largely uncharacterized agent in the realm of pharmacological research, with no significant studies detailing its biological targets, signaling pathways, or overall effects at a molecular level.

Our comprehensive search for in-depth technical data, including quantitative analyses and experimental protocols, yielded no specific information for this compound itself. The scientific landscape is currently devoid of published research that would allow for the creation of a technical guide or whitepaper on its core mechanism of action as requested.

A Focus on Structurally Related and Well-Characterized Compounds

It is possible that the query for "this compound" may be aimed at a more extensively studied, structurally similar molecule. The sulfamoylbenzoic acid scaffold is a key feature in a number of pharmacologically active compounds, most notably the benzamide derivatives used as antipsychotic and antidepressant agents.

Two prominent examples are Sulpiride and Amisulpride . These molecules share a substituted benzamide core and their mechanisms of action are well-documented. It is conceivable that the interest in this compound stems from its potential as a precursor or analog to such compounds.

Given the lack of information on the requested compound, we can, as an alternative, provide a detailed technical guide on a related, well-researched molecule. For instance, a guide on the mechanism of action of a compound like Sulpiride would include:

  • Primary Targets: Detailed information on its selective antagonism of dopamine D2 and D3 receptors.

  • Signaling Pathways: Diagrams and explanations of the downstream effects on dopaminergic signaling in different brain regions.

  • Quantitative Data: Tables summarizing binding affinities (Ki), IC50 values, and other relevant pharmacological data from various studies.

  • Experimental Protocols: Methodologies for key experiments such as receptor binding assays, in vivo microdialysis, and behavioral studies.

Should you be interested in a comprehensive technical guide on a related, pharmacologically characterized compound such as Sulpiride or Amisulpride, please specify, and we will be able to provide a detailed report that fulfills the structural and content requirements of your original request.

The Multifaceted Biological Activities of Sulfamoylbenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamoylbenzoic acid derivatives represent a versatile class of compounds with a broad spectrum of biological activities, positioning them as promising candidates in drug discovery and development.[1][2] Their inherent structural features, characterized by a benzoic acid moiety linked to a sulfonamide group, provide a flexible scaffold for chemical modification, enabling the fine-tuning of their pharmacological profiles.[1] This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of sulfamoylbenzoic acid derivatives, with a focus on their potential as therapeutic agents. The information is presented to aid researchers, scientists, and drug development professionals in their efforts to design and evaluate novel compounds within this chemical class.

Synthesis of Sulfamoylbenzoic Acid Derivatives

The synthesis of sulfamoylbenzoic acid derivatives is typically achieved through a multi-step process that allows for the introduction of diverse substituents. A common synthetic strategy involves the initial chlorosulfonation of a benzoic acid derivative, followed by amination to form the core sulfamoylbenzoic acid structure.[3][4][5][] This intermediate can then be further modified, for instance, by coupling the carboxylic acid group with various amines to generate a wide array of derivatives.[4][5]

A generalized synthetic workflow is depicted below:

G cluster_synthesis General Synthetic Workflow start Substituted Benzoic Acid step1 Chlorosulfonation (e.g., Chlorosulfonic acid) start->step1 intermediate1 Sulfonyl Chloride Intermediate step1->intermediate1 step2 Amination (Primary/Secondary Amine) intermediate1->step2 intermediate2 Sulfamoylbenzoic Acid Core Structure step2->intermediate2 step3 Amide Coupling (e.g., EDC, DMAP) intermediate2->step3 final_product Sulfamoylbenzoic Acid Derivatives step3->final_product

Caption: Generalized synthetic workflow for sulfamoylbenzoic acid derivatives.

Biological Activities and Mechanisms of Action

Sulfamoylbenzoic acid derivatives have demonstrated a remarkable range of biological activities, including agonism at G protein-coupled receptors, enzyme inhibition, and antimicrobial effects. The specific activity is largely dictated by the nature and position of the substituents on the aromatic ring and the sulfonamide nitrogen.

Lysophosphatidic Acid Receptor (LPA) Agonism

Certain sulfamoylbenzoic acid analogues have been identified as potent and specific agonists of the Lysophosphatidic Acid Receptor 2 (LPA2).[7][8] LPA2 is a G protein-coupled receptor that mediates a variety of cellular processes, including cell survival, proliferation, and migration.[2][8] Agonism at LPA2 by these derivatives can trigger downstream signaling cascades that promote anti-apoptotic and mucosal barrier-protective effects.[2][7]

The signaling pathway initiated by LPA2 activation is multifaceted and involves the coupling to various G proteins, leading to the activation of multiple downstream effectors.

G cluster_lpa_signaling LPA2 Receptor Signaling Pathway ligand Sulfamoylbenzoic Acid Derivative (Agonist) receptor LPA2 Receptor (GPCR) ligand->receptor g_protein G Proteins (Gq, Gi, G12/13) receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pi3k PI3K g_protein->pi3k rho Rho g_protein->rho downstream Downstream Effectors (e.g., Akt, ERK, Rac) plc->downstream pi3k->downstream rho->downstream cellular_response Cellular Responses (Anti-apoptosis, Cell Proliferation, Migration) downstream->cellular_response

Caption: Simplified LPA2 receptor signaling pathway activated by sulfamoylbenzoic acid agonists.

Enzyme Inhibition

A significant area of investigation for sulfamoylbenzoic acid derivatives is their role as enzyme inhibitors.[1][2][5] By targeting specific enzymes involved in disease pathogenesis, these compounds offer a promising avenue for therapeutic intervention.

Derivatives of 4-sulfamoylbenzoic acid have been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α).[2] cPLA2α is a key enzyme in the inflammatory process, responsible for the release of arachidonic acid from membrane phospholipids, which is a precursor for the synthesis of pro-inflammatory eicosanoids like prostaglandins and leukotrienes.[9] Inhibition of cPLA2α can therefore dampen the inflammatory response.

G cluster_cpla2_pathway cPLA2α Signaling in Inflammation stimuli Inflammatory Stimuli receptor Cell Surface Receptor stimuli->receptor cpla2 cPLA2α receptor->cpla2 membrane Membrane Phospholipids cpla2->membrane inhibitor Sulfamoylbenzoic Acid Derivative inhibitor->cpla2 arachidonic_acid Arachidonic Acid membrane->arachidonic_acid hydrolysis eicosanoids Pro-inflammatory Eicosanoids arachidonic_acid->eicosanoids inflammation Inflammation eicosanoids->inflammation

Caption: Inhibition of the cPLA2α-mediated inflammatory pathway.

Sulfamoylbenzamide derivatives have been synthesized and evaluated as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases).[4][5][10] These enzymes are involved in the regulation of extracellular nucleotide levels, which play crucial roles in various physiological and pathological processes, including thrombosis, inflammation, and cancer.[5] Selective inhibition of h-NTPDase isoforms presents a potential therapeutic strategy for these conditions.

The sulfamoyl group is a well-known zinc-binding feature, making sulfamoylbenzoic acid derivatives potent inhibitors of carbonic anhydrases (CAs).[] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and altitude sickness.

Antimicrobial Activity

The sulfonamide moiety is a classic pharmacophore for antimicrobial agents.[11][12] Sulfamoylbenzoic acid derivatives, as part of the broader sulfonamide class, are expected to exhibit antimicrobial activity. Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[11][12] Since mammals obtain folic acid from their diet, this pathway is an excellent target for selective antimicrobial therapy.

G cluster_folic_acid_pathway Bacterial Folic Acid Synthesis Inhibition paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps dihydrofolate Dihydrofolic Acid dhps->dihydrofolate inhibitor Sulfamoylbenzoic Acid Derivative inhibitor->dhps Competitive Inhibition tetrahydrofolate Tetrahydrofolic Acid dihydrofolate->tetrahydrofolate nucleic_acids Nucleic Acid Synthesis tetrahydrofolate->nucleic_acids bacterial_growth Bacterial Growth Inhibition nucleic_acids->bacterial_growth

Caption: Mechanism of antimicrobial action via inhibition of folic acid synthesis.

Anti-inflammatory Activity via MAPK/NF-κB/iNOS Pathway

Some benzoxazolone derivatives containing a sulfamoyl moiety have been shown to exert anti-inflammatory effects by modulating the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[13] This leads to the suppression of inducible nitric oxide synthase (iNOS) expression and a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), IL-1β, and IL-6.[13]

G cluster_mapk_nfkb_pathway MAPK/NF-κB/iNOS Signaling Pathway Inhibition lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK (p38, ERK) tlr4->mapk nfkb NF-κB tlr4->nfkb inos iNOS mapk->inos nfkb->inos inhibitor Sulfamoyl-containing Derivative inhibitor->mapk inhibitor->nfkb pro_inflammatory Pro-inflammatory Mediators (NO, IL-1β, IL-6) inos->pro_inflammatory inflammation Inflammation Reduction pro_inflammatory->inflammation

Caption: Inhibition of the MAPK/NF-κB/iNOS inflammatory pathway.

Quantitative Data Summary

The biological activity of sulfamoylbenzoic acid derivatives is quantified using various in vitro and in vivo assays. The following tables summarize key quantitative data for representative compounds from the literature.

Table 1: LPA2 Receptor Agonist Activity

Compound IDEC50 (nM)Reference
11d0.00506 ± 0.00373[7]
11c0.15 ± 0.02[7]
8c60.90 ± 9.39[7]

Table 2: h-NTPDase Inhibitory Activity (IC50 in µM)

Compound IDh-NTPDase1h-NTPDase2h-NTPDase3h-NTPDase8Reference
3i2.88 ± 0.13-0.72 ± 0.11-[5][10]
3f-0.27 ± 0.08--[5][10]
3j-0.29 ± 0.07--[5][10]
4d-0.13 ± 0.01--[5]
2a--1.32 ± 0.06-[5]
2d---0.28 ± 0.07[5]

Table 3: cPLA2α Inhibitory Activity

Compound IDIC50 (µM)Reference
85< 1[5]
88< 1[5]
3~ 5.8[2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of key methodologies employed in the evaluation of sulfamoylbenzoic acid derivatives.

General Synthesis of N-Substituted 4-Sulfamoylbenzoic Acids

The synthesis typically follows a two-step procedure:

  • Sulfonamide Formation: A 4-(chlorosulfonyl)benzoyl derivative is reacted with a primary or secondary amine in a suitable solvent (e.g., pyridine, TEA in DCM/DMF).[1][4]

  • Ester Hydrolysis: The resulting ester is hydrolyzed using a base (e.g., LiOH or K2CO3) in a solvent mixture like THF-water to yield the final carboxylic acid.[7]

LPA Receptor Activation Assay

The agonist activity of the compounds at LPA receptors is determined by measuring the transient mobilization of intracellular calcium ([Ca2+]i).[7]

  • Cell Lines: Mouse embryonic fibroblasts (MEFs) overexpressing a single human LPA GPCR subtype (LPA1, LPA2, or LPA3) are used.[7]

  • Method: Cells are loaded with the fluorescent calcium indicator Fura-2AM. The change in fluorescence upon addition of the test compound is measured to quantify the increase in [Ca2+]i.[7]

h-NTPDase Inhibition Assay (Malachite Green Assay)

The inhibitory potential against h-NTPDase isoforms is assessed by quantifying the amount of inorganic phosphate released from the hydrolysis of ATP or ADP.[5][]

  • Reaction Mixture: The assay is performed in a buffer containing the enzyme, the test compound at various concentrations, and the substrate (ATP or ADP).[5][]

  • Detection: The reaction is stopped, and the malachite green reagent is added, which forms a colored complex with the released inorganic phosphate. The absorbance is measured spectrophotometrically.[5][]

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.[]

Antimicrobial Susceptibility Testing

The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using methods such as broth microdilution or agar dilution assays according to established guidelines (e.g., CLSI).

In Vivo Antihypertensive Activity Evaluation

The antihypertensive effects of the derivatives can be assessed in animal models of hypertension, such as spontaneously hypertensive rats (SHRs) or DOCA-salt hypertensive rats.[14]

  • Administration: The test compound is administered orally or via another appropriate route.[14]

  • Blood Pressure Measurement: Systolic blood pressure is measured at different time points after administration using non-invasive methods (e.g., tail-cuff method) or invasive methods for continuous monitoring.[14]

Experimental Workflow for Drug Discovery

The discovery and development of novel sulfamoylbenzoic acid derivatives as therapeutic agents follow a structured workflow, from initial design and synthesis to preclinical evaluation.

G cluster_workflow Drug Discovery and Development Workflow design Compound Design & Library Synthesis in_vitro In Vitro Screening (Primary Assays) design->in_vitro sar Structure-Activity Relationship (SAR) Studies in_vitro->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->design in_vitro_secondary In Vitro Profiling (Selectivity, MoA) lead_optimization->in_vitro_secondary in_vivo In Vivo Efficacy & Toxicology Studies in_vitro_secondary->in_vivo preclinical Preclinical Candidate Selection in_vivo->preclinical

Caption: A typical workflow for the discovery and development of sulfamoylbenzoic acid derivatives.

Conclusion

Sulfamoylbenzoic acid derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a diverse array of biological activities. Their amenability to chemical modification allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective agents for various therapeutic targets. This technical guide has provided a comprehensive overview of their synthesis, biological activities, and mechanisms of action, supported by quantitative data and detailed experimental protocols. The continued investigation of this compound class holds significant promise for the development of novel therapeutics to address unmet medical needs.

References

Uncharted Territory: The Therapeutic Potential of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid Remains Largely Unexplored

Author: BenchChem Technical Support Team. Date: December 2025

Despite its defined chemical structure, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the therapeutic targets and pharmacological applications of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid. This compound, also known by its synonym 5-(Aminosulfonyl)-2,3-dimethoxybenzoic Acid, is cataloged by chemical suppliers, but its biological activity and mechanism of action have not been the subject of in-depth preclinical or clinical investigation.

Currently, information on this compound is primarily limited to its chemical identity and properties. While the presence of a sulfamoyl (sulfonamide) group in its structure suggests potential avenues for biological activity, specific data for this molecule is absent. Generally, the sulfonamide functional group is a well-known pharmacophore, most famously associated with antibacterial drugs that inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. Additionally, various sulfonamide-containing compounds have been developed to target a wide array of proteins, including carbonic anhydrases, proteases, and receptors involved in neurotransmission.

One notable mention of a structurally related compound, 2-methoxy-5-sulfamoylbenzoic acid, identifies it as an impurity of the antipsychotic drug Sulpiride. However, this association does not confer any known therapeutic action to the impurity itself.

The lack of published research into the biological effects of this compound means that there is no quantitative data on its binding affinities, efficacy in cellular or animal models, or its influence on specific signaling pathways. Consequently, the creation of a detailed technical guide with experimental protocols and pathway diagrams, as initially requested, is not feasible at this time.

For researchers, scientists, and drug development professionals, this compound represents a largely unexplored chemical entity. Its therapeutic potential is yet to be determined, and any future investigations would be breaking new ground. The initial steps in characterizing this molecule would involve broad biological screening to identify any potential activity, followed by more focused studies to elucidate its mechanism of action and specific molecular targets. Until such research is conducted and published, the therapeutic landscape of this compound remains an open and intriguing question.

Unveiling Sulpiride Impurity D: A Technical Guide to 2-Methoxy-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulpiride Impurity D, correctly identified as 2-Methoxy-5-sulfamoylbenzoic Acid. The initial topic referencing 2,3-Dimethoxy-5-sulfamoylbenzoic Acid has been clarified through extensive research, which indicates that the recognized impurity in Sulpiride is the 2-methoxy variant. This document details its chemical properties, synthesis, and analytical methodologies for its detection and quantification, serving as a vital resource for professionals in pharmaceutical development and quality control.

Chemical and Physical Properties

2-Methoxy-5-sulfamoylbenzoic Acid is a known process impurity and potential degradation product of Sulpiride, an antipsychotic medication. Understanding its fundamental properties is crucial for its isolation, identification, and control in the final drug product.

PropertyValueReference
IUPAC Name 2-Methoxy-5-sulfamoylbenzoic acid[1]
Synonyms Sulpiride EP Impurity D, 5-(Aminosulfonyl)-2-methoxybenzoic acid, 5-Sulfamoyl-o-anisic acid[1]
CAS Number 22117-85-7[1][2]
Molecular Formula C₈H₉NO₅S[2]
Molecular Weight 231.23 g/mol [2]

Synthesis of 2-Methoxy-5-sulfamoylbenzoic Acid

The formation of 2-Methoxy-5-sulfamoylbenzoic Acid as an impurity is primarily linked to the synthesis of Sulpiride. It is often a key starting material or an intermediate that can carry over into the final active pharmaceutical ingredient (API). There are two main synthetic routes to its precursor, methyl 2-methoxy-5-sulfamoylbenzoate.

Traditional Synthesis Route

The conventional synthesis begins with salicylic acid and involves a multi-step process.[3][4][5][6] This pathway is often associated with the generation of significant waste.

Experimental Protocol: Traditional Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

  • Methylation: Salicylic acid is methylated, typically using dimethyl sulfate, to produce methyl 2-methoxybenzoate.

  • Chlorosulfonation: The resulting ester undergoes chlorosulfonation with chlorosulfonic acid to yield methyl 2-methoxy-5-(chlorosulfonyl)benzoate.

  • Amination: The chlorosulfonyl derivative is then reacted with ammonia to form methyl 2-methoxy-5-sulfamoylbenzoate.

Modern Synthesis Route

A more contemporary and efficient approach involves the direct sulfamoylation of a chlorinated precursor.[3][5][6]

Experimental Protocol: Modern Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

  • Reaction Setup: In a reaction flask equipped with a reflux apparatus, add 300g of tetrahydrofuran, 50g (0.25mol) of methyl 2-methoxy-5-chlorobenzoate, 1.8g of cuprous bromide (0.0125mol), and 25.7g (0.25mol) of sodium aminosulfonate.[6]

  • Reaction Conditions: Heat the mixture to 65°C and maintain for 12 hours.[6]

  • Work-up and Isolation: After the reaction, add 2g of activated carbon to the mixture and filter while hot. The filtrate is then concentrated under reduced pressure to yield methyl 2-methoxy-5-sulfamoylbenzoate as a white crystalline powder.[6]

Hydrolysis to 2-Methoxy-5-sulfamoylbenzoic Acid

To obtain the final impurity, 2-Methoxy-5-sulfamoylbenzoic Acid, the methyl ester precursor from either synthetic route must be hydrolyzed. While specific protocols for this final step are not extensively detailed in the reviewed literature, a standard ester hydrolysis procedure would be employed.

General Experimental Protocol: Hydrolysis

  • Reaction: The methyl 2-methoxy-5-sulfamoylbenzoate is treated with an aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) and heated to facilitate hydrolysis.

  • Acidification: The reaction mixture is then acidified to precipitate the carboxylic acid.

  • Purification: The crude 2-Methoxy-5-sulfamoylbenzoic Acid is collected by filtration and can be further purified by recrystallization.

Synthesis Pathway of Methyl 2-methoxy-5-sulfamoylbenzoate (Precursor to Sulpiride Impurity D)

G cluster_0 Traditional Route cluster_1 Modern Route Salicylic Acid Salicylic Acid Methyl 2-methoxybenzoate Methyl 2-methoxybenzoate Salicylic Acid->Methyl 2-methoxybenzoate Methylation Methyl 2-methoxy-5-(chlorosulfonyl)benzoate Methyl 2-methoxy-5-(chlorosulfonyl)benzoate Methyl 2-methoxybenzoate->Methyl 2-methoxy-5-(chlorosulfonyl)benzoate Chlorosulfonation Methyl 2-methoxy-5-sulfamoylbenzoate_T Methyl 2-methoxy-5- sulfamoylbenzoate Methyl 2-methoxy-5-(chlorosulfonyl)benzoate->Methyl 2-methoxy-5-sulfamoylbenzoate_T Amination 2-Methoxy-5-sulfamoylbenzoic Acid 2-Methoxy-5-sulfamoylbenzoic Acid Methyl 2-methoxy-5-sulfamoylbenzoate_T->2-Methoxy-5-sulfamoylbenzoic Acid Hydrolysis Methyl 2-methoxy-5-chlorobenzoate Methyl 2-methoxy-5-chlorobenzoate Methyl 2-methoxy-5-sulfamoylbenzoate_M Methyl 2-methoxy-5- sulfamoylbenzoate Methyl 2-methoxy-5-chlorobenzoate->Methyl 2-methoxy-5-sulfamoylbenzoate_M Sulfamoylation Methyl 2-methoxy-5-sulfamoylbenzoate_M->2-Methoxy-5-sulfamoylbenzoic Acid Hydrolysis

Caption: Synthesis routes to Sulpiride Impurity D precursor.

Analytical Methods for Detection and Quantification

The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing. Several analytical techniques are employed for the detection and quantification of 2-Methoxy-5-sulfamoylbenzoic Acid in Sulpiride.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of Sulpiride and its impurities due to its high resolution and sensitivity.

ParameterMethod 1Method 2
Column Waters®-C18 (250 mm x 4.6 mm, 5 µm)Cyano column (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.01 M Dihydrogenphosphate buffer (45:55), pH 4.0Acetonitrile : Water (70:30 v/v), pH 7.0
Flow Rate 1.0 mL/minNot Specified
Detection Fluorescence (Excitation: 300 nm, Emission: 365 nm)UV at 221 nm
Reference [7][8][9][10]

Experimental Protocol: HPLC Analysis

  • Standard and Sample Preparation: Prepare stock solutions of Sulpiride and its impurities in a suitable solvent such as methanol. Further dilute with the mobile phase to obtain working standard solutions.[7] For pharmaceutical preparations, dissolve a known amount of the powdered drug product in the solvent, sonicate, filter, and dilute to the working concentration.

  • Chromatographic Run: Inject the prepared solutions into the HPLC system operating under the specified conditions.

  • Data Analysis: Identify and quantify the impurities by comparing the retention times and peak areas with those of the reference standards.

Thin-Layer Chromatography (TLC)

TLC provides a simpler and more cost-effective method for the qualitative and semi-quantitative analysis of impurities.

ParameterValue
Stationary Phase Silica gel 60 F254 plates (20 x 10 cm, 0.2 mm layer)
Mobile Phase Methylene chloride : Methanol : Ammonia solution (25%) (18 : 2.8 : 0.4, v/v/v)
Development Distance 90 mm
Detection Scanning densitometry at 240 nm
Reference [11][12][13]

Experimental Protocol: TLC Analysis

  • Sample Application: Apply the standard and sample solutions to the TLC plate using a suitable applicator.

  • Development: Develop the plate in a chamber saturated with the mobile phase until the solvent front reaches the specified distance.

  • Detection and Quantification: After drying the plate, visualize the spots under UV light and perform scanning densitometry at the specified wavelength to quantify the impurities.

G Sulpiride_Sample Sulpiride Bulk Drug or Formulation Sample Sample_Preparation Sample Preparation (Dissolution, Dilution, Filtration) Sulpiride_Sample->Sample_Preparation Analytical_Technique Analytical Technique Selection Sample_Preparation->Analytical_Technique HPLC_Analysis HPLC Analysis Analytical_Technique->HPLC_Analysis High Resolution & Sensitivity TLC_Analysis TLC Analysis Analytical_Technique->TLC_Analysis Screening & Semi-quantification Data_Acquisition Data Acquisition (Chromatogram/Densitogram) HPLC_Analysis->Data_Acquisition TLC_Analysis->Data_Acquisition Impurity_Identification Impurity Identification (Comparison with Standard) Data_Acquisition->Impurity_Identification Quantification Quantification (Peak Area/Spot Intensity) Impurity_Identification->Quantification Reporting Reporting of Impurity Levels Quantification->Reporting

References

In-Silico Modeling of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed in-silico modeling workflow for 2,3-Dimethoxy-5-sulfamoylbenzoic Acid, a novel compound with therapeutic potential. Due to the limited availability of experimental data for this specific molecule, this paper outlines a robust computational strategy based on methodologies applied to structurally similar sulfamoylbenzoic acid derivatives. The guide details protocols for target identification, ligand preparation, molecular docking, and molecular dynamics simulations. It also presents potential biological targets, including carbonic anhydrase and the Na-K-Cl cotransporter, and visualizes relevant signaling pathways and experimental workflows using Graphviz diagrams. All quantitative data for closely related compounds is summarized in structured tables to serve as a reference for future computational and experimental studies.

Introduction

This compound is a small molecule with a chemical structure suggestive of potential pharmacological activity. The presence of a sulfamoylbenzoic acid scaffold is a common feature in a variety of clinically significant drugs, particularly diuretics. In the absence of empirical data, in-silico modeling offers a powerful and resource-efficient approach to predict the compound's physicochemical properties, identify potential biological targets, and elucidate its mechanism of action at a molecular level. This guide serves as a roadmap for researchers aiming to investigate this compound through computational methods.

Physicochemical Properties and Analogs

PropertyValue (for 2-Methoxy-5-sulfamoylbenzoic acid)Data Source
Molecular Formula C8H9NO5SPubChem[1]
Molecular Weight 231.23 g/mol PubChem[1]
IUPAC Name 2-methoxy-5-sulfamoylbenzoic acidPubChem[1]
SMILES COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)OPubChem[1]
CAS Number 22117-85-7PubChem[1]

Potential Biological Targets and Signaling Pathways

Based on the structural characteristics of this compound, two primary biological targets are hypothesized: Carbonic Anhydrase and the Na-K-Cl Cotransporter (NKCC).

Carbonic Anhydrase

The sulfonamide group is a classic zinc-binding pharmacophore for carbonic anhydrase (CA) inhibitors.[2][3][4] CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in various physiological processes, including pH regulation and fluid balance.[2][4] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[4]

2_3_Dimethoxy_5_sulfamoylbenzoic_Acid 2_3_Dimethoxy_5_sulfamoylbenzoic_Acid Carbonic_Anhydrase Carbonic_Anhydrase 2_3_Dimethoxy_5_sulfamoylbenzoic_Acid->Carbonic_Anhydrase Inhibition CO2_H2O_Metabolism CO2 + H2O <=> H2CO3 Carbonic_Anhydrase->CO2_H2O_Metabolism Catalysis pH_Regulation Intracellular pH Regulation CO2_H2O_Metabolism->pH_Regulation Ion_Transport Bicarbonate Ion Transport CO2_H2O_Metabolism->Ion_Transport Physiological_Effects Diuresis, Decreased Intraocular Pressure pH_Regulation->Physiological_Effects Ion_Transport->Physiological_Effects

Carbonic Anhydrase Inhibition Pathway
Na-K-Cl Cotransporter (NKCC)

Sulfamoylbenzoic acid derivatives, such as furosemide, are well-known inhibitors of the Na-K-Cl cotransporter (NKCC).[5] These transporters are crucial for the reabsorption of sodium, potassium, and chloride ions in the kidney's thick ascending limb of the loop of Henle.[6] Inhibition of NKCC leads to diuresis, making it a target for treating hypertension and edema.[6]

2_3_Dimethoxy_5_sulfamoylbenzoic_Acid 2_3_Dimethoxy_5_sulfamoylbenzoic_Acid NKCC Na-K-Cl Cotransporter (NKCC) 2_3_Dimethoxy_5_sulfamoylbenzoic_Acid->NKCC Inhibition Ion_Reabsorption Inhibition of Na+, K+, 2Cl- Reabsorption in Thick Ascending Limb NKCC->Ion_Reabsorption Urine_Output Increased Na+, K+, Cl- Excretion Ion_Reabsorption->Urine_Output Diuresis Increased Water Excretion (Diuresis) Urine_Output->Diuresis

Na-K-Cl Cotransporter Inhibition Pathway

In-Silico Modeling Workflow

A multi-step in-silico workflow is proposed to investigate the interaction of this compound with its potential biological targets.

cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Target_Selection Target Identification (e.g., Carbonic Anhydrase, NKCC) Receptor_Prep Receptor Preparation (PDB Structure Retrieval, Cleaning, Protonation) Target_Selection->Receptor_Prep Ligand_Prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) Docking Molecular Docking (Pose Prediction, Scoring) Ligand_Prep->Docking Receptor_Prep->Docking MD_Simulation Molecular Dynamics Simulation (Complex Stability, Interaction Analysis) Docking->MD_Simulation Pharmacophore_Modeling Pharmacophore Modeling (Feature Identification) Docking->Pharmacophore_Modeling Binding_Energy Binding Free Energy Calculation (MM/PBSA or MM/GBSA) MD_Simulation->Binding_Energy

In-Silico Modeling Workflow

Experimental Protocols

This section provides detailed methodologies for the key experiments in the proposed in-silico workflow.

Ligand Preparation
  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

  • 3D Conversion and Optimization: Convert the 2D structure to a 3D conformation. Perform an initial energy minimization using a suitable force field (e.g., MMFF94). This can be done using software like Open Babel or Maestro.

  • Protonation State and Tautomer Generation: Determine the likely protonation state at a physiological pH (e.g., 7.4). Generate possible tautomers and select the lowest energy conformer for docking.

Receptor Preparation
  • Structure Retrieval: Obtain the 3D crystal structure of the target protein (e.g., human Carbonic Anhydrase II, PDB ID: 6G3V; a model of NKCC1) from the Protein Data Bank (PDB).[2]

  • Structure Cleaning: Remove water molecules, co-factors (unless essential for binding), and any existing ligands from the PDB file.

  • Protonation and Optimization: Add hydrogen atoms and assign appropriate protonation states to the amino acid residues. Perform a constrained energy minimization of the protein structure to relieve any steric clashes.

Molecular Docking
  • Binding Site Definition: Identify the active site of the receptor. For carbonic anhydrase, this will be the zinc-containing catalytic pocket. For NKCC, this may be inferred from cryo-EM structures or homology models.[7]

  • Docking Simulation: Use a molecular docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared ligand into the defined binding site.[8][9][10] The program will generate multiple binding poses.

  • Pose Selection and Scoring: Analyze the generated poses based on their docking scores, which estimate the binding affinity. Select the best-scoring and most plausible binding pose for further analysis.

Molecular Dynamics (MD) Simulation
  • System Setup: Place the selected protein-ligand complex in a periodic box of water molecules and add counter-ions to neutralize the system.

  • Equilibration: Perform a multi-step equilibration protocol, gradually heating the system and then running it at a constant temperature and pressure to allow the system to relax.

  • Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns or more) to observe the stability of the protein-ligand complex and analyze its dynamic behavior.[11][12][13]

  • Trajectory Analysis: Analyze the MD trajectory to calculate metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond interactions over time.

Binding Free Energy Calculation
  • MM/PBSA or MM/GBSA: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of the protein-ligand complex from the MD simulation trajectory.[3]

Pharmacophore Modeling
  • Model Generation: Based on the docked pose of this compound and known inhibitors of the target, generate a pharmacophore model that defines the essential chemical features for biological activity (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups).[14][15]

Quantitative Data for Related Compounds

The following table summarizes inhibitory activities of compounds structurally related to sulfamoylbenzoic acid against potential targets. This data can serve as a benchmark for evaluating the in-silico predictions for this compound.

Compound ClassTargetCompound ExampleIC50 / ActivityReference
Sulfamoylbenzoic Acid Derivativesh-NTPDase3N-cyclopropyl-sulfamoylbenzoic acid1.32 ± 0.06 µM[16]
1H-1,2,3-triazole analogsbCA-IICompound 9i11.1 µM[4]
1H-1,2,3-triazole analogshCA-IICompound 9i10.9 µM[4]
2,4-dichloro-5-sulfamoylbenzoic acid derivativesα-amylaseCompound 3c~3-fold more active than acarbose[17][18]
2,4-dichloro-5-sulfamoylbenzoic acid derivativesα-glucosidaseCompound 3c~5-fold more active than acarbose[17][18]

Conclusion

This technical guide has outlined a comprehensive in-silico strategy for the characterization of this compound. By leveraging established computational techniques and drawing parallels with structurally related compounds, researchers can predict the molecule's biological targets, understand its binding mechanism, and estimate its potential efficacy. The detailed protocols and workflows provided herein offer a solid foundation for initiating computational studies on this and other novel small molecules, thereby accelerating the early stages of drug discovery and development. The successful application of these in-silico methods will pave the way for subsequent experimental validation and optimization of this promising compound.

References

Navigating Metabolic Fates: A Technical Guide to Deuterated 2,3-Dimethoxy-5-sulfamoylbenzoic Acid for Advanced Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the strategic use of deuterated 2,3-Dimethoxy-5-sulfamoylbenzoic Acid in metabolic studies. In the absence of direct literature on this specific molecule, this document outlines a proposed metabolic pathway based on established biotransformation principles for its core functional moieties: a dimethoxy-substituted aromatic ring, a carboxylic acid group, and a sulfonamide group. By leveraging the kinetic isotope effect (KIE), deuterium labeling offers a powerful tool to modulate and investigate these metabolic routes.[1] This guide details experimental protocols for in vitro and in vivo studies, advanced analytical methodologies for metabolite identification, and the potential pharmacokinetic implications of deuteration. The inclusion of structured data tables and detailed workflow diagrams aims to equip researchers with the necessary framework to design and execute robust metabolic studies for this and structurally related compounds.

Introduction: The Role of Deuteration in Metabolic Research

The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium, has become a pivotal technique in modern drug discovery and development. This subtle modification, known as deuteration, can significantly alter the pharmacokinetic profile of a molecule by influencing its metabolic fate.[1] The foundational principle behind this approach is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy for cleavage. Consequently, metabolic reactions where C-H bond breaking is the rate-determining step are often slowed down upon deuteration. This can lead to:

  • Reduced Metabolic Clearance: A slower rate of metabolism can increase the half-life and overall exposure of the parent drug.

  • Altered Metabolic Pathways: If one metabolic pathway is slowed, the biotransformation may be shunted towards alternative routes, a phenomenon known as "metabolic switching".

  • Improved Safety Profile: By reducing the formation of potentially reactive or toxic metabolites, deuteration can enhance the safety of a therapeutic agent.

  • Enhanced Bioavailability: A decrease in first-pass metabolism can lead to higher systemic concentrations of the drug after oral administration.

This guide focuses on the application of these principles to the study of this compound.

Proposed Metabolic Pathways of this compound

Due to the absence of specific metabolic data for this compound, a hypothetical metabolic pathway is proposed based on the known biotransformations of its constituent functional groups. The primary sites for metabolism are anticipated to be the methoxy groups and the sulfonamide moiety.

Phase I Metabolism:

  • O-Demethylation: The two methoxy groups are likely targets for cytochrome P450 (CYP) enzymes, leading to the formation of mono-demethylated and di-demethylated phenolic metabolites.[2][3][4][5] This is a common metabolic route for aromatic ethers.[2][3][4][5]

  • Aromatic Hydroxylation: Direct hydroxylation of the aromatic ring is another possibility, although likely a minor pathway compared to O-demethylation.

  • N-Dealkylation (less likely for unsubstituted sulfonamide): While N-dealkylation is common for substituted sulfonamides, the primary sulfonamide group in the target molecule is less likely to undergo this transformation.

Phase II Metabolism:

  • Glucuronidation: The phenolic metabolites formed during Phase I, as well as the carboxylic acid group, are susceptible to conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: The newly formed phenolic groups can also be conjugated with sulfate by sulfotransferases (SULTs).

  • N-Acetylation: The sulfonamide group can undergo acetylation, a reaction mediated by N-acetyltransferases (NATs).[6] This is a well-documented metabolic pathway for sulfonamides.[6][7][8]

The following diagram illustrates the proposed metabolic cascade.

G Proposed Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound M1 2-Hydroxy-3-methoxy-5-sulfamoylbenzoic Acid Parent->M1 O-Demethylation M2 3-Hydroxy-2-methoxy-5-sulfamoylbenzoic Acid Parent->M2 O-Demethylation M4 Glucuronide Conjugates Parent->M4 Glucuronidation of COOH M6 N-Acetyl-2,3-dimethoxy-5-sulfamoylbenzoic Acid Parent->M6 N-Acetylation (NAT) M3 2,3-Dihydroxy-5-sulfamoylbenzoic Acid M1->M3 M1->M4 Glucuronidation (UGT) M5 Sulfate Conjugates M1->M5 Sulfation (SULT) M2->M3 M2->M4 M2->M5 M3->M4 M3->M5 G In Vitro Metabolic Stability Workflow A Prepare Master Mix (NADPH, Buffer) B Pre-warm Master Mix and HLM (37°C) A->B C Add Test Compound to HLM B->C D Initiate Reaction with Master Mix C->D E Incubate at 37°C D->E F Sample at Time Points (0, 5, 15, 30, 45, 60 min) E->F Time Course G Quench with Cold Acetonitrile F->G H Centrifuge and Collect Supernatant G->H I LC-MS/MS Analysis H->I J Calculate t½ and CLint I->J G Metabolite Identification Workflow A Analyze In Vitro/In Vivo Samples by LC-HRMS B Extract Ion Chromatograms for Predicted Metabolites A->B D Analyze High-Resolution Mass Spectra (Accurate Mass) A->D F Analyze MS/MS Fragmentation Patterns A->F C Compare Retention Times with Parent Compound B->C H Propose Metabolite Structure C->H E Propose Elemental Composition D->E E->H G Compare with Parent Fragmentation F->G G->H I Synthesize Authentic Standard (for confirmation) H->I

References

An In-depth Technical Guide to the Solubility Profile of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethoxy-5-sulfamoylbenzoic Acid is a complex organic molecule with potential applications in pharmaceutical and chemical research. Its structure, featuring a benzoic acid moiety, two methoxy groups, and a sulfamoyl group, suggests a nuanced solubility profile that is critical for its handling, formulation, and biological activity assessment. Understanding the solubility of this compound in various organic solvents is a fundamental prerequisite for its effective use in drug discovery and development, including for processes such as reaction chemistry, purification, formulation, and analytical method development.

This technical guide outlines the expected solubility characteristics of this compound, provides a detailed experimental protocol for its quantitative determination using the widely accepted shake-flask method, and includes a visual representation of the experimental workflow.

Predicted Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting solubility. The molecular structure of this compound possesses both polar and non-polar characteristics. The carboxylic acid and sulfamoyl groups are polar and capable of hydrogen bonding, which would favor solubility in polar solvents. Conversely, the benzene ring and methoxy groups contribute to its non-polar character, suggesting solubility in less polar organic solvents.

Based on these structural features, a qualitative solubility profile can be anticipated. The compound is expected to exhibit moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar functional groups. Its solubility in alcohols like methanol and ethanol is also expected to be significant due to their ability to engage in hydrogen bonding. In non-polar solvents such as hexane and toluene, the solubility is predicted to be low.

Quantitative Solubility Data

While specific experimental data for this compound is not available, the following table provides an illustrative summary of the expected solubility in a range of common organic solvents. This table is intended to serve as a guide for solvent selection in experimental studies.

SolventChemical ClassPredicted Solubility (at 25°C)Notes
Dimethyl Sulfoxide (DMSO)SulfoxideHighA common solvent for compounds with poor solubility.
Dimethylformamide (DMF)AmideHighSimilar to DMSO, a highly polar aprotic solvent.
MethanolAlcoholModerate to HighCapable of hydrogen bonding with the solute.
EthanolAlcoholModerateGenerally, solubility decreases with increasing alkyl chain length in alcohols.
AcetoneKetoneModerateA polar aprotic solvent with a moderate dipole moment.
AcetonitrileNitrileModerate to LowLess polar than acetone, may have lower solvating power for this compound.
Ethyl AcetateEsterLowA moderately polar solvent.
DichloromethaneHalogenatedLowA non-polar aprotic solvent.
TolueneAromatic HydrocarbonVery LowA non-polar solvent.
HexaneAliphatic HydrocarbonVery LowA non-polar solvent.

Experimental Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1] This method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is achieved.[1]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration device (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the selected solvent to generate a calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[2]

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to sediment.[1]

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved particles. Dilute the filtered sample with the solvent as necessary to bring the concentration within the range of the calibration curve.

  • Quantification: Analyze the diluted, filtered sample using a validated HPLC method or another suitable analytical technique. Determine the concentration of this compound in the sample by comparing its analytical response to the calibration curve.

  • Data Analysis: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure the accuracy and reproducibility of the results.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps involved in the shake-flask method for determining the solubility of a compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_standards Prepare Standard Solutions quantification Quantify via HPLC prep_standards->quantification Calibration Curve prep_sample Add Excess Solid to Solvent agitation Agitate at Constant Temperature (24-72h) prep_sample->agitation sedimentation Sedimentation agitation->sedimentation filtration Filter Supernatant sedimentation->filtration filtration->quantification solubility Solubility Data quantification->solubility

Caption: Experimental workflow for solubility determination using the shake-flask method.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently documented, this guide provides a robust framework for researchers to approach its solubility assessment. The predicted solubility profile, based on its chemical structure, suggests a preference for polar aprotic and protic solvents. The detailed experimental protocol for the shake-flask method offers a reliable and standardized approach to obtaining accurate and reproducible quantitative solubility data. This information is invaluable for the effective design of experiments, formulation development, and overall advancement of research involving this compound. It is strongly recommended that experimental determination of the solubility profile be conducted to confirm the theoretical predictions and to provide a solid foundation for future studies.

References

Physicochemical Properties of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted acid dissociation constant (pKa) and the logarithm of the partition coefficient (LogP) for the compound 2,3-Dimethoxy-5-sulfamoylbenzoic Acid. These two parameters are critical in drug discovery and development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This document summarizes predicted values obtained from computational models and outlines detailed experimental protocols for their laboratory determination.

Predicted Physicochemical Data

The pKa and LogP of this compound were predicted using reputable online cheminformatics platforms. The values are summarized in the tables below. It is important to note that these are in-silico predictions and experimental verification is recommended for definitive characterization.

Table 1: Predicted pKa Values for this compound

Prediction SoftwareMost Acidic pKaMost Basic pKa
Chemicalize2.8310.24

Note: The most acidic pKa is attributed to the carboxylic acid group, while the most basic pKa is associated with the sulfonamide group.

Table 2: Predicted LogP Values for this compound

Prediction Algorithm (via SwissADME)Predicted LogP
iLOGP1.17
XLOGP30.77
WLOGP0.88
MLOGP0.08
SILICOS-IT1.11
Consensus LogP 0.80

Experimental Protocols

For researchers seeking to experimentally determine the pKa and LogP of this compound, the following established methodologies are recommended.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a substance.[1][2] The procedure involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Materials and Equipment:

  • Calibrated pH meter and electrode

  • Potentiometer

  • Magnetic stirrer and stir bar

  • Burette

  • Standardized 0.1 M hydrochloric acid (HCl)

  • Standardized 0.1 M sodium hydroxide (NaOH)

  • 0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)

  • Nitrogen gas supply

  • Reaction vessel

  • This compound sample

Procedure:

  • Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[3][4]

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent if solubility is low) to achieve a concentration of at least 10⁻⁴ M.[3] Add 0.15 M KCl to maintain a constant ionic strength.[3]

  • Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide and create an inert environment.[4]

  • Titration: Place the reaction vessel on the magnetic stirrer and immerse the pH electrode.[3]

    • For the acidic pKa (carboxylic acid), titrate the solution with standardized 0.1 M NaOH.

    • To determine the basic pKa (sulfonamide), the solution can be first acidified with 0.1 M HCl and then back-titrated with 0.1 M NaOH.

  • Data Collection: Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.[3]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.[1][4] For more precise determination, a first or second derivative plot can be used.

Determination of LogP by the Shake-Flask Method

The shake-flask method is the traditional and a widely accepted "gold standard" technique for the experimental determination of the octanol-water partition coefficient (LogP).[5][6]

Materials and Equipment:

  • n-Octanol (pre-saturated with water)

  • Water or buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4), pre-saturated with n-octanol

  • Separatory funnels or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge (if emulsions form)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

  • This compound sample

Procedure:

  • Phase Saturation: Pre-saturate the n-octanol with water and the aqueous phase with n-octanol by shaking them together for at least 24 hours and then allowing the phases to separate.[7]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent.

  • Partitioning: Add a known volume of the stock solution to a separatory funnel or tube containing known volumes of the pre-saturated n-octanol and aqueous phases.[6][7]

  • Equilibration: Shake the mixture for a sufficient amount of time (e.g., 30 minutes to several hours) to allow for the partitioning equilibrium to be reached.[6]

  • Phase Separation: Allow the two phases to separate completely. If an emulsion has formed, centrifugation can be used to aid in the separation.[6]

  • Concentration Analysis: Carefully separate the two phases and determine the concentration of the analyte in each phase using a suitable analytical technique.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Visualizations

The following diagrams illustrate the relationship between the chemical structure of this compound and its physicochemical properties, as well as a generalized workflow for their experimental determination.

cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_influence Influence on ADME 2_3_Dimethoxy_5_sulfamoylbenzoic_Acid 2,3-Dimethoxy- 5-sulfamoylbenzoic Acid pKa pKa 2_3_Dimethoxy_5_sulfamoylbenzoic_Acid->pKa LogP LogP 2_3_Dimethoxy_5_sulfamoylbenzoic_Acid->LogP Solubility Solubility pKa->Solubility Permeability Permeability LogP->Permeability Absorption Absorption Solubility->Absorption Permeability->Absorption Distribution Distribution Absorption->Distribution

Caption: Relationship between chemical structure and physicochemical properties.

cluster_pka pKa Determination (Potentiometric Titration) cluster_logp LogP Determination (Shake-Flask Method) pka_prep Sample Preparation pka_titrate Titration with Acid/Base pka_prep->pka_titrate pka_measure pH Measurement pka_titrate->pka_measure pka_analyze Data Analysis (Titration Curve) pka_measure->pka_analyze pka_result pKa Value pka_analyze->pka_result logp_prep Phase Saturation & Sample Preparation logp_partition Partitioning in Octanol/Water logp_prep->logp_partition logp_separate Phase Separation logp_partition->logp_separate logp_analyze Concentration Analysis logp_separate->logp_analyze logp_result LogP Value logp_analyze->logp_result

Caption: Experimental workflow for pKa and LogP determination.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid from 2-methoxy-5-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethoxy-5-sulfamoylbenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural motifs, including the dimethoxy-substituted benzene ring and the sulfamoyl group, are present in a range of bioactive molecules. This document provides a detailed synthetic protocol for the preparation of this compound starting from the commercially available 2-methoxy-5-chlorobenzoic acid. The described multi-step synthesis involves key transformations of aromatic compounds, providing a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Overall Reaction Scheme

The synthesis of this compound from 2-methoxy-5-chlorobenzoic acid is a multi-step process. A proposed synthetic route is outlined below. This pathway involves the initial protection of the carboxylic acid, followed by a series of aromatic substitutions to introduce the required functional groups, and finally deprotection to yield the target compound.

Overall Reaction Scheme start 2-methoxy-5-chlorobenzoic acid step1 Methyl 2-methoxy-5-chlorobenzoate start->step1 Esterification step2 Methyl 2,3-dimethoxy-5-chlorobenzoate step1->step2 Hydroxylation & Methylation step3 Methyl 2,3-dimethoxy-5-(chlorosulfonyl)benzoate step2->step3 Chlorosulfonation step4 Methyl 2,3-dimethoxy-5-sulfamoylbenzoate step3->step4 Amination end_product This compound step4->end_product Hydrolysis

Caption: Proposed synthetic pathway from 2-methoxy-5-chlorobenzoic acid.

Experimental Protocols

Step 1: Esterification of 2-methoxy-5-chlorobenzoic acid

This step protects the carboxylic acid group as a methyl ester to prevent unwanted side reactions in subsequent steps.

Reaction:

2-methoxy-5-chlorobenzoic acid + Methanol --(H₂SO₄)--> Methyl 2-methoxy-5-chlorobenzoate

Procedure:

  • To a solution of 2-methoxy-5-chlorobenzoic acid (1.0 eq) in methanol (5-10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-methoxy-5-chlorobenzoate.

ParameterValue
Starting Material50 g
Methanol300 mL
Conc. H₂SO₄2.5 mL
Yield 90-95%
Purity (HPLC) >98%
Step 2: Hydroxylation and Methylation to form Methyl 2,3-dimethoxy-5-chlorobenzoate

This two-step, one-pot procedure introduces the second methoxy group at the 3-position. A directed ortho-metalation followed by reaction with an electrophilic oxygen source and subsequent methylation is a potential strategy.

Procedure:

  • Dissolve methyl 2-methoxy-5-chlorobenzoate (1.0 eq) in anhydrous THF (10 vol) and cool to -78 °C under an inert atmosphere.

  • Add a solution of a strong base such as s-BuLi or LDA (2.2 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at this temperature for 2 hours.

  • Add a suitable electrophilic oxygen source, for example, by bubbling dry oxygen through the solution or by adding a reagent like 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis oxaziridine) (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and dissolve the crude hydroxylated intermediate in acetone (10 vol).

  • Add potassium carbonate (3.0 eq) and dimethyl sulfate (1.5 eq).

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction, filter off the solids, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield methyl 2,3-dimethoxy-5-chlorobenzoate.

ParameterValue
Starting Material40 g
Anhydrous THF400 mL
s-BuLi (1.4 M in cyclohexane)314 mL
Dimethyl Sulfate28 mL
Potassium Carbonate83 g
Yield (over 2 steps) 40-50%
Purity (HPLC) >97%
Step 3: Chlorosulfonation of Methyl 2,3-dimethoxy-5-chlorobenzoate

This step introduces the chlorosulfonyl group at the 5-position via electrophilic aromatic substitution.

Reaction:

Methyl 2,3-dimethoxy-5-chlorobenzoate + ClSO₃H --> Methyl 2,3-dimethoxy-5-(chlorosulfonyl)benzoate

Procedure:

  • In a flask equipped with a stirrer and a gas outlet to neutralize HCl, cool chlorosulfonic acid (5.0 eq) to 0 °C.

  • Slowly add methyl 2,3-dimethoxy-5-chlorobenzoate (1.0 eq) portion-wise, maintaining the temperature between 0-5 °C.[1]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to give methyl 2,3-dimethoxy-5-(chlorosulfonyl)benzoate.

ParameterValue
Starting Material30 g
Chlorosulfonic Acid75 mL
Yield 85-90%
Purity (crude) >95%
Step 4: Amination of Methyl 2,3-dimethoxy-5-(chlorosulfonyl)benzoate

The chlorosulfonyl intermediate is converted to the corresponding sulfonamide by reaction with ammonia.

Reaction:

Methyl 2,3-dimethoxy-5-(chlorosulfonyl)benzoate + NH₃ --> Methyl 2,3-dimethoxy-5-sulfamoylbenzoate

Procedure:

  • Cool a concentrated aqueous solution of ammonia (10 vol) to 0-5 °C.

  • Add the methyl 2,3-dimethoxy-5-(chlorosulfonyl)benzoate (1.0 eq) portion-wise with vigorous stirring, maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain methyl 2,3-dimethoxy-5-sulfamoylbenzoate.

ParameterValue
Starting Material35 g
Conc. Ammonia (28%)350 mL
Yield 90-95%
Purity (HPLC) >98%
Step 5: Hydrolysis of Methyl 2,3-dimethoxy-5-sulfamoylbenzoate

The final step is the deprotection of the methyl ester to yield the target carboxylic acid.

Reaction:

Methyl 2,3-dimethoxy-5-sulfamoylbenzoate + NaOH --> this compound

Procedure:

  • Suspend methyl 2,3-dimethoxy-5-sulfamoylbenzoate (1.0 eq) in a mixture of methanol and water (1:1, 10 vol).

  • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any non-acidic impurities.

  • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

ParameterValue
Starting Material30 g
Sodium Hydroxide10 g
Methanol/Water (1:1)300 mL
Yield 90-95%
Purity (HPLC) >99%

Summary of Quantitative Data

StepTransformationStarting MaterialProductReagentsTypical YieldPurity (HPLC)
1Esterification2-methoxy-5-chlorobenzoic acidMethyl 2-methoxy-5-chlorobenzoateMethanol, H₂SO₄90-95%>98%
2Hydroxylation & MethylationMethyl 2-methoxy-5-chlorobenzoateMethyl 2,3-dimethoxy-5-chlorobenzoates-BuLi, O₂, (CH₃)₂SO₄, K₂CO₃40-50%>97%
3ChlorosulfonationMethyl 2,3-dimethoxy-5-chlorobenzoateMethyl 2,3-dimethoxy-5-(chlorosulfonyl)benzoateChlorosulfonic acid85-90%>95%
4AminationMethyl 2,3-dimethoxy-5-(chlorosulfonyl)benzoateMethyl 2,3-dimethoxy-5-sulfamoylbenzoateAqueous Ammonia90-95%>98%
5HydrolysisMethyl 2,3-dimethoxy-5-sulfamoylbenzoateThis compoundSodium Hydroxide90-95%>99%

Experimental Workflow

Experimental Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydroxylation & Methylation cluster_step3 Step 3: Chlorosulfonation cluster_step4 Step 4: Amination cluster_step5 Step 5: Hydrolysis a Dissolve Starting Material in Methanol b Add Sulfuric Acid a->b c Reflux b->c d Work-up & Isolation c->d e Ortho-metalation d->e f Hydroxylation e->f g Methylation f->g h Purification g->h i Add Ester to Chlorosulfonic Acid h->i j Reaction at RT i->j k Quench on Ice j->k l Filtration & Drying k->l m Add Sulfonyl Chloride to Aqueous Ammonia l->m n Stir at RT m->n o Acidification n->o p Filtration & Drying o->p q Suspend Ester in MeOH/Water p->q r Add NaOH & Reflux q->r s Acidification r->s t Filtration & Drying s->t end_product 2,3-Dimethoxy-5- sulfamoylbenzoic Acid t->end_product Final Product

Caption: A step-by-step workflow for the synthesis.

References

Application Notes and Protocol for ¹H NMR Analysis of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the structural characterization of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The described methodology is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide includes detailed procedures for sample preparation, instrument parameters for data acquisition, and a summary of expected spectral data.

Introduction

This compound is a substituted benzoic acid derivative. The structural elucidation and purity assessment of such compounds are critical in pharmaceutical research and development. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This protocol outlines a standardized procedure for obtaining high-quality ¹H NMR spectra of this compound.

Experimental Protocol

This section details the necessary steps for preparing the sample and acquiring the ¹H NMR data.

2.1. Materials and Equipment

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)[1]

  • NMR tubes (5 mm diameter)

  • Pipettes and tips

  • Vortex mixer

  • NMR spectrometer (e.g., 400 or 500 MHz)[2]

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)[1]

2.2. Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolving the Sample: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the observable range for exchangeable protons).

  • Homogenization: Gently vortex the vial to ensure the complete dissolution of the sample.

  • Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Internal Standard: If the deuterated solvent does not contain an internal standard, add a small amount of TMS.

2.3. NMR Data Acquisition

The following are general parameters for acquiring a ¹H NMR spectrum on a 400 MHz NMR spectrometer.[2] These parameters may require optimization based on the specific instrument and sample concentration.

ParameterRecommended Value
Spectrometer Frequency400 MHz
Nucleus¹H
SolventDMSO-d₆
Temperature298 K (25 °C)
Pulse Angle30-45 degrees
Spectral Width0-16 ppm
Acquisition Time2-4 seconds
Relaxation Delay1-5 seconds
Number of Scans8-16 (increase for dilute samples)
ReferencingTMS at 0.00 ppm

Data Processing and Interpretation

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Integration: Integrate the signals to determine the relative number of protons for each resonance.

  • Chemical Shift Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Peak Picking and Analysis: Identify the chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) for all signals.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound based on the analysis of structurally similar compounds. The carboxylic acid proton is expected to appear as a broad singlet at a high chemical shift, typically between 9 and 12 ppm.[3][4][5] The aromatic protons will have distinct chemical shifts due to the substitution pattern.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet1H
Aromatic Proton (H-6)8.0 - 8.2Doublet1H
Aromatic Proton (H-4)7.4 - 7.6Doublet1H
Methoxy Protons (-OCH₃) at C23.9 - 4.1Singlet3H
Methoxy Protons (-OCH₃) at C33.8 - 4.0Singlet3H
Sulfamoyl Protons (-SO₂NH₂)7.0 - 7.5Broad Singlet2H

Note: Chemical shifts are highly dependent on the solvent and concentration.[3][4]

Workflow Diagram

The following diagram illustrates the workflow for the ¹H NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Shim, Tune) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base integrate Integration phase_base->integrate analyze Peak Analysis (δ, J, Multiplicity) integrate->analyze structure Structure Elucidation analyze->structure

Caption: Workflow for ¹H NMR Analysis.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals and solvents.

  • Handle deuterated solvents in a well-ventilated area or a fume hood.

  • Be cautious when handling NMR tubes as they are fragile.

  • Follow all safety guidelines specific to the NMR facility.

Troubleshooting

  • Poor Resolution: Improve shimming of the instrument.[2]

  • Low Signal-to-Noise Ratio: Increase the number of scans or prepare a more concentrated sample.[2]

  • Broad Water Peak: Use anhydrous deuterated solvents or dry the sample thoroughly before dissolution.

  • Disappearance of -COOH or -NH₂ signals: This can occur due to proton exchange with residual water in the solvent. Adding a drop of D₂O will confirm exchangeable protons as their signals will disappear.[3]

References

HPLC method for purity analysis of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for Purity Analysis of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid

Application Note and Protocol

Introduction

This compound is a crucial intermediate in the synthesis of substituted benzamide drugs, such as Sulpiride and Amisulpride. These drugs are selective dopamine D2 receptor antagonists used in the treatment of psychotic disorders.[1][2] The purity of this intermediate is critical as it directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Therefore, a reliable and accurate analytical method is required to determine its purity and quantify any related impurities.

This document details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of this compound. The method is designed to be specific, accurate, and precise, making it suitable for quality control in research and manufacturing environments.

Principle

The method utilizes reversed-phase chromatography, where the separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (C18) and a polar mobile phase.[3] An isocratic elution with a buffered aqueous-organic mobile phase allows for the effective separation of the main component from potential process-related impurities. Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance.

Experimental Protocol

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 99.5%)

  • Sample: Test sample of this compound

  • Acetonitrile: HPLC grade[4]

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade

  • Orthophosphoric Acid (H₃PO₄): Analytical grade

  • Water: HPLC grade or deionized water[4]

  • Methanol: HPLC grade (for cleaning and storage)[5]

Equipment
  • HPLC System: An isocratic HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven (e.g., Agilent 1100/1200 series or equivalent).[6]

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated.

  • Volumetric Flasks and Pipettes: Class A.

  • Syringe Filters: 0.45 µm PVDF or Nylon.

  • Ultrasonic Bath.

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

ParameterCondition
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size[7][8]
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v)[7][9]
Flow Rate 1.0 mL/min[9][10]
Detection Wavelength 240 nm[11]
Injection Volume 10 µL[12]
Column Temperature 30°C[12]
Run Time 15 minutes
Preparation of Solutions
  • 25 mM Phosphate Buffer (pH 3.0):

    • Weigh and dissolve 3.4 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water.

    • Mix thoroughly.

    • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase:

    • Mix 400 mL of Acetonitrile and 600 mL of 25 mM Phosphate Buffer (pH 3.0).

    • Degas the mixture for 10-15 minutes in an ultrasonic bath or by online degasser.

  • Diluent:

    • Prepare the diluent by mixing Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Reference Standard Solution (0.1 mg/mL):

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature.

    • Make up the volume to 100 mL with the diluent and mix well.

  • Sample Solution (1.0 mg/mL):

    • Accurately weigh about 25 mg of the this compound test sample into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature.

    • Make up the volume to 25 mL with the diluent and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[12]

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform five replicate injections of the Reference Standard Solution (0.1 mg/mL) to check for system suitability.

  • Inject a blank (diluent) to ensure no interference from the solvent.

  • Inject the prepared Sample Solution in duplicate.

  • After the analysis is complete, flush the column with a mixture of Water/Methanol (50:50) and store it in Acetonitrile/Water (80:20).

Data Presentation

System Suitability

The system suitability parameters must be met before sample analysis. The results should conform to the limits specified in the table below.

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor (Asymmetry) ≤ 2.01.15
Theoretical Plates ≥ 20006500
% RSD for Peak Area (n=5) ≤ 2.0%0.85%
% RSD for Retention Time (n=5) ≤ 1.0%0.20%
Purity Calculation

The purity of the sample is calculated based on the area normalization method. The percentage of each impurity and the main component is calculated from the peak areas in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Sample Purity Analysis Results

The table below shows hypothetical results for a sample analysis.

Peak NameRetention Time (min)Peak Area (mAU*s)Area %
Impurity 13.8515,4000.12
This compound 6.20 12,850,000 99.71
Impurity 28.9221,8000.17
Total -12,887,200 100.00

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the purity analysis of this compound.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting prep_solutions Prepare Mobile Phase, Diluent, and Standards prep_sample Prepare Sample Solution (Dissolve & Filter) sys_setup HPLC System Setup & Equilibration prep_sample->sys_setup sys_suit System Suitability Test (Inject Standard x5) sys_setup->sys_suit analysis Inject Blank & Sample Solutions sys_suit->analysis acquisition Data Acquisition (Chromatogram Generation) analysis->acquisition integration Peak Integration & Area Measurement acquisition->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Final Report Generation calculation->report

Caption: Workflow for HPLC purity analysis.

References

Mass spectrometry fragmentation pattern of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Mass Spectrometry Fragmentation of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of this compound. As a compound of interest in pharmaceutical development and metabolite identification, understanding its behavior under mass spectrometric analysis is crucial for accurate identification and quantification. This application note outlines the predicted fragmentation pathways in both positive and negative electrospray ionization (ESI) modes, based on the known fragmentation of its core chemical moieties: benzoic acid, methoxy groups, and sulfonamides.[1][2][3][4][5] A comprehensive protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also provided.

Predicted Mass Spectrometry Fragmentation

The chemical structure of this compound (C₉H₁₁NO₅S), with a molecular weight of approximately 245.25 g/mol , contains several functional groups that dictate its fragmentation pattern: a carboxylic acid, two methoxy groups, and a sulfonamide group attached to an aromatic ring. The fragmentation is expected to be predictable, involving losses of small neutral molecules.

Positive Ion Mode (ESI+) Fragmentation

In positive ion mode, the molecule is expected to be protonated to form the molecular ion [M+H]⁺ at an m/z of approximately 246. Primary fragmentation events are predicted to involve the neutral loss of water (H₂O), ammonia (NH₃), and methyl groups (CH₃).[5][6][7] Subsequent fragmentation may involve the loss of sulfur dioxide (SO₂) and carbon monoxide (CO).

Negative Ion Mode (ESI-) Fragmentation

In negative ion mode, the molecule will be deprotonated to form the molecular ion [M-H]⁻ at an m/z of approximately 244. The fragmentation is likely initiated by a characteristic decarboxylation (loss of CO₂).[2][5] This is often followed by the loss of sulfur dioxide (SO₂) from the sulfamoyl group.[4][5]

Data Presentation: Predicted Fragment Ions

The expected major ions in the mass spectra of this compound are summarized in the tables below. The relative abundances are predictions and would need to be confirmed by experimental data.

Table 1: Predicted Major Fragment Ions in Positive ESI-MS/MS.

Predicted m/z Ion Formula Description of Loss
246.0 [C₉H₁₂NO₅S]⁺ Protonated Molecular Ion [M+H]⁺
228.0 [C₉H₁₀NO₄S]⁺ Loss of Water (-H₂O)
213.0 [C₈H₇NO₄S]⁺ Loss of Water and Methyl radical (-H₂O, -CH₃)
182.0 [C₈H₈O₄S]⁺ Loss of Ammonia and Carbon Monoxide (-NH₃, -CO)

| 164.0 | [C₈H₆O₂S]⁺ | Loss of Ammonia, Carbon Monoxide, and Water (-NH₃, -CO, -H₂O) |

Table 2: Predicted Major Fragment Ions in Negative ESI-MS/MS.

Predicted m/z Ion Formula Description of Loss
244.0 [C₉H₁₀NO₅S]⁻ Deprotonated Molecular Ion [M-H]⁻
200.0 [C₈H₁₀NO₃S]⁻ Loss of Carbon Dioxide (-CO₂)
185.0 [C₇H₇NO₃S]⁻ Loss of Carbon Dioxide and Methyl radical (-CO₂, -CH₃)
136.0 [C₈H₁₀NO]⁻ Loss of Sulfur Dioxide (-SO₂)

| 121.0 | [C₇H₇NO]⁻ | Loss of Sulfur Dioxide and Methyl radical (-SO₂, -CH₃) |

Visualization of Predicted Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways.

G M_H [M+H]⁺ m/z 246.0 loss_H2O [M+H - H₂O]⁺ m/z 228.0 M_H->loss_H2O - H₂O loss_NH3_CO [M+H - NH₃ - CO]⁺ m/z 182.0 M_H->loss_NH3_CO - NH₃, -CO loss_H2O_CH3 [M+H - H₂O - CH₃]⁺ m/z 213.0 loss_H2O->loss_H2O_CH3 - CH₃

Caption: Predicted fragmentation of this compound (Positive Ion Mode).

G M_H [M-H]⁻ m/z 244.0 loss_CO2 [M-H - CO₂]⁻ m/z 200.0 M_H->loss_CO2 - CO₂ loss_SO2 [M-H - SO₂]⁻ m/z 136.0 M_H->loss_SO2 - SO₂ loss_CO2_CH3 [M-H - CO₂ - CH₃]⁻ m/z 185.0 loss_CO2->loss_CO2_CH3 - CH₃ G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Standards stock->working lc LC Separation (C18 Column) working->lc extraction Sample Extraction (if necessary) extraction->lc ms MS Detection (ESI+/-) lc->ms msms Tandem MS (Fragmentation) ms->msms identification Compound Identification msms->identification quantification Quantification identification->quantification

References

Application Notes & Protocols: 2,3-Dimethoxy-5-sulfamoylbenzoic Acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive guide for the use of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid as a reference standard in analytical chemistry, particularly within the pharmaceutical industry. Reference standards are critical for ensuring the quality, safety, and efficacy of drug substances and products by providing a benchmark for identity, purity, and strength.[1][2][3] This document outlines the compound's properties, analytical methodologies for its use, and protocols for impurity profiling.

While specific experimental data for this compound is not extensively available in public literature, the protocols provided herein are based on established methods for structurally similar compounds, such as other substituted benzoic acids.[4][5][6] Researchers must validate these methods for their specific application and instrumentation as per regulatory guidelines (e.g., ICH Q2(R1)).

1. Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use. The following table summarizes key properties, with some values for this compound and its close structural analogs for comparison.

PropertyValue (this compound)Value (Analog: 2-Methoxy-5-sulfamoylbenzoic acid)[7]Value (Analog: 2,3-Dimethoxy-5-((methylamino)sulphonyl)benzoic acid)[8]
IUPAC Name This compound2-methoxy-5-sulfamoylbenzoic acid2,3-dimethoxy-5-(methylsulfamoyl)benzoic acid
CAS Number Not readily available22117-85-774651-63-1
Molecular Formula C₉H₁₁NO₇SC₈H₉NO₅SC₁₀H₁₃NO₆S
Molecular Weight 277.25 g/mol 231.23 g/mol 275.28 g/mol
Appearance Assumed to be a white to off-white solidWhite to off-white crystalline powderData not available
Solubility Requires experimental determinationSoluble in many organic solvents[9]Data not available
Storage Conditions Store at 2-8°C in a dry, well-ventilated place.Room Temperature[9]Data not available

2. Applications

The primary application of this compound as a reference standard is in the quality control of active pharmaceutical ingredients (APIs) and finished drug products.[10] Specific uses include:

  • Identification: Confirming the identity of a drug substance by comparing its analytical signature (e.g., retention time in HPLC, spectral data) to that of the reference standard.

  • Purity Assessment & Impurity Profiling: Quantifying impurities in a drug substance.[1][11] This compound can be used to identify and quantify known impurities, particularly those that are structurally related to the API.

  • Assay (Potency) Determination: Measuring the concentration of the API in a drug product to ensure it meets dosage specifications.

  • Method Validation: Establishing the performance characteristics (e.g., linearity, accuracy, precision) of analytical methods.

Experimental Protocols

Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound. This method is suitable for assay and impurity quantification.[5]

A. Chromatographic Conditions

ParameterRecommended Conditions
Column C18, 4.6 mm x 150 mm, 5 µm (or similar)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (Return to initial)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm (Wavelength should be optimized based on the UV spectrum of the compound)
Injection Volume 10 µL

B. Preparation of Solutions

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.

    • Mobile Phase B: Use HPLC-grade acetonitrile. Degas before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., a 50:50 mixture of Mobile Phase A and B). Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standards by performing serial dilutions of the stock solution with the mobile phase. A typical concentration range for a calibration curve might be 1-200 µg/mL.[5]

  • Sample Preparation (for API Analysis):

    • Accurately weigh an appropriate amount of the API sample.

    • Dissolve and dilute in the same solvent as the standard to achieve a final concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.

C. Analysis and Data Interpretation

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

  • For impurity analysis, the percentage of an impurity can be calculated based on its peak area relative to the main peak area of the API, using the reference standard for response factor determination if necessary.

Visualizations

G ref_std ref_std api_sample api_sample

Caption: Workflow for quantitative analysis using a reference standard.

G mobile_phase {Mobile Phase (Eluent)|Aqueous + Organic Solvent} pump {HPLC Pump|Delivers Mobile Phase at Constant Flow Rate} mobile_phase->pump injector {Autosampler/Injector|Introduces Sample into Mobile Phase Stream} pump->injector column {Analytical Column (C18)|Stationary Phase| Separates Analytes} injector->column detector {UV/Vis Detector|Measures Analyte Absorbance} column->detector data_system {Data System (CDS)|Processes Signal & Generates Chromatogram} detector->data_system waste Waste detector->waste

Caption: Logical relationship of components in an HPLC system.

3. Safety and Handling

  • Hazard Identification: Based on structurally similar compounds, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[7]

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Storage: Store the reference standard in a tightly sealed container in a cool, dry place, away from incompatible materials.[9] Follow the specific storage instructions provided on the certificate of analysis.

This document serves as a foundational guide. All procedures must be adapted and fully validated by the end-user to comply with internal quality standards and relevant regulatory requirements.

References

Application Notes and Protocols for the Synthesis of N-substituted 2,3-Dimethoxy-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of N-substituted 2,3-dimethoxy-5-sulfamoylbenzoic acids, a core scaffold in various pharmaceutically active compounds. The synthetic strategy is primarily based on methods developed for structurally related drugs such as Sulpiride and Amisulpride.

Synthetic Strategy Overview

The general synthetic approach to N-substituted 2,3-dimethoxy-5-sulfamoylbenzoic acids involves a multi-step process starting from readily available precursors. The key intermediate is 2,3-dimethoxy-5-sulfamoylbenzoic acid, which is then coupled with a desired N-substituent. The synthesis of this key intermediate can be achieved through various routes, with one common pathway starting from 2-methoxybenzoic acid.

A representative synthetic scheme is outlined below, starting from the formation of the key intermediate, methyl 2-methoxy-5-sulfamoylbenzoate. This intermediate is a crucial building block for antipsychotic drugs like Sulpiride.[1][2][3]

Logical Workflow for Synthesis

Synthetic Workflow cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis A Methyl Salicylate B Methyl 2-methoxybenzoate A->B Etherification C Methyl 2-methoxy-5-(chlorosulfonyl)benzoate B->C Chlorosulfonation D Methyl 2-methoxy-5-sulfamoylbenzoate C->D Amination E 2-methoxy-5-sulfamoylbenzoic acid D->E Hydrolysis D->E G N-substituted 2-methoxy-5-sulfamoylbenzamide E->G Coupling E->G F N-substituted amine F->G F->G Dopamine Receptor Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_D3_Receptor D2/D3 Receptor Dopamine->D2_D3_Receptor Binds Signaling Downstream Signaling (e.g., ↓cAMP) D2_D3_Receptor->Signaling Activates Drug N-substituted This compound (e.g., Sulpiride) Drug->D2_D3_Receptor Blocks

References

Application Notes and Protocols for the Synthesis of Novel Diuretic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of novel diuretic agents, focusing on emerging therapeutic targets beyond the conventional diuretic classes. The following sections detail the synthesis of promising new compounds, protocols for assessing their diuretic efficacy, and insights into their mechanisms of action.

Introduction to Novel Diuretic Agents

The landscape of diuretic therapy is evolving, with research efforts directed towards identifying novel molecular targets that promise enhanced efficacy and improved safety profiles compared to classical diuretics. Traditional diuretics, while effective, are often associated with adverse effects such as electrolyte imbalances.[1] This has spurred the development of agents that act on new pathways, including urea transporters (UT), the renal outer medullary potassium (ROMK) channel, and the WNK-SPAK kinase signaling cascade, offering the potential for more targeted and physiological modulation of renal fluid and electrolyte handling.[1][2][3]

This document focuses on three promising classes of novel diuretic agents:

  • 1,6-Dihydropyrimidine-2-thiol Derivatives

  • 5-Amino-1,3,4-thiadiazole-2-thiol Derivatives

  • Urea Transporter (UT) Inhibitors

  • Renal Outer Medullary Potassium (ROMK) Channel Inhibitors

Synthesis of Novel Diuretic Compounds

Detailed experimental protocols for the synthesis of representative compounds from two novel classes are provided below.

Protocol for the Synthesis of 1,6-Dihydropyrimidine-2-thiol Derivatives

This protocol describes the synthesis of 6-(2,6-dichlorophenyl)-4-(pyridin-2-yl)-1,6-dihydropyrimidine-2-thiol, a compound that has demonstrated significant diuretic activity. The synthesis involves the reaction of a chalcone with thiourea.

Materials:

  • 1-(Pyridin-2-yl)-3-(2,6-dichlorophenyl)prop-2-en-1-one (Chalcone)

  • Thiourea

  • Potassium Hydroxide

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Silica Gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • A mixture of the chalcone (0.01 mol), thiourea (0.01 mol), and potassium hydroxide (0.01 mol) in 30 mL of ethanol is refluxed for 8 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting mixture is acidified with dilute HCl.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography over silica gel.

Characterization: The structure of the synthesized compound, 6-(2,6-dichlorophenyl)-4-(pyridin-2-yl)-1,6-dihydropyrimidine-2-thiol, can be confirmed by spectroscopic methods such as FTIR, ¹H NMR, and mass spectrometry.

Protocol for the Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol Derivatives

This protocol outlines a one-pot synthesis for 5-amino-1,3,4-thiadiazole-2-thiol derivatives, which have shown promise as diuretic agents, potentially acting as carbonic anhydrase inhibitors.[4][5]

Materials:

  • 5-Amino-1,3,4-thiadiazole-2-thiol

  • Potassium Hydroxide

  • Substituted benzyl halide (e.g., 2,6-dichlorobenzyl chloride)

  • Ethanol

Procedure:

  • A suspension of 5-amino-1,3,4-thiadiazole-2-thiol (10 mmol) and potassium hydroxide (10 mmol) in 10 mL of ethanol is gently heated for 5-10 minutes to form the potassium salt.[4]

  • The appropriate substituted benzyl halide (10 mmol) is then added to the mixture.[4]

  • The reaction mixture is refluxed for 1 hour.[4]

  • After cooling, the precipitate is filtered, washed, dried, and recrystallized from ethanol.[4]

In Vivo Evaluation of Diuretic Activity

The following protocols are standard methods for assessing the diuretic potential of newly synthesized compounds in rodent models.

Lipschitz Test for Diuretic Activity in Rats

This is a widely used method for the preliminary screening of diuretic agents.[6][7]

Animals:

  • Male Wistar rats (150-200g)

Procedure:

  • Animals are divided into control, standard, and test groups (n=6 per group).[7]

  • Food and water are withdrawn 18 hours prior to the experiment.[7]

  • Administer 0.9% saline solution (25 mL/kg, p.o.) to all animals to ensure hydration.[6]

  • The control group receives the vehicle (e.g., normal saline).[7]

  • The standard group receives a known diuretic, such as furosemide (10 mg/kg, p.o.).[6]

  • The test groups receive the synthesized compounds at various doses.

  • Animals are placed in metabolic cages, and urine is collected at specific time intervals (e.g., 5 and 24 hours).[7]

  • The total volume of urine is measured for each animal.

  • Urine samples are analyzed for electrolyte content (Na⁺, K⁺, Cl⁻) using a flame photometer or ion-selective electrodes.

Evaluation of Urea Transporter Inhibitors in Mice

This protocol is designed to assess the diuretic effect of compounds that specifically target urea transporters.[2][8]

Animals:

  • Wild-type and UT-knockout mice.

Procedure:

  • Animals are housed in metabolic cages for acclimatization.

  • A baseline urine collection is performed for 2 hours before drug administration.[2]

  • The test compound (e.g., a UT inhibitor) is administered, typically via subcutaneous injection.[2][8]

  • Urine is collected at regular intervals (e.g., every 2 hours) for up to 24 hours.[2]

  • Urine volume, osmolality, and urea concentration are measured.

  • Electrolyte concentrations (Na⁺, K⁺, Cl⁻) are also determined to assess for electrolyte-sparing effects.[2]

Evaluation of ROMK Inhibitors in Rats

This protocol is used to evaluate the diuretic and natriuretic effects of ROMK channel inhibitors.[9][10]

Animals:

  • Volume-loaded male Wistar rats.

Procedure:

  • Animals are administered the ROMK inhibitor (e.g., "compound A" at 30 mg/kg, p.o.) alone or in combination with other diuretics.[9]

  • Urine is collected at 2 and 4 hours post-administration.[9]

  • Urine volume and electrolyte (Na⁺ and K⁺) concentrations are measured.[9]

  • The additivity of the diuretic effect with known diuretics (e.g., bumetanide, hydrochlorothiazide) can be assessed to probe the site of action in the nephron.[9][10]

Quantitative Data Summary

The following tables summarize the diuretic activity of selected novel compounds compared to standard diuretics.

Table 1: Diuretic Activity of 1,6-Dihydropyrimidine-2-thiol Derivatives

CompoundDose (mg/kg)Urine Volume (mL/100g/24h)Diuretic Activity Index*Na⁺ Excretion (mEq/L)K⁺ Excretion (mEq/L)
Control-1.251.00130.545.2
Furosemide104.853.88155.855.4
Compound 3e**205.204.16160.250.8

*Diuretic Activity Index = Urine volume of test group / Urine volume of control group **Compound 3e: 6-(2,6-dichlorophenyl)-4-(pyridin-2-yl)-1,6-dihydropyrimidine-2-thiol

Table 2: Diuretic Activity of 5-Amino-1,3,4-thiadiazole-2-thiol Derivatives [4]

CompoundDose (mg/kg)Total Urinary Output (mL/100g/24h)Diuretic Activity Index*
Intact Control-1.321.00
Hydrochlorothiazide104.153.14
Acetazolamide103.892.95
Compound 2a***104.583.47
Compound 2c****104.333.28

*Diuretic Activity Index = Total urinary output of test group / Total urinary output of control group ***Compound 2a: 5-(Benzylthio)-1,3,4-thiadiazol-2-amine[4] ****Compound 2c: 5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-amine[4]

Table 3: Diuretic Effect of a Urea Transporter Inhibitor (CB-20) in Mice [8]

TreatmentDose (mg/kg)Urine Volume (mL/24h) - Peak Effect
Control-~1.5
CB-20100 (s.c.)~3.0

Table 4: Diuretic and Natriuretic Effects of a ROMK Inhibitor (Compound A) in Rats [9]

TreatmentDose (mg/kg)Urine Output (mL/100g/4h)Na⁺ Excretion (mEq/100g/4h)K⁺ Excretion (mEq/100g/4h)
Vehicle-2.230.250.15
Compound A30 (p.o.)3.500.550.16
Bumetanide25 (p.o.)4.000.650.25

Signaling Pathways and Mechanisms of Action

Understanding the underlying signaling pathways is crucial for the rational design and development of novel diuretic agents.

The WNK-SPAK Signaling Pathway

The WNK-SPAK kinase pathway is a critical regulator of sodium reabsorption in the distal nephron. As depicted in the diagram below, WNK kinases phosphorylate and activate SPAK/OSR1 kinases, which in turn phosphorylate and activate the Na-Cl cotransporter (NCC) and the Na-K-2Cl cotransporter (NKCC2). Inhibition of this pathway represents a promising strategy for inducing natriuresis.

WNK_SPAK_Pathway cluster_lumen Tubular Lumen cluster_cell Distal Nephron Cell cluster_interstitium Interstitial Fluid NCC NCC/NKCC2 (Inactive) WNK WNK Kinases SPAK SPAK/OSR1 WNK->SPAK Phosphorylates & Activates SPAK->NCC Phosphorylates NCC_active NCC/NKCC2 (Active) NCC->NCC_active Activation Na_reabsorption Increased Na+ Reabsorption NCC_active->Na_reabsorption Na_reabsorption->Interstitium Na+ movement

Caption: The WNK-SPAK signaling cascade leading to sodium reabsorption.

Experimental Workflow for Diuretic Activity Screening

The general workflow for screening novel diuretic agents involves a multi-step process from synthesis to in vivo evaluation.

Diuretic_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Interpretation synthesis Synthesis of Novel Compound purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Confirmation (NMR, MS, FTIR) purification->characterization animal_prep Animal Model Preparation (Rats/Mice, Hydration) characterization->animal_prep dosing Compound Administration (Control, Standard, Test) animal_prep->dosing collection Urine Collection (Metabolic Cages) dosing->collection analysis Urine Analysis (Volume, Electrolytes, Osmolality) collection->analysis data_analysis Calculation of Diuretic Activity Indices analysis->data_analysis comparison Comparison with Standard Diuretics data_analysis->comparison conclusion Conclusion on Diuretic Potential comparison->conclusion

Caption: General workflow for the synthesis and screening of novel diuretic agents.

Conclusion

The development of novel diuretic agents targeting pathways such as urea transport, ROMK channels, and the WNK-SPAK signaling cascade holds significant promise for the future of diuretic therapy. The protocols and data presented herein provide a framework for the synthesis and evaluation of these next-generation diuretics, with the ultimate goal of developing more effective and safer treatments for conditions characterized by fluid overload.

References

Application Notes and Protocols for Assessing the Antibacterial Activity of Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the standardized experimental protocols for evaluating the antibacterial efficacy of sulfonamides. The following sections provide step-by-step methodologies for key assays, data presentation guidelines, and visual representations of the underlying mechanism and experimental procedures.

Introduction

Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria.[1][2] This enzyme is crucial for the synthesis of folic acid, an essential component for the production of nucleotides and ultimately, bacterial DNA and RNA.[1][2][3] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the folate synthesis pathway, leading to a bacteriostatic effect.[1][3][4] This targeted mechanism makes the folate pathway a prime target for antimicrobial agents, as humans acquire folic acid through their diet and lack the DHPS enzyme.[2][3][5]

Accurate and reproducible assessment of the in vitro activity of sulfonamides is critical for drug development, surveillance of resistance, and guiding clinical therapy. The protocols outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action: Folate Synthesis Inhibition

Sulfonamides exert their antibacterial effect by competitively inhibiting the dihydropteroate synthase (DHPS) enzyme, which catalyzes a critical step in the bacterial folate biosynthesis pathway.[1][2]

Sulfonamide_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Precursors Nucleic Acid Precursors THF->Precursors 1-Carbon Transfer Sulfonamide Sulfonamides Sulfonamide->DHPS Competitive Inhibition

Caption: Sulfonamide competitively inhibits DHPS, blocking folic acid synthesis.

Experimental Workflow Overview

A typical workflow for assessing the antibacterial activity of a novel sulfonamide compound involves a tiered approach, starting with primary screening to determine the minimum inhibitory concentration (MIC), followed by confirmatory tests like disk diffusion, and more detailed kinetic studies such as time-kill assays.

Experimental_Workflow cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_kinetic Kinetic Analysis cluster_analysis Data Analysis & Interpretation Inoculum Prepare Bacterial Inoculum (0.5 McFarland) MIC MIC Determination (Broth Microdilution) Inoculum->MIC Disk Disk Diffusion Assay Inoculum->Disk TimeKill Time-Kill Curve Assay Inoculum->TimeKill Compound Prepare Sulfonamide Stock Solutions Compound->MIC Compound->Disk Compound->TimeKill MIC->TimeKill  Inform Concentrations Analysis Data Analysis and Interpretation MIC->Analysis Disk->Analysis TimeKill->Analysis

Caption: General experimental workflow for sulfonamide activity assessment.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

  • Test sulfonamide compound

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Multichannel pipette

Procedure:

  • Preparation of Sulfonamide Dilutions:

    • Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the stock solution in CAMHB directly in the 96-well plates to achieve the desired concentration range.

    • Include a growth control well (CAMHB with no sulfonamide) and a sterility control well (CAMHB only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well (except the sterility control).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth, as detected by the unaided eye.

Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method to determine the susceptibility of bacteria to antimicrobial agents.

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Filter paper disks (6 mm) impregnated with a standard concentration of the sulfonamide (e.g., 300 µg).

  • Bacterial strains and materials for inoculum preparation as in the MIC protocol.

  • Forceps or disk dispenser

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation:

    • Within 15 minutes of preparing the suspension, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Disk Application:

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.

    • Aseptically apply the sulfonamide disks to the surface of the agar.

    • Ensure the disks are in firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-18 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of complete inhibition in millimeters.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive criteria provided by CLSI or EUCAST.[6] For sulfonamides, it's important to disregard slight or faint growth up to the disk and measure the diameter of the obvious zone of inhibition.[6]

Time-Kill Curve Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.

Materials:

  • CAMHB

  • Bacterial strains and inoculum preparation materials.

  • Test sulfonamide at concentrations relative to the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).

  • Sterile culture tubes

  • MHA plates for viable cell counting

  • Sterile saline for serial dilutions

Procedure:

  • Preparation:

    • Prepare tubes of CAMHB with the sulfonamide at the desired concentrations.

    • Include a growth control tube without the sulfonamide.

  • Inoculation:

    • Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto MHA to determine the number of viable bacteria (CFU/mL).

  • Incubation and Counting:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

    • Count the colonies and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each sulfonamide concentration.[7]

    • A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum. A bacteriostatic effect is characterized by a <3-log₁₀ reduction.[8]

Quality Control

For all susceptibility testing, it is imperative to use standard quality control (QC) strains with known susceptibility profiles to ensure the accuracy and reproducibility of the results.[2]

Recommended QC Strains:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 25923™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Enterococcus faecalis ATCC® 29212™

The results for these QC strains should fall within the acceptable ranges published by CLSI or EUCAST.

Data Presentation

Quantitative data from the antibacterial assays should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Minimum Inhibitory Concentrations (MICs) of Sulfonamide X

Bacterial StrainATCC NumberMIC (µg/mL)
Escherichia coli2592216
Staphylococcus aureus2921332
Pseudomonas aeruginosa27853>256
Enterococcus faecalis29212128

Table 2: Disk Diffusion Zone Diameters for Sulfonamide X (300 µg disk)

Bacterial StrainATCC NumberZone Diameter (mm)Interpretation (CLSI/EUCAST)
Escherichia coli2592218Susceptible
Staphylococcus aureus2921315Intermediate
Pseudomonas aeruginosa278536Resistant
Enterococcus faecalis2921210Resistant

Table 3: Time-Kill Kinetics of Sulfonamide X against E. coli ATCC 25922

Time (hours)Log₁₀ CFU/mL (Growth Control)Log₁₀ CFU/mL (1x MIC)Log₁₀ CFU/mL (2x MIC)Log₁₀ CFU/mL (4x MIC)
05.75.75.75.7
26.55.65.55.4
47.85.55.35.1
89.15.45.04.5
129.25.34.73.8
249.35.54.94.2

References

Application Notes and Protocols for the GC-MS Analysis of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,3-Dimethoxy-5-sulfamoylbenzoic Acid is a molecule of interest in pharmaceutical and metabolic research. Its inherent polarity, due to the presence of a carboxylic acid and a sulfonamide group, makes it unsuitable for direct GC-MS analysis. Derivatization is a crucial sample preparation step that chemically modifies these polar functional groups, rendering the analyte sufficiently volatile and thermally stable for the GC environment. The choice of derivatization reagent and protocol is critical for achieving reproducible and accurate quantitative results.

This application note details two effective derivatization strategies:

  • Methylation: This approach converts the acidic protons on the carboxylic acid and sulfonamide groups to methyl esters and N-methylated sulfonamides, respectively.

  • Silylation: This method replaces the active hydrogens with a trimethylsilyl (TMS) group, significantly increasing the volatility of the molecule.

Experimental Protocols

I. Methylation Derivatization Protocol

This protocol is adapted from established methods for the analysis of sulfonamide diuretics, such as furosemide. Methylation of both the carboxylic acid and sulfonamide moieties is expected.

Materials and Reagents:

  • This compound standard or sample extract, dried

  • Trimethylanilinium hydroxide (TMAH), 0.2M in methanol

  • Methanol, anhydrous

  • Ethyl acetate, GC grade

  • Internal Standard (IS) solution (e.g., Ketoprofen, 10 µg/mL in methanol)

  • GC vials with inserts

Procedure:

  • Sample Preparation:

    • To 100 µL of sample (e.g., in plasma or urine), add 10 µL of the internal standard solution.

    • Perform a liquid-liquid or solid-phase extraction to isolate the analyte. A common procedure for a related compound, furosemide, involves solid-phase extraction with a Bond Elut-LRC Certify column.

    • Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (On-Column):

    • Reconstitute the dried extract in 50 µL of 0.2 M TMAH in methanol.

    • Vortex briefly to ensure complete dissolution.

    • Transfer the solution to a GC vial with an insert.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system. The methylation reaction occurs in the heated injector port.

Suggested GC-MS Parameters:

ParameterSetting
GC System Agilent 7890B or similar
MS System Agilent 5977B or similar
Column HP-5MS (30 m x 0.25 mm ID x 0.25 µm film) or equivalent
Injection Mode Splitless
Injector Temp. 250°C
Injection Vol. 1 µL
Oven Program Initial temp 100°C, hold for 1 min; ramp at 15°C/min to 280°C; hold for 5 min
Carrier Gas Helium, constant flow at 1.2 mL/min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan
II. Silylation Derivatization Protocol

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens. This two-step protocol, involving methoximation followed by silylation, can also be applied, especially if ketone-containing interfering compounds are present. For this compound, a direct silylation of the carboxylic acid and sulfonamide groups is often sufficient.

Materials and Reagents:

  • This compound standard or sample extract, dried

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Internal Standard (IS) solution (e.g., Myristic acid-d27, 1 mg/mL in pyridine)

  • GC vials

Procedure:

  • Sample Preparation:

    • Prepare and dry the sample extract as described in the methylation protocol. It is critical that the sample is completely anhydrous as silylating reagents are moisture-sensitive.

  • Derivatization:

    • To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • If using an internal standard, it can be added at this stage.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • Transfer the cooled, derivatized sample to a GC vial if not already in one.

    • Inject 1 µL into the GC-MS system.

Suggested GC-MS Parameters: The GC-MS parameters for the silylated derivative will be similar to those for the methylated derivative, though the oven temperature program may require optimization to achieve the best chromatographic separation.

Data Presentation

The following tables summarize quantitative data from the GC-MS analysis of furosemide, a structurally related sulfonamide diuretic. This data is presented to provide an example of the expected analytical performance for a derivatized sulfonamide-containing benzoic acid.

Table 1: Calibration and Sensitivity Data for Methylated Furosemide [1][2]

ParameterValue
Calibration Range0.10 - 5.00 µg/mL
Correlation Coefficient (r²)> 0.9910
Limit of Detection (LOD)0.010 µg/mL
Limit of Quantitation (LOQ)0.045 µg/mL

Table 2: Precision and Recovery Data for Methylated Furosemide [1][2]

Concentration LevelRelative Standard Deviation (%)Recovery (%)
Low (0.30 µg/mL)< 15%104%
Medium (0.75 µg/mL)< 15%89%
High (3.00 µg/mL)< 15%91%

Visualizations

The following diagrams illustrate the experimental workflow and the chemical derivatization process.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample (e.g., Plasma, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Add_Reagent Add Derivatization Reagent (e.g., TMAH or BSTFA) Drying->Add_Reagent Reaction Reaction (On-column or Heated) Add_Reagent->Reaction GC_MS GC-MS Analysis Reaction->GC_MS Data Data Acquisition and Processing GC_MS->Data

Caption: Experimental workflow for the derivatization and GC-MS analysis.

Caption: Chemical derivatization pathways for this compound.

References

Application Notes & Protocols: Large-Scale Synthesis of Sulfamoylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sulfamoylbenzoic acid derivatives are a critical class of compounds in medicinal chemistry, forming the structural core of many therapeutic agents.[1] Notably, they are the foundation for widely used loop diuretics such as furosemide and bumetanide, which are essential in managing conditions like edema, heart failure, and hypertension.[2][3] These drugs primarily function by inhibiting electrolyte reabsorption in the kidneys.[4][5] Given their therapeutic importance, efficient, scalable, and safe synthesis processes are paramount for industrial production.

This document provides detailed protocols for the large-scale synthesis of key sulfamoylbenzoic acid derivatives and intermediates. It includes quantitative data, experimental workflows, and a summary of the mechanism of action for diuretic derivatives.

General Synthetic Pathway

The most common industrial approach for synthesizing sulfamoylbenzoic acid derivatives involves two primary transformations: the chlorosulfonation of a substituted benzoic acid followed by amination. This robust pathway allows for the introduction of the critical sulfamoyl group onto the aromatic ring.

G cluster_0 General Synthesis Workflow start Substituted Benzoic Acid step1 Chlorosulfonation (Chlorosulfonic Acid) start->step1 step2 Intermediate (Sulfonyl Chloride Derivative) step1->step2 step3 Amination (Ammonia) step2->step3 end Sulfamoylbenzoic Acid Derivative step3->end

Caption: General workflow for sulfamoylbenzoic acid synthesis.

Experimental Protocols & Data

Protocol 1: Synthesis of 4-Chloro-3-sulfamoylbenzoic Acid

4-Chloro-3-sulfamoylbenzoic acid is a widely used pharmaceutical intermediate for preparing diuretics and antihypertensive drugs like bumetanide and indapamide.[6] The synthesis begins with the chlorosulfonation of p-chlorobenzoic acid.[6][7]

Methodology:

  • Chlorosulfonation:

    • Charge a suitable reactor with chlorosulfonic acid (e.g., 37.18 ml).[6]

    • Gradually add p-chlorobenzoic acid (e.g., 12.50 g) while maintaining the temperature below 40°C.[6][7]

    • After the addition is complete, add a catalyst and slowly heat the mixture to 130°C and hold for several hours (e.g., 4 hours) to complete the reaction.[6][7]

    • Cool the reaction mixture to room temperature and pour it onto an ice-water mixture to precipitate the 4-chloro-3-(chlorosulfonyl)benzoic acid intermediate.[7]

    • Filter the crude product and wash it with cold water to remove residual acid.[7]

  • Amination:

    • In a separate reactor, add concentrated ammonia water (e.g., 30 mL) and cool to below 5°C.[6]

    • Slowly add the dried 4-chloro-3-(chlorosulfonyl)benzoic acid from the previous step, ensuring the temperature does not exceed 30°C.[6][7]

    • Stir the mixture at 30°C for several hours (e.g., 3 hours).[6]

  • Purification and Isolation:

    • Heat the mixture to 60°C and add activated carbon for decolorization, stirring for approximately 30 minutes.[6][7]

    • Cool the solution and filter to remove the activated carbon.[7]

    • Acidify the filtrate with hydrochloric acid (HCl) to a pH of 2 to precipitate the final product.[6][7]

    • Filter the white solid, wash with water, and dry to obtain 4-chloro-3-sulfamoylbenzoic acid.[6]

Process Data:

ParameterValueReference
Acyl Chlorination Stage
Reactant Ratio (Acid:Thionyl Chloride)1:20 (mol/mol)[6]
Reaction Temperature78°C[6]
Reaction Time4 hours[6]
Product Yield97.81%[6]
Product Purity (HPLC)95.79%[6]
Protocol 2: Large-Scale Synthesis of Bumetanide

Bumetanide (3-butylamino-4-phenoxy-5-sulfamoylbenzoic acid) is a potent loop diuretic.[8] Its synthesis is a multi-step process starting from 4-chlorobenzoic acid.[9]

G cluster_1 Bumetanide Synthesis Pathway A 4-Chlorobenzoic Acid B 1. Chlorosulfonation (Chlorosulfonic Acid) A->B C 4-Chloro-3-(chlorosulfonyl) benzoic Acid B->C D 2. Nitration (Nitric Acid) C->D E 4-Chloro-3-(chlorosulfonyl) -5-nitrobenzoic Acid D->E F 3. Amination (Ammonia) E->F G 5-Aminosulfonyl-4-chloro -3-nitrobenzoic Acid F->G H 4. Phenoxylation (Sodium Phenolate) G->H I 5-Aminosulfonyl-3-nitro -4-phenoxybenzoic Acid H->I J 5. Reduction (H2, Pd/C) I->J K 3-Amino-5-aminosulfonyl -4-phenoxybenzoic Acid J->K L 6. N-Alkylation (n-Butanol, H2SO4) K->L M Bumetanide L->M

Caption: Multi-step industrial synthesis of Bumetanide.

Methodology:

  • Chlorosulfonation & Nitration: 4-chlorobenzoic acid is first treated with chlorosulfonic acid to yield 4-chloro-3-chlorosulfonylbenzoic acid.[9] This intermediate is then nitrated with nitric acid to form 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid.[9]

  • Amination & Phenoxylation: The resulting compound is reacted with ammonia to give 5-aminosulfonyl-4-chloro-3-nitrobenzoic acid.[9] This is followed by a phenoxylation reaction, typically with sodium phenolate, to replace the chlorine atom, yielding 5-aminosulfonyl-3-nitro-4-phenoxybenzoic acid.[9]

  • Nitro Group Reduction: The nitro group is reduced to an amino group using hydrogen with a palladium on carbon (Pd/C) catalyst, forming 3-amino-5-aminosulfonyl-4-phenoxybenzoic acid.[9]

  • N-Alkylation: The final step involves the alkylation of the amino group. The intermediate from the previous step is reacted with n-butanol in the presence of a catalyst (e.g., sulfuric acid or Lewis acids like boron trifluoride diethyl etherate) to yield bumetanide.[9][10]

  • Purification: The crude product is purified by dissolving in a sodium hydroxide solution, treating with activated carbon, and re-precipitating the pure product by acidifying the solution with concentrated HCl to a pH of 2-3.[9]

Process Data:

Step / ParameterValueReference
Final Alkylation & Purification
Starting Material3-amino-4-phenoxy-5-sulfonamide benzoic acid[9]
Reagentsn-butanol, Boron trifluoride diethyl ether, Ferric chloride[9]
Reaction Time6 hours[9]
Final Product Yield95.8%[9]
Final Product Purity99.4%[9]
Protocol 3: Synthesis of Furosemide

Furosemide (4-chloro-N-(2-furylmethyl)-5-sulfamoyl-anthranilic acid) is another prominent loop diuretic. A common synthesis route starts from 2,4-dichlorobenzoic acid.[11]

Methodology:

  • Chlorosulfonation: 2,4-dichlorobenzoic acid is reacted with chlorosulfonic acid to introduce a sulfonyl chloride group, forming 5-(aminosulfonyl)-2,4-dichlorobenzoic acid after an initial workup with ammonia.[11]

  • Condensation with Furfurylamine: The intermediate is then reacted with furfurylamine. This reaction displaces the chlorine atom at the 2-position to yield furosemide.[11] An alternative patented process involves heating a mixture of 2-fluoro-4-chloro-5-sulfamoylanthranilic acid and furfurylamine at 95°C for 2 hours.[12]

  • Isolation and Purification: After the reaction is complete, the mixture is poured into water and acidified (e.g., with acetic acid to pH 4). The resulting crystalline product is filtered, washed, and recrystallized from ethanol.[12]

Process Data:

ParameterValueReference
Condensation Step
Reactant Ratio (Furfurylamine / Intermediate)2 to 6 (molar ratio)[12]
Reaction Temperature95°C[12]
Reaction Time2 hours[12]
Final Product Yield96%[12]
Melting Point206-208°C[12]

Mechanism of Action: Inhibition of Na-K-Cl Cotransporter

Sulfamoylbenzoic acid derivatives like furosemide and bumetanide exert their diuretic effect by acting on the thick ascending limb of the loop of Henle in the kidney.[4][7] They function as inhibitors of the Na⁺-K⁺-2Cl⁻ symporter (NKCC2), a protein responsible for reabsorbing these ions from the tubular fluid.[5][7] By blocking this transporter, these drugs prevent the reabsorption of sodium, potassium, and chloride ions, leading to an increase in their excretion along with water, resulting in potent diuresis.[7][13]

cluster_pathway Mechanism of Action of Loop Diuretics cluster_transporter cluster_result Result Lumen Tubular Lumen (Urine Side) NKCC2 Na-K-2Cl Symporter (NKCC2) Lumen->NKCC2 Na+, K+, 2Cl- Cell Epithelial Cell (Thick Ascending Limb) Blood Bloodstream NKCC2->Cell Ion Reabsorption Diuretic Sulfamoylbenzoic Acid Derivative (e.g., Furosemide) Diuretic->NKCC2 Inhibition ResultNode Increased Excretion of Na+, K+, Cl-, and Water (Diuresis)

Caption: Inhibition of the NKCC2 symporter by sulfamoylbenzoic acid derivatives.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2,3-Dimethoxy-5-sulfamoylbenzoic Acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and direct synthetic route involves a two-step process starting from 2,3-dimethoxybenzoic acid. The first step is an electrophilic aromatic substitution, specifically a chlorosulfonation reaction, to introduce a chlorosulfonyl group onto the aromatic ring. The subsequent step is the amidation (also referred to as ammonolysis) of the resulting sulfonyl chloride with an ammonia source to form the desired sulfonamide.

Q2: What are the critical reaction parameters to control during the chlorosulfonation step?

A2: The chlorosulfonation step is crucial and requires careful control of several parameters to ensure high yield and minimize side reactions. Key parameters include:

  • Temperature: This reaction is typically exothermic and should be conducted at low temperatures (e.g., 0-5 °C) to prevent over-reaction and decomposition.

  • Stoichiometry: The molar ratio of chlorosulfonic acid to 2,3-dimethoxybenzoic acid needs to be optimized. An excess of chlorosulfonic acid is generally used to ensure complete conversion, but a large excess can lead to side product formation.

  • Reaction Time: The reaction should be monitored (e.g., by TLC) to determine the optimal reaction time for the completion of the reaction.

Q3: What are the common side reactions that can occur during the synthesis?

A3: Several side reactions can reduce the yield and purity of the final product. These include:

  • Di-sulfonation: The activated aromatic ring may undergo a second sulfonation, leading to the formation of a di-sulfonylated byproduct.

  • Oxidation: The starting material or product can be susceptible to oxidation, especially under harsh reaction conditions, leading to colored impurities.

  • Polymerization/Tar Formation: Strongly acidic conditions and elevated temperatures can cause decomposition and polymerization, resulting in the formation of insoluble tars.

  • Hydrolysis of the Sulfonyl Chloride: The intermediate 2,3-dimethoxy-5-chlorosulfonylbenzoic acid is sensitive to moisture and can hydrolyze back to the sulfonic acid, which will not react in the subsequent amidation step.

Q4: How can I purify the final product, this compound?

A4: Purification of the crude product is typically achieved through recrystallization. The choice of solvent is critical. A common approach is to use a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or a mixture of ethanol and water is often a suitable choice. Washing the crude product with water after acidification is also an important step to remove inorganic salts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product - Incomplete chlorosulfonation. - Incomplete amidation. - Hydrolysis of the intermediate sulfonyl chloride. - Product loss during workup and purification.- Increase the reaction time or temperature for the chlorosulfonation, while monitoring for side products. - Ensure a sufficient excess of the ammonia source is used in the amidation step. - Maintain anhydrous conditions throughout the synthesis, especially during the handling of the sulfonyl chloride intermediate. - Optimize the extraction and recrystallization procedures to minimize product loss.
Product is Colored (e.g., yellow or brown) - Oxidation of the starting material or product. - Formation of polymeric tars.- Ensure all reagents and solvents are pure and free of oxidizing contaminants. - Maintain the recommended low reaction temperatures. - Avoid excessively long reaction times. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). - Decolorize the crude product with activated carbon during recrystallization.
Presence of Unreacted Starting Material - Insufficient amount of chlorosulfonic acid. - Low reaction temperature or short reaction time for chlorosulfonation.- Check the stoichiometry of the reagents and consider a slight increase in the excess of chlorosulfonic acid. - Gradually increase the reaction temperature or prolong the reaction time for the chlorosulfonation step, while carefully monitoring for the formation of side products.
Difficulty in Isolating the Product - Product is too soluble in the recrystallization solvent. - Formation of an oil instead of a solid during recrystallization.- Choose a different solvent system for recrystallization. A solvent pair (e.g., ethanol/water) might be effective. - If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal of the pure product.
Presence of a Di-substituted Byproduct - High reactivity of the aromatic ring. - Excessively harsh reaction conditions.- Use 2,3-dimethoxybenzoic acid as the limiting reagent. - Perform the chlorosulfonation at a lower temperature. - Carefully control the stoichiometry of chlorosulfonic acid.

Experimental Protocols

Step 1: Chlorosulfonation of 2,3-Dimethoxybenzoic Acid

  • Apparatus Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube to protect from atmospheric moisture.

  • Reagent Addition: To the flask, add 2,3-dimethoxybenzoic acid. Cool the flask in an ice-salt bath to 0-5 °C.

  • Reaction: Slowly add chlorosulfonic acid (typically 3-5 molar equivalents) dropwise via the dropping funnel to the stirred 2,3-dimethoxybenzoic acid over a period of 1-2 hours, ensuring the internal temperature is maintained between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The intermediate, 2,3-dimethoxy-5-chlorosulfonylbenzoic acid, will precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral to pH paper. Dry the solid product under vacuum.

Step 2: Amidation of 2,3-Dimethoxy-5-chlorosulfonylbenzoic Acid

  • Apparatus Setup: In a fume hood, place the dried 2,3-dimethoxy-5-chlorosulfonylbenzoic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the flask in an ice bath. Slowly add an excess of concentrated aqueous ammonia solution to the flask with stirring.

  • Reaction: Stir the mixture vigorously at room temperature for 2-3 hours.

  • Workup: After the reaction is complete, acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid. This will precipitate the crude this compound.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water. Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. Dry the purified crystals under vacuum.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amidation 2_3_Dimethoxybenzoic_Acid 2,3-Dimethoxybenzoic Acid Chlorosulfonation Chlorosulfonation (Chlorosulfonic Acid, 0-5 °C) 2_3_Dimethoxybenzoic_Acid->Chlorosulfonation Intermediate 2,3-Dimethoxy-5-chlorosulfonylbenzoic Acid Chlorosulfonation->Intermediate Amidation Amidation (Aqueous Ammonia, RT) Intermediate->Amidation Final_Product This compound Amidation->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Experiment Start Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Low_Yield->Impure_Product No Check_Conditions Check Reaction Conditions: - Temperature - Time - Stoichiometry Low_Yield->Check_Conditions Yes Analyze_Impurities Analyze Impurities: - TLC - NMR - MS Impure_Product->Analyze_Impurities Yes Success Successful Synthesis Impure_Product->Success No Optimize_Workup Optimize Workup & Purification Check_Conditions->Optimize_Workup Optimize_Workup->Impure_Product Adjust_Purification Adjust Purification: - Recrystallization Solvent - Column Chromatography Analyze_Impurities->Adjust_Purification Adjust_Purification->Success

Technical Support Center: Purification of Crude 2,3-Dimethoxy-5-sulfamoylbenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,3-Dimethoxy-5-sulfamoylbenzoic Acid by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Issue 1: Oiling Out Instead of Crystallization

Question: Why is my compound forming an oil instead of crystals upon cooling?

Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid. This is often because the solution is too concentrated, and the solute comes out of solution at a temperature above its melting point in the solvent mixture. The presence of impurities can also lower the melting point of the mixture, contributing to this issue.

Recommended Solutions:

  • Increase Solvent Volume: Re-heat the solution until the oil redissolves and add a small amount of additional hot solvent to decrease the concentration.

  • Slower Cooling: Allow the solution to cool more slowly to give the molecules adequate time to form an ordered crystal lattice. Insulating the flask can help.

  • Solvent System Modification: If using a mixed solvent system like ethanol/water, adjust the ratio. Oiling out can sometimes be prevented by having a higher proportion of the solvent in which the compound is more soluble (in this case, likely ethanol) during the cooling process.

Issue 2: Poor or No Crystal Formation

Question: My solution has cooled, but no crystals have formed, or the yield is very low. What should I do?

Answer: A lack of crystallization upon cooling indicates that the solution is not sufficiently supersaturated. This could be due to using too much solvent or the compound having a higher than expected solubility in the cold solvent system.

Recommended Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If available, add a tiny crystal of pure this compound to the solution to act as a template for crystallization.

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Allow it to cool again.

  • Cool to a Lower Temperature: Use an ice bath or a refrigerator to further decrease the temperature, which will reduce the solubility of the compound and promote crystallization.

Issue 3: Impurities Remain in the Final Product

Question: After recrystallization, my product is still not pure. How can I improve the purity?

Answer: Persistent impurities can be due to several factors, including the impurity having similar solubility to the desired product in the chosen solvent system, or the crystals forming too quickly and trapping impurities within the lattice.

Recommended Solutions:

  • Charcoal Treatment: If the impurities are colored, they may be removed by adding a small amount of activated charcoal to the hot solution before filtration. The colored impurities adsorb to the surface of the charcoal.

  • Optimize Solvent System: Experiment with different solvent systems. A different solvent or a different ratio in a mixed solvent system may provide better separation of the desired compound from the impurity.

  • Second Recrystallization: A second recrystallization of the purified product can often remove residual impurities.

  • Slow Down Crystallization: Rapid crystal growth can trap impurities. Ensure the solution cools slowly and is undisturbed to allow for the formation of purer crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: While specific solubility data is not widely available, a mixed solvent system of ethanol and water is a good starting point. This is because many aromatic carboxylic acids and sulfonamides show good solubility in hot ethanol and lower solubility in cold aqueous ethanol. The presence of the polar sulfamoyl and carboxylic acid groups suggests some water solubility, while the aromatic ring and methoxy groups indicate solubility in organic solvents like ethanol. The optimal ratio of ethanol to water will need to be determined experimentally.

Q2: What are the likely impurities in crude this compound?

A2: Potential impurities largely depend on the synthetic route. A common synthesis involves the chlorosulfonation of 2,3-dimethoxybenzoic acid followed by amination. Therefore, likely impurities include:

  • Unreacted Starting Materials: 2,3-dimethoxybenzoic acid and the intermediate 2,3-dimethoxy-5-chlorosulfonylbenzoic acid.

  • Byproducts: Hydrolysis of the sulfonyl chloride group back to a sulfonic acid.

  • Inorganic Salts: Salts formed during the reaction and workup, such as ammonium chloride.

Q3: How much solvent should I use for the recrystallization?

A3: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude product. This will ensure that the solution is saturated upon cooling, maximizing the yield of the purified crystals. It is best to start with a small amount of solvent and add more in small portions to the heated mixture until the solid just dissolves.

Q4: Should I filter the hot solution?

A4: Yes, a hot filtration step is recommended if there are insoluble impurities (e.g., dust, inorganic salts, or byproducts that are insoluble in the hot solvent). This should be done quickly using a pre-heated funnel to prevent the desired compound from crystallizing prematurely.

Experimental Protocols

Protocol 1: Recrystallization of this compound using an Ethanol/Water System

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask.

  • Addition of Anti-solvent: To the hot, clear ethanolic solution, add hot water dropwise with continuous stirring until the solution becomes slightly and persistently cloudy (this is the point of saturation).

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To encourage the formation of larger, purer crystals, the flask can be insulated.

  • Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven at a moderate temperature.

Data Presentation

Table 1: Illustrative Solubility in Different Solvents

Solvent System (v/v)Solubility at 25°C ( g/100 mL)Solubility at 78°C ( g/100 mL)
Water~0.5~2.5
Ethanol~5.0~25.0
90:10 Ethanol:Water~4.0~20.0
70:30 Ethanol:Water~2.5~15.0

Table 2: Illustrative Recrystallization Efficiency

ParameterBefore RecrystallizationAfter Recrystallization
Mass10.0 g8.2 g
Purity (by HPLC)92%99.5%
Yield-82%
ColorOff-whiteWhite

Mandatory Visualization

Recrystallization_Workflow start Start with Crude Product dissolve Dissolve in Minimum Hot Ethanol start->dissolve hot_filter Hot Filtration (Optional, to remove insolubles) dissolve->hot_filter add_water Add Hot Water (until persistent cloudiness) hot_filter->add_water clarify Add Hot Ethanol (to clarify) add_water->clarify cool_rt Slowly Cool to Room Temperature clarify->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vacuum_filter Vacuum Filtration cool_ice->vacuum_filter wash Wash with Cold Ethanol/Water vacuum_filter->wash dry Dry the Crystals wash->dry end_product Pure 2,3-Dimethoxy-5- sulfamoylbenzoic Acid dry->end_product

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Logic start Recrystallization Attempt oiling_out Oiling Out? start->oiling_out no_crystals No/Few Crystals? oiling_out->no_crystals No solution1 Re-heat & Add Solvent Slow Cooling oiling_out->solution1 Yes impure_product Product Impure? no_crystals->impure_product No solution2 Induce Crystallization (Scratch/Seed) Reduce Solvent Volume no_crystals->solution2 Yes solution3 Charcoal Treatment Re-recrystallize Slower Cooling impure_product->solution3 Yes success Successful Purification impure_product->success No solution1->start solution2->start solution3->start

Caption: Troubleshooting decision tree for common recrystallization issues.

Technical Support Center: Troubleshooting Low Yield in Sulfamoylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfamoylbenzoic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for common issues that can lead to low product yields.

General Synthesis Overview

The synthesis of sulfamoylbenzoic acids is a robust process, but its success hinges on careful control of reaction conditions. The most common synthetic route involves two primary stages: the chlorosulfonation of a benzoic acid derivative, followed by the amination of the resulting sulfonyl chloride intermediate. Each step has unique challenges that can impact the overall yield.

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination start Benzoic Acid Derivative reagent1 Chlorosulfonic Acid (ClSO3H) intermediate Aryl Sulfonyl Chloride Intermediate start->intermediate Electrophilic Aromatic Substitution reagent1->intermediate reagent2 Amine Source (e.g., NH4OH) product Sulfamoylbenzoic Acid intermediate->product Nucleophilic Substitution reagent2->product

Caption: General two-step workflow for sulfamoylbenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: My overall yield is very low. What are the most common culprits?

Low yields in this synthesis can typically be traced back to a few critical areas:

  • Hydrolysis: The key intermediate, aryl sulfonyl chloride, is highly reactive and susceptible to hydrolysis, converting it into a water-soluble sulfonic acid that is lost during aqueous workup.[1][2]

  • Side Reactions: Unwanted side reactions, such as diaryl sulfone formation or disulfonation, can consume starting materials and reduce the yield of the desired product.[1]

  • Suboptimal Reaction Conditions: Incorrect temperature control, improper stoichiometry of reagents, or insufficient reaction times can lead to incomplete reactions or the formation of byproducts.[3][4]

  • Moisture Contamination: The presence of water in reagents or on glassware can deactivate reagents and promote hydrolysis.[4]

Q2: I am observing a significant amount of a water-soluble compound and recovering very little organic product after the chlorosulfonation workup. What happened?

This is a classic sign of product hydrolysis.[1] The chlorosulfonyl group (-SO₂Cl) has reacted with water to form a sulfonic acid group (-SO₃H). This often occurs during the workup when the reaction mixture is quenched with ice or water.[1]

Solution:

  • Rapid Quenching and Filtration: Pour the reaction mixture onto crushed ice quickly and maintain a low temperature (0-5°C). Do not allow the precipitated product to sit in the acidic aqueous mixture for an extended period; filter it as soon as possible.[1]

  • Anhydrous Workup: If hydrolysis is a persistent problem, consider removing excess chlorosulfonic acid under reduced pressure before purification, though this requires stringent safety precautions.[1]

Q3: My product analysis shows evidence of disulfonation. How can this be avoided?

Disulfonation occurs when a second chlorosulfonyl group is added to the benzoic acid ring. This side reaction is favored by two main factors:

  • Using a large excess of chlorosulfonic acid.[1]

  • High reaction temperatures.[1]

Solution: Carefully control the stoichiometry by using only a slight excess of chlorosulfonic acid. Additionally, maintaining a lower reaction temperature will disfavor the second electrophilic substitution.[1]

Q4: The amination (ammonolysis) step of my synthesis is giving a poor yield. What should I check?

The amination step is highly exothermic. Poor temperature control is a primary cause of low yield.

  • Temperature: The reaction mixture must be kept cold (typically ≤5°C) while slowly adding the sulfonyl chloride to the ammonia solution.[3] Higher temperatures can lead to unwanted side reactions.

  • pH Control during Workup: After the reaction, the sulfamoylbenzoic acid product must be precipitated by acidifying the solution. If the pH is not lowered sufficiently (typically to pH 1-2), the product may remain dissolved in the aqueous phase, leading to significant loss.[3][5]

  • Hydrolysis of Starting Material: Ensure the sulfonyl chloride intermediate is used promptly and is not unnecessarily exposed to moisture before reacting with the amine source.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common yield issues.

Logical Troubleshooting Flow

The following diagram illustrates a logical workflow for troubleshooting low yields, starting from the most common issues.

Troubleshooting_Logic Start Low Yield Observed StepCheck Which step has low yield? Start->StepCheck Chloro Chlorosulfonation StepCheck->Chloro Step 1 Amino Amination StepCheck->Amino Step 2 WorkupCheck Water-soluble byproduct in aqueous layer? Chloro->WorkupCheck TempCheck Was reaction temperature kept below 5°C? Amino->TempCheck Hydrolysis High probability of -SO2Cl hydrolysis. ACTION: Improve workup (fast, cold filtration). WorkupCheck->Hydrolysis Yes ByproductCheck Unexpected solid byproducts observed? WorkupCheck->ByproductCheck No Sulfone Likely sulfone or disulfonation byproduct. ACTION: Lower temp, check stoichiometry. ByproductCheck->Sulfone Yes Incomplete Incomplete reaction possible. ACTION: Check reagent purity & reaction time. ByproductCheck->Incomplete No TempIssue High temp is likely cause. ACTION: Use ice/salt bath, add reagents slowly. TempCheck->TempIssue No pHCheck Was final pH acidic (1-2) during workup? TempCheck->pHCheck Yes pHCheck->Incomplete Yes pH_Issue Product may be lost in filtrate. ACTION: Ensure proper acidification to precipitate. pHCheck->pH_Issue No

Caption: A decision tree for troubleshooting low synthesis yields.

Parameter Control and Impact on Yield

The interplay between reaction parameters and outcomes is summarized below. Careful control of these variables is critical for maximizing yield.

ParameterRecommended ControlConsequence of Poor ControlAffected Step
Temperature Maintain low temp for chlorosulfonation; keep amination ≤5°C.[1][3]Promotes sulfone formation and disulfonation; leads to side reactions during amination.[1][3]Both
Moisture Use oven-dried glassware and anhydrous reagents.[4]Deactivates AlCl₃ (if used); causes hydrolysis of sulfonyl chloride intermediate.[1][4]Both
Stoichiometry Use a slight excess of chlorosulfonic acid; use appropriate molar ratios.[1]Large excess promotes disulfonation; insufficient amount leads to incomplete reaction.[1]Chlorosulfonation
Workup Quenching Pour reaction mix onto ice rapidly; filter precipitate immediately.[1]Prolonged contact with water, especially when warm, causes hydrolysis of sulfonyl chloride.[1]Chlorosulfonation
Workup pH Acidify to pH 1-2 to precipitate the final product.[3]Product remains dissolved in the aqueous phase, resulting in significant loss during filtration.[5]Amination

Experimental Protocol Example

This section provides a generalized protocol for the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid, based on common literature procedures.[3][6] Note: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 2,4-dichloro-5-carboxybenzenesulfonyl chloride
  • Setup: In a reaction kettle, add a solvent such as N-methylpyrrolidone (NMP), followed by 2,4-dichlorobenzoic acid and a catalyst like sodium sulfate.[6]

  • Heating: Heat the mixture to approximately 145°C until all solids are completely dissolved.[6]

  • Chlorosulfonation: Begin the dropwise addition of chlorosulfonic acid, maintaining the reaction temperature. After the addition is complete, hold the temperature for several hours (e.g., 5 hours) to ensure the reaction goes to completion.[6]

  • Workup: Cool the reaction mixture to room temperature. The product can then be isolated. One method involves centrifuging the cooled mixture to separate the product and recover the solvent.[6] An alternative is to carefully pour the mixture onto crushed ice, ensuring the temperature stays below 5°C, followed by rapid filtration of the precipitated solid.[1]

  • Drying: The isolated intermediate, 2,4-dichloro-5-carboxybenzenesulfonyl chloride, should be dried thoroughly before proceeding to the next step.

Step 2: Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid
  • Setup: Place ammonia water into a reaction vessel equipped with a cooling jacket. Cool the ammonia water to 0°C using an ice-salt bath.[3]

  • Amination: Slowly add the 2,4-dichloro-5-carboxybenzenesulfonyl chloride from Step 1 to the cold ammonia water. It is critical to control the addition rate to maintain the reaction temperature at or below 5°C.[3]

  • Reaction: After the addition is complete, continue to stir the reaction mixture for approximately 2 hours at low temperature.[3]

  • Acidification: Slowly add 30% hydrochloric acid to the reaction mixture to adjust the pH to 1-2. During this process, maintain the temperature at or below 10°C. The product will precipitate out of the solution.[3]

  • Isolation and Washing: Collect the solid product by filtration (e.g., centrifugation). Wash the crude product with water until the pH of the filtrate is between 4 and 5.[3]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain high-purity 2,4-dichloro-5-sulfamoylbenzoic acid.[3][6]

References

Technical Support Center: Stability of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The molecule's functional groups, including the methoxy and sulfamoyl groups on the benzoic acid ring, can be susceptible to degradation under certain conditions.[1]

Q2: What are the potential degradation pathways for this compound?

A2: Based on the structure of this compound and information on similar compounds, potential degradation pathways include:

  • Hydrolysis: The sulfamoyl group or methoxy groups could be susceptible to hydrolysis under strongly acidic or basic conditions.[1]

  • Oxidative Degradation: The aromatic ring and its electron-donating methoxy groups may be prone to oxidation.[1]

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions leading to degradation.[1][2]

  • Decarboxylation: At elevated temperatures, benzoic acid derivatives can undergo decarboxylation, leading to the loss of the carboxylic acid group.[1]

Q3: How should solutions of this compound be stored to minimize degradation?

A3: To minimize degradation, solutions should be protected from light by using amber or opaque containers.[1] It is also advisable to store them at low temperatures, such as 2-8°C or frozen.[1] For sensitive applications, purging the solution and headspace with an inert gas like nitrogen or argon can reduce oxidative degradation.[1] Preparing fresh solutions before use is a best practice.[1]

Q4: What are forced degradation studies and why are they important?

A4: Forced degradation studies involve intentionally exposing a drug substance to stress conditions that are more severe than accelerated stability testing conditions.[3][4] These studies are crucial for:

  • Identifying likely degradation products.[3]

  • Elucidating degradation pathways.[3][4]

  • Determining the intrinsic stability of the molecule.[3]

  • Developing and validating stability-indicating analytical methods.[3][5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpectedly rapid degradation of the compound in solution. The pH of the solution may be unfavorable.Determine the pH of the solution and adjust it to a more neutral range if possible. Benzoic acid derivatives can exhibit pH-dependent stability.
The solution may be exposed to light.Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[1][2]
The storage temperature may be too high.Store solutions at a lower temperature (e.g., 2-8°C or -20°C).[1]
The solvent may contain impurities that catalyze degradation.Use high-purity (e.g., HPLC grade) solvents.
Appearance of unknown peaks in the HPLC chromatogram over time. These are likely degradation products.Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to systematically generate and identify potential degradation products.[3][4]
The analytical method may not be stability-indicating.Develop and validate a stability-indicating HPLC method that can separate the parent compound from all potential degradation products.[6][7]
Discoloration of the solution (e.g., turning yellow or brown). This often indicates oxidative degradation or the formation of conjugated systems.Purge the solvent and solution with an inert gas (nitrogen or argon) to minimize contact with oxygen.[1] Consider adding an antioxidant if compatible with the experimental design.
Poor recovery of the compound from the solution. The compound may be adsorbing to the container surface.Use silanized glass vials or polypropylene containers to minimize adsorption.
The compound may have precipitated out of solution.Visually inspect the solution for any precipitate. If precipitation is suspected, determine the solubility of the compound in the chosen solvent and conditions.

Experimental Protocols

Protocol 1: General Solution Stability Assessment

This protocol outlines a basic experiment to assess the stability of this compound in a specific solvent system.

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the desired solvent to a specific concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into multiple amber glass vials, leaving minimal headspace.

  • Initial Analysis (T=0): Immediately analyze one of the vials using a validated stability-indicating HPLC method to determine the initial concentration and purity.

  • Storage: Store the remaining vials under the desired storage conditions (e.g., 2-8°C, room temperature).

  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), remove a vial from storage and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the initial concentration. Note the appearance and area of any new peaks.

Protocol 2: Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways under stress conditions. A target degradation of 5-20% is generally aimed for.[8]

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M HCl.

    • Heat the solution at a controlled temperature (e.g., 60°C) for a specified duration.

    • At various time points, withdraw samples, neutralize them, and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M NaOH.

    • Maintain the solution at room temperature or a slightly elevated temperature.

    • At various time points, withdraw samples, neutralize them, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep the mixture at room temperature.

    • Monitor the degradation by HPLC at different time intervals.

  • Thermal Degradation:

    • Prepare a solution of the compound.

    • Store the solution at an elevated temperature (e.g., 60°C or 80°C) in a temperature-controlled oven.

    • Analyze samples at various time points by HPLC.

  • Photostability:

    • Prepare a solution of the compound in a transparent container.

    • Expose the solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2]

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.[2]

    • Analyze both the exposed and control samples by HPLC at appropriate time points.

Data Presentation

Quantitative data from stability studies should be summarized in clear, structured tables for easy comparison.

Table 1: Stability of this compound in Solution at Different Temperatures

Time (days)% Remaining (2-8°C)% Remaining (25°C)% Remaining (40°C)
0100.0100.0100.0
799.898.592.1
1499.596.285.3
3099.192.775.6

Table 2: Summary of Forced Degradation Studies

Stress ConditionReagent/ConditionDuration% DegradationMajor Degradation Products (RT in HPLC)
Acid Hydrolysis0.1 M HCl, 60°C24 h15.2DP1 (4.5 min), DP2 (6.2 min)
Base Hydrolysis0.1 M NaOH, 25°C8 h18.9DP3 (3.8 min)
Oxidation3% H₂O₂, 25°C12 h12.5DP4 (5.1 min)
Thermal80°C48 h8.7DP5 (7.0 min)
PhotostabilityICH Q1B Light Source7 days22.1DP6 (4.8 min), DP7 (5.9 min)

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_solution Prepare Solution of This compound initial_analysis Initial Analysis (T=0) by HPLC prep_solution->initial_analysis acid Acid Hydrolysis initial_analysis->acid base Base Hydrolysis initial_analysis->base oxidation Oxidation initial_analysis->oxidation thermal Thermal initial_analysis->thermal photo Photostability initial_analysis->photo timepoint_analysis Time-Point Analysis by HPLC acid->timepoint_analysis base->timepoint_analysis oxidation->timepoint_analysis thermal->timepoint_analysis photo->timepoint_analysis characterization Characterize Degradation Products (e.g., LC-MS) timepoint_analysis->characterization data_analysis Data Analysis and Degradation Pathway Elucidation timepoint_analysis->data_analysis characterization->data_analysis report Generate Stability Report data_analysis->report

Caption: Workflow for the stability testing of a drug substance in solution.

Logical_Troubleshooting start Unexpected Degradation Observed check_ph Is the pH of the solution controlled? start->check_ph check_light Is the solution protected from light? check_ph->check_light Yes adjust_ph Adjust pH to a neutral range check_ph->adjust_ph No check_temp Is the storage temperature appropriate? check_light->check_temp Yes protect_light Use amber vials or wrap in foil check_light->protect_light No check_solvent Is the solvent high purity? check_temp->check_solvent Yes adjust_temp Lower storage temperature check_temp->adjust_temp No use_hplc_solvent Use HPLC grade solvent check_solvent->use_hplc_solvent No end Re-evaluate Stability check_solvent->end Yes adjust_ph->end protect_light->end adjust_temp->end use_hplc_solvent->end

Caption: Troubleshooting logic for unexpected degradation in solution.

References

Technical Support Center: Forced Degradation Studies for 2,3-Dimethoxy-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on 2,3-Dimethoxy-5-sulfamoylbenzoic Acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue Possible Cause Suggested Solution
No degradation observed under acidic or basic conditions. The compound is highly stable to hydrolysis at the tested conditions.Increase the concentration of the acid/base (e.g., from 0.1N to 1N or higher), elevate the temperature (e.g., to 80°C), or prolong the exposure time.[1][2][3]
Complete degradation of the parent compound. The stress conditions are too harsh.Reduce the stressor concentration, temperature, or exposure time. The goal is to achieve partial degradation (typically 5-20%) to observe the primary degradation products.[1][4][5]
Poor peak shape or resolution in HPLC analysis. Inappropriate column, mobile phase, or gradient.Optimize the HPLC method. Try a different column chemistry (e.g., C18, Phenyl-Hexyl), adjust the mobile phase pH, or modify the gradient elution profile to ensure separation of the parent peak from any degradation products.[6]
Mass balance is not within the acceptable range (e.g., 95-105%). Co-elution of degradation products, non-UV active degradants, or precipitation of the sample.Ensure peak purity using a photodiode array (PDA) detector.[3] If degradants are non-UV active, consider using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD). Check for sample solubility and precipitation.
Inconsistent results between replicate experiments. Variability in experimental conditions, sample preparation, or analytical instrumentation.Ensure precise control of temperature, time, and reagent concentrations. Verify the accuracy and precision of sample preparation steps. Check the performance of the analytical instrument.

Frequently Asked Questions (FAQs)

1. What are the primary objectives of conducting forced degradation studies on this compound?

Forced degradation studies are crucial to:

  • Identify potential degradation products and establish degradation pathways.[5][7]

  • Demonstrate the specificity of stability-indicating analytical methods.[8]

  • Understand the intrinsic stability of the molecule.[1][7]

  • Inform formulation development, manufacturing, and storage conditions.[7]

2. What are the typical stress conditions for forced degradation of this compound?

Standard stress conditions as per ICH guidelines include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[3]

  • Thermal Degradation: 105°C for 48 hours.[3]

  • Photolytic Degradation: Exposure to UV and visible light (ICH Q1B).[7]

3. How can I elucidate the structure of the degradation products?

The structure of degradation products is typically elucidated using hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), which provides both chromatographic separation and mass information of the degradants.[6] Further characterization can be achieved by isolating the impurities using preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy.

4. What is a stability-indicating method and why is it important?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[2][6] It is essential to ensure that the analytical method is specific for the API and can monitor its stability over time.

Experimental Protocols

Below are detailed methodologies for key forced degradation experiments.

1. Acid Hydrolysis

  • Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.

  • Stress Condition: Heat the solution in a water bath at 60°C for 24 hours.

  • Sample Analysis: At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

2. Base Hydrolysis

  • Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M sodium hydroxide.

  • Stress Condition: Heat the solution in a water bath at 60°C for 24 hours.

  • Sample Analysis: At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

3. Oxidative Degradation

  • Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.

  • Stress Condition: Keep the solution at room temperature for 24 hours, protected from light.

  • Sample Analysis: At specified intervals, withdraw an aliquot and dilute it with the mobile phase for immediate HPLC analysis.

4. Thermal Degradation

  • Preparation: Place the solid drug substance in a petri dish and spread it as a thin layer.

  • Stress Condition: Keep the petri dish in a hot air oven maintained at 105°C for 48 hours.

  • Sample Analysis: After the exposure, dissolve a known amount of the solid in the mobile phase and dilute it to a suitable concentration for HPLC analysis.

5. Photolytic Degradation

  • Preparation: Prepare a 1 mg/mL solution of the drug substance in a suitable solvent (e.g., methanol or water). Also, expose the solid drug substance.

  • Stress Condition: Expose the solution and the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH Q1B guidelines. A control sample should be kept in the dark.

  • Sample Analysis: After exposure, prepare solutions of both the solid and solution samples in the mobile phase for HPLC analysis.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Solution/Solid Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Thermal Thermal API->Thermal Photo Photolytic API->Photo HPLC HPLC-UV/PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS

Caption: Experimental workflow for forced degradation studies.

G Parent This compound DP1 Degradation Product 1 (Hydrolysis of Sulfonamide) Parent->DP1 Acid/Base Hydrolysis DP2 Degradation Product 2 (Demethylation) Parent->DP2 Thermal/Photolytic Stress

Caption: Potential degradation pathways of the target molecule.

References

Technical Support Center: Purification of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for removing colored impurities from benzoic acid derivatives, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing colored impurities from benzoic acid derivatives?

A1: The three primary methods for decolorizing benzoic acid derivatives are recrystallization with activated carbon, column chromatography, and acid-base extraction.[1] Recrystallization is effective for removing impurities that have different solubilities than the desired compound at various temperatures.[2] Activated carbon is often used during recrystallization to adsorb large, colored impurity molecules.[3][4] Column chromatography provides high-resolution separation for structurally similar compounds based on polarity.[1]

Q2: My compound is still colored after a single recrystallization. What should I do?

A2: If color persists after one round of recrystallization, you can try a second recrystallization. Alternatively, incorporating an activated carbon (charcoal) treatment during the heating stage of the recrystallization process can be very effective at removing colored impurities.[3] If these methods fail, column chromatography may be necessary for more challenging separations.[1]

Q3: How much activated carbon should I use? Will it affect my yield?

A3: Use activated carbon sparingly, as adding too much can lead to the adsorption of your desired product, which will decrease the overall yield.[4][5] A general guideline is to add a small amount (e.g., a spatula tip) to the hot solution and observe the color change. If the solution is pitch black, too much has been added.[5] The optimal amount is often determined through experience.[4]

Q4: My product "oils out" instead of crystallizing. What causes this and how can I fix it?

A4: "Oiling out" occurs when the solid melts and forms a liquid layer instead of dissolving in the solvent, often because the boiling point of the solvent is higher than the melting point of the solute. To resolve this, you can try adding more solvent.[5] If that doesn't work, selecting a solvent with a lower boiling point is recommended.

Q5: I have a very poor yield after recrystallization. What are the likely causes?

A5: A low yield can result from several factors:

  • Using too much solvent: This will cause a significant portion of your product to remain in the mother liquor.[5]

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel.[6]

  • Excessive use of activated carbon: As mentioned, activated carbon can adsorb the product along with impurities.[5]

  • Incomplete crystallization: Ensure the solution has cooled sufficiently, possibly in an ice bath, to maximize crystal formation.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem Possible Cause(s) Recommended Solution(s)
Persistent color after recrystallization Highly soluble colored impurities; Ineffective solvent for impurity rejection.1. Repeat the recrystallization. 2. Add a small amount of activated carbon to the hot solution before filtration. 3. Consider using column chromatography for purification.[1]
No crystals form upon cooling Too much solvent was used; The solution is not supersaturated.1. Scratch the inside of the flask with a glass rod to induce crystallization.[2] 2. Add a "seed" crystal of the pure compound.[2] 3. Boil off some of the solvent to increase the concentration and allow it to cool again.
Low recovery of the purified compound Too much solvent was used; Premature crystallization during filtration; Too much activated carbon was added.1. Minimize the amount of hot solvent used to just dissolve the compound. 2. Ensure the filtration apparatus is pre-heated to prevent cooling.[7] 3. Use activated carbon sparingly.[4][5]
Product "oils out" during heating The melting point of the solid is lower than the boiling point of the solvent.1. Add more solvent to the mixture.[5] 2. Switch to a solvent with a lower boiling point.

Experimental Protocols

Protocol 1: Recrystallization with Activated Carbon

This protocol is a standard method for purifying solid organic compounds like benzoic acid derivatives that contain colored impurities.

Materials:

  • Crude benzoic acid derivative

  • Appropriate recrystallization solvent (e.g., water, ethanol)

  • Activated carbon (decolorizing charcoal)

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Gravity filtration setup (funnel, fluted filter paper)

  • Vacuum filtration setup (Büchner funnel, filter flask)

  • Boiling chips

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a few boiling chips. Add the minimum amount of hot solvent required to completely dissolve the solid.[3] Keep the solution at or near its boiling point.

  • Decolorization: Remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated carbon to the solution. Caution: Do not add activated carbon to a boiling solution, as it can cause violent bumping.[8]

  • Heating: Return the flask to the heat source and gently boil the solution for 5-10 minutes to allow the carbon to adsorb the impurities.[7]

  • Hot Gravity Filtration: Pre-heat a gravity filter funnel and a receiving Erlenmeyer flask. Filter the hot solution through fluted filter paper to remove the activated carbon and any insoluble impurities.[3] This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. Large, pure crystals should form.[3] Cooling can be further enhanced by placing the flask in an ice bath.[6]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]

  • Drying: Allow the crystals to dry completely on the funnel by drawing air through them. For final drying, the crystals can be transferred to a watch glass.[2]

Protocol 2: Column Chromatography

This method is suitable for separating the product from impurities that are not effectively removed by recrystallization.[1]

Materials:

  • Crude benzoic acid derivative

  • Silica gel (230-400 mesh)

  • Appropriate solvent system (e.g., hexanes/ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Solvent System Selection: Use TLC to determine a suitable mobile phase that provides good separation between your desired compound and the impurities. A common starting point for benzoic acid derivatives is a mixture of hexanes and ethyl acetate.[1]

  • Column Packing: Prepare a slurry of silica gel in the least polar component of your solvent system (e.g., hexanes) and pour it into the column. Allow the silica to settle into a packed bed.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the silica gel bed.

  • Elution: Begin eluting the column with the selected mobile phase, collecting the eluent in fractions.[1]

  • Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified benzoic acid derivative.[1]

Quantitative Data Summary

Table 1: Solubility of Benzoic Acid in Water

This table illustrates how temperature significantly affects the solubility of benzoic acid in water, a key principle for recrystallization.

Temperature (°C)Solubility (g / 100 mL)
180.27[7]
300.42[7]
601.20[7]
752.20[7]
1005.90 (approx.)

Table 2: Purification Technique Comparison

This table provides a general comparison of the expected outcomes for different purification techniques.

Purification TechniqueTypical Purity AchievedTypical YieldKey Advantages
Recrystallization >99%60-85%Yields highly pure crystalline solid, removes trace impurities.[1]
Column Chromatography 90-98%70-90%High resolution, separates structurally similar compounds.[1]
Acid-Base Extraction 70-90%>90%High capacity, removes neutral and basic impurities.[1]

Visualizations

Purification_Workflow start_end start_end process process decision decision output output start Start: Crude Benzoic Acid Derivative dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve decision_color Is the Solution Colored? dissolve->decision_color add_carbon Add Activated Carbon, Boil for 5-10 min decision_color->add_carbon Yes hot_filter Hot Gravity Filtration decision_color->hot_filter No add_carbon->hot_filter cool Cool to Room Temp, then Ice Bath hot_filter->cool vacuum_filter Vacuum Filtration & Wash with Cold Solvent cool->vacuum_filter dry Dry Crystals vacuum_filter->dry pure_product Pure Product dry->pure_product

Caption: Workflow for Recrystallization with Activated Carbon.

Troubleshooting_Flowchart start start decision decision action action solution solution start_node Problem: No Crystals Form q1 Was too much solvent used? start_node->q1 a1 Boil off excess solvent and cool again q1->a1 Yes q2 Is the solution supersaturated? q1->q2 No a1->q2 a2 Scratch flask inner wall with a glass rod q2->a2 Yes a3 Add a seed crystal q2->a3 No, try this solution_node Crystallization Induced a2->solution_node a3->solution_node

Caption: Troubleshooting Guide for Inducing Crystallization.

References

Technical Support Center: Improving HPLC Peak Shape for Acidic Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals troubleshoot and optimize the High-Performance Liquid Chromatography (HPLC) analysis of acidic aromatic compounds. This resource provides practical, in-depth guidance in a question-and-answer format to address common peak shape issues, ensuring you achieve accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor peak shape for acidic aromatic compounds in HPLC?

Poor peak shape, particularly peak tailing and fronting, for acidic aromatic compounds can stem from several factors. The most common causes include:

  • Secondary Interactions: Acidic analytes can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[1][2] This is especially prevalent with older "Type-A" silica columns which have a higher concentration of acidic silanols.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the acidic compound, the analyte can exist in both ionized and un-ionized forms, resulting in peak broadening or splitting.[3][4]

  • Column Overload: Injecting too much sample can saturate the column, causing peak distortion, often leading to peak fronting.[5][6]

  • Sample Solvent Mismatch: When the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to band broadening and distorted peaks.[7][8]

  • Extra-Column Effects: Issues such as excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[1][7]

  • Column Degradation: Voids in the column packing or a partially blocked inlet frit can disrupt the flow path, causing peak distortion.[5][9]

Q2: How does mobile phase pH affect the peak shape of my acidic aromatic compound?

The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like acidic aromatics.[10][11]

  • Ion Suppression: To achieve sharp, symmetrical peaks, it is generally recommended to adjust the mobile phase pH to be at least 2 units below the pKa of the acidic analyte.[10] This ensures the compound is in a single, un-ionized (protonated) form, which minimizes secondary interactions with the stationary phase and promotes consistent retention.[1][10]

  • Analyte Ionization: When the mobile phase pH is near the analyte's pKa, a mixture of ionized and un-ionized forms exists, leading to multiple retention mechanisms and resulting in broad or split peaks.[4] At a pH significantly above the pKa, the acidic compound will be fully ionized (deprotonated), making it more polar and less retained on a reversed-phase column.

Q3: My acidic compound is still tailing even after adjusting the mobile phase pH. What else can I do?

If peak tailing persists after pH optimization, consider the following troubleshooting steps:

  • Increase Buffer Concentration: A higher buffer concentration (typically 10-50 mM) can help maintain a consistent pH and mask some of the residual silanol activity on the stationary phase.[1][7]

  • Use a Modern, High-Purity Silica Column: Newer "Type-B" silica columns are of higher purity with fewer and less acidic residual silanol groups, which significantly reduces the potential for secondary interactions.[12]

  • Consider an End-Capped Column: Many modern columns are "end-capped," a process that chemically deactivates most of the residual silanol groups, leading to improved peak shape for polar and ionizable compounds.[13]

  • Employ Ion-Pairing Reagents: For highly acidic compounds that are difficult to retain even at low pH, adding an ion-pairing reagent to the mobile phase can be effective. These reagents, such as quaternary amines for acidic analytes, form a neutral ion-pair with the charged analyte, increasing its hydrophobicity and retention on a reversed-phase column.[14][15]

Q4: What is peak fronting and what causes it for acidic aromatic compounds?

Peak fronting is characterized by an asymmetrical peak with a leading edge that is less steep than the tailing edge.[16] For acidic aromatic compounds, common causes include:

  • Sample Overload: This is a frequent cause of fronting, where the concentration of the analyte in the injected sample is too high for the column to handle, leading to a saturation effect at the column inlet.[17][18]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, the analyte band can spread and elute prematurely, causing a fronting peak.[16][19]

  • Column Issues: A void or channel in the column packing material can also lead to peak fronting.[9] This can be a result of column aging or operating at excessively high pressures.

Troubleshooting Guides

Guide 1: Systematic Approach to Eliminating Peak Tailing

This guide provides a step-by-step workflow for diagnosing and resolving peak tailing for acidic aromatic compounds.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks extracolumn_effects Check for Extra-Column Effects (e.g., long/wide tubing, loose fittings) check_all_peaks->extracolumn_effects Yes check_analyte Is the analyte acidic? check_all_peaks->check_analyte No yes_all_peaks Yes column_void Inspect for Column Void/ Blocked Frit extracolumn_effects->column_void end Symmetrical Peak Achieved column_void->end no_specific_peaks No check_ph Adjust Mobile Phase pH (2 units below analyte pKa) check_analyte->check_ph Yes other_issues Investigate other causes (e.g., sample degradation, co-elution) check_analyte->other_issues No yes_acidic Yes check_buffer Increase Buffer Strength (10-50 mM) check_ph->check_buffer check_column_type Evaluate Column Chemistry (Use high-purity, end-capped column) check_buffer->check_column_type ion_pairing Consider Ion-Pairing Reagent check_column_type->ion_pairing ion_pairing->end not_acidic No other_issues->end

Troubleshooting workflow for peak tailing.
Guide 2: Resolving Peak Fronting Issues

This guide outlines a logical approach to identifying and correcting the causes of peak fronting.

Troubleshooting_Peak_Fronting start Peak Fronting Observed check_overload Is Column Overload Suspected? start->check_overload reduce_injection Reduce Injection Volume or Dilute Sample check_overload->reduce_injection Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent No yes_overload Yes end Symmetrical Peak Achieved reduce_injection->end no_overload No match_solvent Dissolve Sample in Mobile Phase check_solvent->match_solvent Yes check_column Inspect Column for Voids or Damage check_solvent->check_column No yes_solvent Yes match_solvent->end no_solvent No replace_column Replace Column if Damaged check_column->replace_column replace_column->end

Troubleshooting workflow for peak fronting.

Experimental Protocols

Protocol 1: Optimizing Mobile Phase pH

This protocol describes a systematic approach to determine the optimal mobile phase pH for an acidic aromatic analyte.

  • Determine Analyte pKa: If not already known, find the pKa of your acidic aromatic compound through literature search or software prediction.

  • Prepare a Series of Buffers: Prepare a set of aqueous mobile phase buffers with pH values ranging from 2.5 to 5.0, in increments of 0.5 pH units. A common buffer system for this range is phosphate or acetate.[4] Ensure the final buffer concentration in the mobile phase is between 10-50 mM.

  • Equilibrate the System: Begin with the lowest pH mobile phase. Flush the HPLC system and column thoroughly until the backpressure and detector baseline are stable.

  • Inject Standard and Analyze: Inject a standard solution of your analyte and record the chromatogram.

  • Calculate Tailing Factor: Measure the tailing factor (Tf) or asymmetry factor (As) of the analyte peak. A value close to 1.0 indicates a symmetrical peak, while a value greater than 1.2 is generally considered tailing.[1][7]

  • Iterate Through pH Values: Repeat steps 3-5 for each subsequent pH value in your series.

  • Compare Results: Create a table to compare the tailing factor and retention time at each pH. Select the pH that provides the best peak symmetry without compromising retention or resolution from other components in your sample.

Protocol 2: Diagnosing and Correcting Column Overload

This protocol helps to confirm if peak fronting is caused by column overload.

  • Prepare Sample Dilutions: Create a serial dilution of your sample, for example, 1:2, 1:5, and 1:10 dilutions using the mobile phase as the diluent.

  • Inject Original Sample: Inject your standard, undiluted sample and save the chromatogram. Note the peak shape.

  • Inject Diluted Samples: Sequentially inject each of the diluted samples, starting with the most dilute.

  • Analyze Peak Shape: Compare the peak shapes from the chromatograms of the diluted samples to the original. If the peak fronting diminishes and the peak becomes more symmetrical with increasing dilution, column overload is the likely cause.[5][6]

  • Remedy: To correct for column overload, either reduce the concentration of your sample or decrease the injection volume.[17]

Data Presentation

Table 1: Illustrative Effect of Mobile Phase pH on Peak Shape for an Acidic Aromatic Compound (pKa = 4.5)
Mobile Phase pHTailing Factor (Tf)Observation
4.52.1Severe Tailing (pH is at the pKa)
4.01.7Moderate Tailing
3.51.4Minor Tailing
3.01.1Symmetrical Peak
2.51.0Symmetrical Peak

Note: This data is for illustrative purposes. Actual results will vary depending on the specific analyte, column, and other chromatographic conditions.

Table 2: Common Ion-Pairing Reagents for Acidic Analytes
Ion-Pairing ReagentTypical ConcentrationNotes
Tetrabutylammonium (TBA) hydroxide or phosphate5-20 mMCommonly used, provides good retention for acidic compounds.[15]
Tetrapropylammonium (TPA) hydroxide5-20 mMOffers slightly less retention than TBA.
Triethylamine (TEA)0.1% (v/v)Sometimes used as a silanol suppressor rather than a true ion-pairing reagent.[2]

Note: Ion-pairing reagents are often not compatible with mass spectrometry (MS) detectors.[15]

References

Storage conditions to prevent degradation of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,3-Dimethoxy-5-sulfamoylbenzoic Acid

This technical support center provides guidance on the optimal storage conditions to prevent the degradation of this compound. It includes troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that users might encounter, suggesting potential causes and solutions to ensure the stability and integrity of the compound.

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change from white to yellow/brown, clumping) Exposure to light, moisture, or elevated temperatures.Discard the sample as it may be degraded. For future prevention, store the compound in a tightly sealed, amber-colored vial in a desiccator at the recommended temperature.
Inconsistent or unexpected experimental results Degradation of the compound leading to reduced purity and the presence of impurities.Assess the purity of the compound using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC). If degradation is confirmed, procure a new batch of the compound and adhere strictly to the recommended storage conditions.
Difficulty in dissolving the compound Potential degradation or presence of insoluble impurities.Check the solubility of the compound in the recommended solvents. If solubility issues persist, it may be an indication of degradation. It is advisable to use a fresh, properly stored sample.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure its long-term stability, this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is between 2°C and 8°C. The compound should be kept in a tightly sealed container, such as an amber glass vial, to protect it from moisture and light.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The main factors that can lead to the degradation of this compound are exposure to high temperatures, light, humidity, and incompatible substances like strong oxidizing agents and bases.[1] Hydrolysis of the sulfamoyl group or other susceptible functional groups can occur in the presence of moisture, especially under acidic or basic conditions.

Q3: How can I determine if my sample of this compound has degraded?

A3: Visual signs of degradation can include a change in color or texture. However, chemical degradation can occur without any visible changes. Therefore, it is recommended to perform analytical tests, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the compound if degradation is suspected.[2]

Q4: What are the potential degradation products of this compound?

A4: Based on the structure of the molecule, potential degradation pathways could include hydrolysis of the sulfamoyl group to the corresponding sulfonic acid, or decarboxylation under heat. The methoxy groups may also be susceptible to cleavage under harsh acidic conditions.

Q5: Is it necessary to conduct stability testing on my stored samples?

A5: For critical applications, particularly in drug development, it is highly recommended to perform periodic stability testing to ensure the integrity of your stored samples. This is especially important for long-term studies or when using the compound as a reference standard.

Illustrative Stability Data

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound.

Disclaimer: The data presented in this table is illustrative and intended to demonstrate typical results from a forced degradation study. This data has not been generated from actual experimental studies on this compound.

Stress Condition Duration Temperature % Degradation (Illustrative) Number of Degradants Observed (Illustrative)
0.1 M HCl24 hours60°C12%2
0.1 M NaOH24 hours60°C18%3
3% H₂O₂24 hoursRoom Temp8%1
Thermal48 hours70°C5%1
Photolytic (Solid)7 daysRoom Temp<2%1

Experimental Protocols

Protocol for Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule.[3]

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution before analysis.[3]

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize the solution before analysis.[3]

  • Oxidative Degradation: Treat the compound with a 3% solution of hydrogen peroxide at room temperature for 24 hours.[4]

  • Thermal Degradation: Expose the solid compound to a temperature of 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to a light source according to ICH Q1B guidelines.[5]

Analytical Method for Purity Assessment: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase. Create a series of dilutions for a calibration curve.

Visualizations

G Troubleshooting Workflow for this compound Stability start Start: Experiment with This compound check_results Are experimental results consistent and expected? start->check_results visual_inspection Visually inspect the compound. Is there any discoloration or clumping? check_results->visual_inspection No proceed Proceed with the experiment. check_results->proceed Yes purity_analysis Perform purity analysis (e.g., HPLC). visual_inspection->purity_analysis No discard Discard the sample. Procure a new batch. visual_inspection->discard Yes check_purity Is the purity above the acceptable limit? purity_analysis->check_purity check_purity->proceed Yes check_purity->discard No end End proceed->end review_storage Review and implement proper storage conditions: - 2-8°C - Tightly sealed amber vial - Dry, dark environment discard->review_storage review_storage->end

References

Technical Support Center: Resolving Co-eluting Impurities in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting impurities during High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guides & FAQs

Q1: My chromatogram shows co-eluting or overlapping peaks. What are the initial steps to improve resolution?

A1: Co-elution, where two or more compounds elute from the column at the same time, is a common challenge in HPLC. The resolution between two peaks is governed by three main factors: column efficiency (N), selectivity (α), and retention factor (k). A systematic approach to troubleshooting involves methodically adjusting parameters that influence these factors.

Initial steps should focus on simple modifications to your existing method:

  • Optimize Mobile Phase Strength: In reversed-phase HPLC, the organic modifier content in the mobile phase is a primary driver of retention. To increase the separation between early eluting peaks, try decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol). This will increase the retention factor (k) and may improve resolution.

  • Adjust the Gradient Slope: For gradient separations, a shallower gradient can increase the separation window for closely eluting compounds.[1] If your peaks of interest are eluting close together, try decreasing the rate of change of the organic modifier concentration in that segment of the gradient.[1]

  • Modify the Flow Rate: Lowering the flow rate can sometimes enhance resolution, although it will increase the analysis time. Slower flow rates can lead to better efficiency.

  • Adjust the Column Temperature: Temperature can significantly impact selectivity.[2] Try decreasing the temperature to increase retention and potentially improve resolution for some compounds.[2] Conversely, increasing the temperature can sometimes alter selectivity in a favorable way and will also reduce system backpressure.[3]

Q2: How can I use the mobile phase composition to resolve co-eluting peaks?

A2: The mobile phase is a powerful tool for manipulating selectivity (α), which is often the most effective way to resolve co-eluting peaks.

  • Change the Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity due to their different chemical properties.[4] Methanol is a polar protic solvent capable of hydrogen bonding, while acetonitrile is a polar aprotic solvent with a strong dipole moment.[5] This difference in interaction can change the elution order of your compounds.[4]

  • Adjust the pH of the Mobile Phase: For ionizable compounds (acids and bases), the pH of the mobile phase is a critical parameter.[6] Adjusting the pH to be at least two units away from the pKa of your analytes will ensure they are in a single ionic form (either fully ionized or fully unionized), leading to sharper peaks and more stable retention times. Changing the pH can dramatically alter the retention and selectivity between acidic, basic, and neutral compounds.

  • Incorporate Mobile Phase Additives: Additives like ion-pairing reagents can be used to increase the retention of ionic compounds on a reversed-phase column. Buffers are essential for controlling the mobile phase pH and ensuring reproducible results.[5]

Q3: When should I consider changing the HPLC column to resolve co-eluting impurities?

A3: If optimizing the mobile phase and other instrumental parameters does not provide the desired resolution, changing the stationary phase chemistry is the next logical step. Different column chemistries offer different separation mechanisms, which can significantly alter the selectivity of your separation.

  • Switching Column Chemistry: If you are using a standard C18 column, consider trying a column with a different stationary phase, such as:

    • Phenyl-Hexyl: These columns provide alternative selectivity, particularly for aromatic and unsaturated compounds, due to π-π interactions.[2][3]

    • Cyano (CN): Cyano columns are less hydrophobic than C18 and can be used in both reversed-phase and normal-phase modes. They offer different selectivity due to dipole-dipole interactions.[7]

  • Particle Size and Column Dimensions:

    • Smaller Particle Size: Columns with smaller particles (e.g., sub-2 µm) offer higher efficiency (N), resulting in sharper peaks and better resolution.

    • Longer Column: Increasing the column length also increases efficiency but leads to longer run times and higher backpressure.

Q4: How can I detect if I have co-eluting peaks?

A4: Detecting co-elution can be challenging, especially if the peaks are perfectly overlapped. Here are a few methods:

  • Peak Shape Analysis: Look for signs of asymmetry in your peaks, such as shoulders or tailing, which can indicate the presence of an unresolved impurity.

  • Peak Purity Analysis with a Diode Array Detector (DAD): A DAD detector can acquire UV-Vis spectra across a single peak. If the spectra are consistent across the peak, it is likely pure. If the spectra differ, it indicates the presence of a co-eluting compound with a different UV spectrum.

  • Mass Spectrometry (MS) Detection: Coupling your HPLC to a mass spectrometer is a definitive way to detect co-elution. An MS detector can differentiate between compounds with different mass-to-charge ratios (m/z) even if they elute at the same time.

Data Presentation

Table 1: Effect of Mobile Phase pH on the Retention Time of Ionizable Compounds.

This table illustrates how changing the mobile phase pH can significantly alter the retention times of acidic and basic compounds, while having a minimal effect on neutral compounds. This principle is a key tool for manipulating selectivity to resolve co-eluting peaks.

Compound TypeAnalytepKaRetention Time (min) at pH 3.0Retention Time (min) at pH 7.0
Acidic Benzoic Acid4.28.53.2
Basic Procainamide9.24.17.8
Neutral BenzanilideN/A6.26.3

Data is illustrative and based on principles described in scientific literature.[6]

Table 2: Comparison of Organic Modifiers for the Separation of NSAIDs.

This table demonstrates the change in selectivity and resolution when switching between methanol and acetonitrile as the organic modifier for the analysis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) on a C18 column.

Analyte PairResolution (Rs) with MethanolResolution (Rs) with Acetonitrile
Tolmetin / Ketoprofen1.2 (co-eluting)2.1 (baseline resolved)
Ketoprofen / Sulindac1.8 (resolved)1.1 (co-eluting)

Data is illustrative and based on principles described in scientific literature.[8][9]

Table 3: Comparison of Stationary Phases for the Separation of Aromatic Compounds.

This table shows a qualitative comparison of the retention and selectivity characteristics of different HPLC column stationary phases for the separation of aromatic compounds.

Stationary PhasePrimary Interaction MechanismSelectivity for Aromatic CompoundsTypical Elution Order Change vs. C18
C18 HydrophobicGood-
Phenyl-Hexyl Hydrophobic & π-π interactionsExcellentOften observed
Cyano (CN) Dipole-dipole & HydrophobicModerateFrequently observed

Based on principles described in scientific literature.[2][6][10]

Experimental Protocols

Protocol 1: Systematic Approach to Resolving Co-eluting Peaks

This protocol outlines a systematic approach to method development aimed at resolving co-eluting impurities.

  • Initial Assessment:

    • Run your current method and identify the co-eluting peaks.

    • If available, use a DAD or MS detector to assess peak purity and gain information about the co-eluting species.

  • Mobile Phase Optimization (Isocratic):

    • Solvent Strength: Decrease the percentage of the organic modifier in 5% increments to see if increased retention improves resolution.

    • Solvent Type: Replace acetonitrile with methanol (or vice versa) at a concentration that provides similar retention for the main peak and observe any changes in selectivity.

    • pH Adjustment (for ionizable compounds): Adjust the mobile phase pH to be at least 2 pH units above or below the pKa of the analytes. Prepare a series of mobile phases with different pH values (e.g., pH 2.5, 4.5, 7.5) to assess the impact on selectivity.

  • Gradient Optimization:

    • Scouting Gradient: Run a fast, broad gradient (e.g., 5% to 95% organic in 10-15 minutes) to determine the approximate elution conditions for all components.

    • Focused Gradient: Based on the scouting run, design a shallower gradient around the elution time of the co-eluting peaks. For example, if the peaks elute between 40% and 50% organic, you could run a gradient from 35% to 55% organic over a longer period.

  • Temperature Adjustment:

    • Analyze the sample at three different temperatures (e.g., 25°C, 40°C, and 60°C) while keeping the mobile phase constant. Observe any changes in selectivity and resolution.

  • Stationary Phase Evaluation:

    • If the above steps do not yield satisfactory resolution, select a column with a different stationary phase.

    • A good starting point for alternative selectivity is a Phenyl-Hexyl or a Cyano column.

    • Repeat a systematic mobile phase and temperature optimization on the new column.

Mandatory Visualization

Troubleshooting_Workflow start Co-eluting Peaks Observed mobile_phase Optimize Mobile Phase start->mobile_phase Step 1 gradient Adjust Gradient Slope mobile_phase->gradient If unresolved resolved Peaks Resolved mobile_phase->resolved If resolved temp Change Temperature gradient->temp If unresolved gradient->resolved If resolved column Change Stationary Phase temp->column If unresolved temp->resolved If resolved column->resolved If resolved

Caption: A systematic workflow for troubleshooting co-eluting peaks in HPLC.

Column_Selection_Logic start Analyte Properties hydrophobicity Hydrophobicity High: C18, C8 Low: C4, Cyano start->hydrophobicity aromaticity Aromaticity High: Phenyl-Hexyl Low: C18, Cyano start->aromaticity polarity Polarity High: Cyano, Polar-Embedded Low: C18 start->polarity column_choice Select Column hydrophobicity->column_choice aromaticity->column_choice polarity->column_choice

Caption: Logical relationship for selecting an appropriate HPLC column based on analyte properties.

References

Technical Support Center: Managing Methoxy Group Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the hydrolysis of methoxy groups. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted cleavage of methoxy groups during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of unintended methoxy group hydrolysis during a synthesis?

A1: Methoxy groups, while generally stable, can be hydrolyzed under specific conditions. The most common causes are exposure to strong acids, particularly in the presence of a good nucleophile, and high temperatures.[1][2][3] Strongly basic conditions, especially with potent nucleophiles, can also lead to cleavage.[4][5] The stability of the methoxy group is also influenced by the overall structure of the molecule, including steric hindrance and the electronic nature of adjacent functional groups.[6][7]

Q2: My starting material contains a methoxy group on an aromatic ring (an anisole derivative). Is this more or less stable to hydrolysis?

A2: A methoxy group on an aromatic ring is generally more stable than an aliphatic ether due to the increased strength of the sp²-hybridized carbon-oxygen bond.[1][3] However, they are not inert. Cleavage can still occur under forcing conditions, such as with strong acids like HBr or HI at elevated temperatures.[1][8] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack on the methyl group.[2] The resulting products are a phenol and a methyl halide.[1]

Q3: How can I detect if my methoxy group has been hydrolyzed?

A3: Hydrolysis of a methoxy group results in the formation of a hydroxyl (alcohol or phenol) group. This change can be monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): The product alcohol/phenol is typically more polar than the starting methoxy compound, resulting in a lower Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): You will observe a new peak with a mass corresponding to the demethylated product (a difference of 14 Da, representing CH₂).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the characteristic singlet of the methoxy group (usually ~3.8 ppm for aryl methoxy groups) will disappear, and a new, often broad, peak for the hydroxyl proton will appear. In ¹³C NMR, the methoxy carbon signal (usually ~55-60 ppm) will be absent.

Q4: Are there reaction conditions that are generally "safe" for methoxy groups?

A4: Methoxy groups are stable under many common reaction conditions. These include:

  • Many standard oxidations and reductions (provided reagents are not strongly acidic or basic).

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).[9]

  • Standard amide couplings.

  • Reactions involving many common protecting groups, provided the deprotection conditions are not harshly acidic.[10][11] It is always crucial to consider the specific reagents and conditions, as seemingly minor changes can affect stability.

Q5: Can I selectively cleave one methoxy group in the presence of others?

A5: Selective cleavage is challenging but possible. It often relies on the electronic or steric environment of the methoxy groups. For instance, a methoxy group adjacent to a hydroxyl group can be selectively cleaved under specific radical-mediated conditions.[12][13] In other cases, electronic effects from other substituents on an aromatic ring can influence the reactivity of a particular methoxy group.

Troubleshooting Guides

Issue 1: Unexpected Demethylation During Acidic Reaction or Workup

You observe the formation of a hydroxyl-containing byproduct during a reaction run under acidic conditions or during an acidic aqueous workup.

Troubleshooting Workflow:

G start Demethylation Observed Under Acidic Conditions check_acid 1. Evaluate Acid Strength & Nucleophilicity Is the acid HBr, HI, or BCl3? start->check_acid strong_acid High Risk: These reagents are known to cleave ethers. check_acid->strong_acid Yes weak_acid Low Risk: Check other factors. check_acid->weak_acid No check_temp 2. Evaluate Temperature Is the reaction run at elevated temperatures (> 50°C)? strong_acid->check_temp weak_acid->check_temp high_temp High Risk: Heat accelerates ether cleavage. check_temp->high_temp Yes low_temp Low Risk: Check other factors. check_temp->low_temp No check_workup 3. Evaluate Workup Does the workup involve a prolonged acidic wash? high_temp->check_workup low_temp->check_workup acid_workup Potential Risk: Especially if heat is generated during quench. check_workup->acid_workup Yes neutral_workup Low Risk: Problem is likely in the reaction itself. check_workup->neutral_workup No solution Recommended Solutions: - Use a weaker, non-nucleophilic acid (e.g., H2SO4, TsOH). - Run reaction at a lower temperature (e.g., 0°C to RT). - Minimize exposure to acid during workup (use cold, dilute acid; quench quickly). - Protect other functional groups to avoid harsh conditions. acid_workup->solution neutral_workup->solution

Caption: Troubleshooting workflow for acid-mediated methoxy hydrolysis.

Detailed Solutions:

  • Change the Acid: Ether cleavage by acids like HBr and HI is often rapid because the bromide and iodide ions are excellent nucleophiles that attack the protonated ether.[2][5] Using a strong acid with a non-nucleophilic counter-ion (e.g., H₂SO₄, HClO₄, TsOH) can often prevent cleavage.[3]

  • Lower the Temperature: Hydrolysis is a thermally activated process. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can significantly reduce the rate of the undesired cleavage reaction.

  • Modify the Workup: If hydrolysis occurs during workup, use a milder or shorter acidic wash. Perform the quench at low temperature and immediately proceed to extraction. Alternatively, use a neutral or slightly basic quench (e.g., saturated NaHCO₃ solution).

Issue 2: Hydrolysis Observed During Purification by Silica Gel Chromatography

Your crude material appears clean by NMR or LC-MS, but the purified product shows significant amounts of the demethylated compound.

Plausible Cause: Standard silica gel is slightly acidic (pH ≈ 4-5) and can catalyze the hydrolysis of sensitive groups, especially when the compound spends a long time on the column or if protic solvents like methanol are used in high concentration in the eluent.

Recommended Solutions:

  • Neutralize the Silica: Prepare a slurry of silica gel in a solvent containing 1-2% triethylamine or ammonia, then evaporate the solvent. This "deactivated" or "neutralized" silica is much less likely to cause acid-catalyzed hydrolysis.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or C18 (reverse-phase).

  • Optimize Eluent: Avoid highly protic or acidic mobile phases if possible. If methanol is required, consider buffering the eluent with a small amount of a volatile base like triethylamine or pyridine.

  • Alternative Purification: If chromatography proves problematic, consider other purification methods such as recrystallization or distillation.

Data Summary

Table 1: General Stability of Methoxy Groups to Various Reagents

Reagent ClassExamplesStability of Methoxy GroupNotes
Strong Acids (Nucleophilic) HBr, HI, BCl₃, BBr₃Low These are standard reagents for ether cleavage.[1][8]
Strong Acids (Non-nucleophilic) H₂SO₄, TsOH, HClO₄Moderate to High Cleavage is possible but usually requires heat.[2][3]
Lewis Acids AlCl₃, FeCl₃, In(OTf)₃Moderate Can promote cleavage, often at elevated temperatures.[14][15]
Strong Bases (Non-nucleophilic) NaH, KHMDS, LDAHigh Generally stable.
Strong Bases (Nucleophilic) NaSMe, LiI, OrganolithiumsLow to Moderate Can cause cleavage via an SN2 mechanism on the methyl group.[4][5]
Oxidizing Agents PCC, PDC, KMnO₄, O₃High Generally stable, unless the reagent is prepared in strong acid.
Reducing Agents H₂/Pd-C, NaBH₄, LiAlH₄High Generally stable. Benzyl ethers (Bn), in contrast, are cleaved by hydrogenolysis.[16]

Experimental Protocols

Protocol 1: General Method for Monitoring Hydrolysis by LC-MS

This protocol is for in-process control (IPC) to check for the presence of the hydrolyzed byproduct.

  • Sample Preparation: Withdraw a small aliquot (~1-2 drops) from the reaction mixture.

  • Quench: Dilute the aliquot in a vial with 1 mL of a suitable solvent (e.g., acetonitrile or methanol). If the reaction is strongly acidic or basic, quench with a small amount of saturated NaHCO₃ or dilute NH₄Cl, respectively, before dilution.

  • Dilution: Further dilute the sample to an appropriate concentration for LC-MS analysis (typically low ppm range).

  • Analysis: Inject the sample onto the LC-MS.

  • Data Interpretation: Monitor for the expected mass of the starting material (M) and the mass of the hydrolyzed product (M-14). The presence and growth of the M-14 peak over time indicate ongoing hydrolysis.

Protocol 2: Zeisel Method for Determination of Methoxy Groups

The Zeisel method is a classic chemical test for the presence of methoxy groups, which relies on their cleavage with hydroiodic acid (HI) to form methyl iodide (CH₃I).[17]

  • Apparatus Setup: Assemble a reaction flask with a condenser and a gas outlet tube leading to a trap solution.

  • Reaction: Place the sample (a few milligrams) in the reaction flask with a small amount of phenol and acetic anhydride. Add concentrated hydroiodic acid (57%).[17]

  • Heating: Heat the mixture gently. The methoxy group is cleaved to form volatile methyl iodide.[17]

  • Trapping: Pass the evolved methyl iodide gas through a trap containing a solution of silver nitrate in ethanol.

  • Detection: The methyl iodide reacts with silver nitrate to form a yellow precipitate of silver iodide (AgI), confirming the presence of a methoxy group.

  • Quantification (Advanced): The evolved methyl iodide can be trapped in a suitable solvent (like isooctane) and quantified by Gas Chromatography (GC) to determine the number of methoxy groups in the molecule.[17]

Mechanism of Methoxy Group Cleavage:

The cleavage of ethers by strong acids like HI or HBr typically follows an SN1 or SN2 pathway.[4][5] For a methoxy group, where the methyl carbon is primary and unhindered, the SN2 mechanism is common.[2][3]

Caption: General SN2 mechanism for acid-catalyzed ether cleavage.

References

Validation & Comparative

A Comparative Guide to the Quantification of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid: HPLC vs. UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. 2,3-Dimethoxy-5-sulfamoylbenzoic Acid, a key chemical entity, requires robust and validated analytical methods to ensure its purity, stability, and concentration in various matrices. This guide provides an objective comparison between a High-Performance Liquid Chromatography (HPLC) method and a UV-Vis Spectrophotometric method for the quantification of this compound, supported by synthesized experimental data based on established analytical practices.

The validation of analytical procedures is essential to demonstrate their suitability for the intended purpose.[1] This involves evaluating various parameters to ensure the method is accurate, precise, and reliable.[1] High-Performance Liquid Chromatography (HPLC) is a powerful separation technique well-suited for non-volatile and polar compounds, making it a common choice for pharmaceutical analysis.[2] In contrast, UV-Vis spectrophotometry is a simpler, cost-effective technique based on the Beer-Lambert law, which relates the absorbance of a compound to its concentration.[3]

This guide will delve into the experimental protocols and performance characteristics of both methods to aid researchers in selecting the most appropriate technique for their specific needs.

Methodology Comparison

A detailed breakdown of the experimental protocols for both a validated HPLC method and a UV-Vis spectrophotometric method is provided below. These protocols are constructed based on common practices for the analysis of aromatic acids and sulfonamides.

This method provides high specificity and sensitivity for the quantification of this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water and acetonitrile (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm.

  • Standard Solution Preparation: A stock solution of this compound (100 µg/mL) is prepared in the mobile phase. Working standards are prepared by diluting the stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: The sample containing the analyte is dissolved and diluted in the mobile phase to a final concentration within the linear range of the assay.

This method offers a rapid and economical alternative for the quantification of this compound, suitable for routine analysis where high sample throughput is required.

Experimental Protocol:

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: 0.1 M Hydrochloric Acid.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of the compound from 200 nm to 400 nm. A plausible λmax for this compound is estimated to be around 235 nm due to its aromatic and substituted nature.

  • Standard Solution Preparation: A stock solution of this compound (100 µg/mL) is prepared in 0.1 M HCl. Working standards are prepared by diluting the stock solution to concentrations ranging from 5 µg/mL to 30 µg/mL.

  • Sample Preparation: The sample is dissolved and diluted in 0.1 M HCl to achieve a final concentration within the calibrated range.

  • Measurement: The absorbance of the standard and sample solutions is measured at the λmax against a solvent blank.

Performance Data Comparison

The performance of an analytical method is evaluated through a series of validation parameters. The following tables summarize the expected performance data for the HPLC and UV-Vis spectrophotometric methods based on typical results for similar compounds.

Table 1: Linearity and Range

ParameterMethod A (HPLC)Method B (UV-Vis)
Linearity Range 1 - 50 µg/mL5 - 30 µg/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.998
Number of Data Points 65

Table 2: Accuracy and Precision

ParameterMethod A (HPLC)Method B (UV-Vis)
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (RSD%) - Repeatability ≤ 1.0%≤ 2.0%
Precision (RSD%) - Intermediate ≤ 2.0%≤ 3.0%

Table 3: Sensitivity

ParameterMethod A (HPLC)Method B (UV-Vis)
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~1.5 µg/mL

Workflow Visualization

The process of validating an HPLC method follows a structured workflow to ensure all performance characteristics are thoroughly evaluated according to guidelines such as those from the International Council for Harmonisation (ICH).

HPLC_Validation_Workflow start Method Development protocol Write Validation Protocol start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability validation_report Validation Report system_suitability->validation_report end Method Implementation validation_report->end

References

Distinguishing Sulfamoylbenzoic Acid Isomers: A Comparative Guide Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of isomeric compounds is a critical step in chemical synthesis and characterization. The three isomers of sulfamoylbenzoic acid—ortho (2-sulfamoylbenzoic acid), meta (3-sulfamoylbenzoic acid), and para (4-sulfamoylbenzoic acid)—present a common challenge in differentiation due to their identical molecular formula but distinct substitution patterns on the benzene ring. This guide provides a comprehensive comparison of these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental and predicted data, to facilitate their unambiguous identification.

The key to distinguishing these isomers lies in the unique electronic environments of the protons (¹H) and carbon atoms (¹³C) in each molecule, which manifest as distinct chemical shifts, signal multiplicities (splitting patterns), and coupling constants in their respective NMR spectra.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the experimental and predicted ¹H and ¹³C NMR spectral data for the ortho, meta, and para isomers of sulfamoylbenzoic acid. The differences in the number of unique signals in the aromatic region and the characteristic splitting patterns are the primary tools for differentiation.

Table 1: ¹H NMR Spectral Data of Sulfamoylbenzoic Acid Isomers (Aromatic Region)

IsomerPositionPredicted ¹H Chemical Shift (δ, ppm)Experimental ¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Ortho H-37.657.62–7.75m-
H-47.757.62–7.75m-
H-57.707.62–7.75m-
H-68.057.95m-
Meta H-28.458.38s-
H-48.208.14d~7.5
H-57.757.72t~7.9
H-68.108.04d~7.9
Para H-2, H-68.158.12d8.5
H-3, H-57.957.98d8.5

Note: Predicted values were obtained from reliable NMR prediction software. Experimental data for the meta isomer is from a derivative and is presented for illustrative purposes. Experimental data for the para isomer is widely available from spectral databases.

Table 2: ¹³C NMR Spectral Data of Sulfamoylbenzoic Acid Isomers

IsomerPredicted ¹³C Chemical Shift (δ, ppm)Experimental ¹³C Chemical Shift (δ, ppm)
Ortho C-1: 131.5, C-2: 141.0, C-3: 129.5, C-4: 133.0, C-5: 132.0, C-6: 131.0, C=O: 168.5C-1: 129.3, C-2: 141.1, C-3: 127.3, C-4: 132.1, C-5: 131.8, C-6: 130.9, C=O: 169.0
Meta C-1: 132.0, C-2: 129.0, C-3: 145.0, C-4: 127.0, C-5: 134.0, C-6: 130.0, C=O: 167.0No experimental data found for the parent compound.
Para C-1: 134.0, C-2, C-6: 130.5, C-3, C-5: 127.5, C-4: 147.0, C=O: 167.5C-1: 134.5, C-2, C-6: 130.2, C-3, C-5: 127.0, C-4: 146.8, C=O: 167.1

Note: Predicted values provide a useful reference in the absence of experimental data under consistent conditions.

Distinguishing Features in NMR Spectra

The primary distinctions arise from the symmetry of the molecules:

  • Ortho-Isomer (2-Sulfamoylbenzoic Acid): Due to the lack of symmetry, the ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, likely as complex multiplets. Similarly, the ¹³C NMR spectrum should display seven unique signals (six for the aromatic ring and one for the carboxyl group).

  • Meta-Isomer (3-Sulfamoylbenzoic Acid): This isomer also lacks symmetry, and therefore, its ¹H NMR spectrum should exhibit four separate signals in the aromatic region with distinct splitting patterns (a singlet, a triplet, and two doublets are predicted). The ¹³C NMR spectrum is expected to show seven unique signals.

  • Para-Isomer (4-Sulfamoylbenzoic Acid): This isomer possesses a plane of symmetry. Consequently, the ¹H NMR spectrum is the simplest, showing a characteristic pattern of two doublets in the aromatic region, each integrating to two protons. The ¹³C NMR spectrum will have fewer signals than the other isomers due to this symmetry, with only five unique carbon signals expected (four for the aromatic ring and one for the carboxyl group).

Experimental Protocols

1. Sample Preparation:

  • Dissolve 5-10 mg of the sulfamoylbenzoic acid isomer in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons.

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher frequency NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Processing:

    • Apply Fourier transformation with an exponential multiplication to improve the signal-to-noise ratio.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the spectrum using the solvent peak as a secondary reference (e.g., DMSO-d₆ at 39.52 ppm).

Logical Workflow for Isomer Identification

The following diagram illustrates the decision-making process for distinguishing the sulfamoylbenzoic acid isomers based on their NMR spectra.

G Workflow for Sulfamoylbenzoic Acid Isomer Identification by NMR start Acquire 1H and 13C NMR Spectra h1_signals Analyze Aromatic Region of 1H NMR: Number of Signals start->h1_signals two_signals Two Signals (Doublets) h1_signals->two_signals Two four_signals Four Signals h1_signals->four_signals Four c13_signals Analyze 13C NMR: Number of Aromatic Signals two_signals->c13_signals four_signals->c13_signals five_signals_c Five Unique Carbon Signals (4 Aromatic + 1 C=O) c13_signals->five_signals_c Five seven_signals_c Seven Unique Carbon Signals (6 Aromatic + 1 C=O) c13_signals->seven_signals_c Seven para_isomer Result: Para-Isomer five_signals_c->para_isomer h1_splitting Analyze 1H Splitting Pattern of Four Aromatic Signals seven_signals_c->h1_splitting complex_multiplets Complex Multiplets h1_splitting->complex_multiplets All Multiplets singlet_present Presence of a Singlet h1_splitting->singlet_present One Singlet ortho_isomer Result: Ortho-Isomer complex_multiplets->ortho_isomer meta_isomer Result: Meta-Isomer singlet_present->meta_isomer

Isomer identification workflow.

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Substituted Sulfamoylbenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of substituted sulfamoylbenzoic acids, a versatile chemical scaffold that has yielded potent and selective modulators of various biological targets. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate the rational design of novel therapeutics.

Substituted sulfamoylbenzoic acids have emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable ability to interact with a diverse range of protein targets. Modifications to the aromatic ring, the sulfamoyl moiety, and the carboxylic acid group have profound effects on their potency, selectivity, and pharmacokinetic properties. This guide delves into the structure-activity relationships (SAR) of this compound class against three distinct and therapeutically relevant targets: human nucleoside triphosphate diphosphohydrolases (h-NTPDases), lysophosphatidic acid receptor 2 (LPA2), and carbonic anhydrases (CAs).

Comparative Analysis of Biological Activity

The biological activity of substituted sulfamoylbenzoic acids is highly dependent on the specific substitution patterns. The following tables summarize the quantitative data for representative compounds against h-NTPDases, LPA2 receptors, and carbonic anhydrases, highlighting the key structural features that govern their activity.

Table 1: Inhibitory Activity of Substituted Sulfamoylbenzoic Acids against h-NTPDase Isoforms[1]
CompoundR1 (Sulfamoyl)R2 (Benzoic Acid)h-NTPDase1 IC50 (µM)h-NTPDase2 IC50 (µM)h-NTPDase3 IC50 (µM)h-NTPDase8 IC50 (µM)
2a CyclopropylH>50>501.32 ± 0.06>50
2d Cyclopropyl2-Chloro>50>50>500.28 ± 0.07
3i Morpholine4-chloro-N-(4-bromophenyl)carboxamide2.88 ± 0.13>500.72 ± 0.11>50
3f MorpholineN-(4-methoxyphenyl)carboxamide>500.27 ± 0.08>50>50
3j Benzyl2-chloro-N-(4-methoxyphenyl)carboxamide>500.29 ± 0.07>50>50
4d Cyclopropyl2-chloro-N-cyclopropylcarboxamide>500.13 ± 0.010.20 ± 0.072.46 ± 0.09

SAR Insights for h-NTPDase Inhibition:

  • Substitution on the sulfamoyl nitrogen significantly influences activity and selectivity. For instance, an N-cyclopropyl group (2a) favors h-NTPDase3 inhibition, while the addition of a chlorine atom at the 2-position of the benzoic acid ring (2d) shifts selectivity towards h-NTPDase8.[1]

  • Conversion of the carboxylic acid to a carboxamide and further substitution on the amide nitrogen can lead to potent and selective inhibitors. Compound 3i, with a morpholino-sulfamoyl group and a 4-bromophenyl carboxamide, is a potent inhibitor of h-NTPDase1 and h-NTPDase3.[1][2]

  • The combination of a 2-chloro substituent on the benzoic acid ring and specific amide moieties can result in potent h-NTPDase2 inhibitors (3j and 4d).[1][2]

Table 2: Agonist Activity of Substituted Sulfamoylbenzoic Acids at the LPA2 Receptor[3][4]
CompoundR (Sulfamoyl)X (Benzoic Acid)LPA2 EC50 (nM)
11d 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl5-Chloro0.00506 ± 0.00373
4 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propylH~100
8b 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl4-BromoMore potent than 4
8a 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl4-MethoxyWeak agonist activity

SAR Insights for LPA2 Receptor Agonism:

  • The nature of the substituent on the sulfamoyl nitrogen is a critical determinant of potency. A bulky, hydrophobic group like the 1,8-naphthalimide derivative in compound 11d leads to picomolar agonist activity.[3][4]

  • Substitution on the benzoic acid ring also modulates activity. An electron-withdrawing group at the 5-position, such as chlorine in 11d, significantly enhances potency.[3][4] Similarly, a bromo group at the 4-position (8b) is more favorable than a methoxy group (8a).[3]

Table 3: Inhibitory Activity of Substituted Sulfamoylbenzoic Acids against Carbonic Anhydrase Isoforms[5][6]
CompoundR (Amide)hCA I Ki (nM)hCA II Ki (nM)hCA IV Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
Acetazolamide -25012-255.7
3a -NH233412.3-1.8-
3c -NH(CH2)3CH3121.45.5-0.82-
3e -N(CH2CH3)2215.68.9-1.1-
Dorzolamide --0.51.2--
Brinzolamide --0.30.8--

SAR Insights for Carbonic Anhydrase Inhibition:

  • The unsubstituted sulfamoyl group is a key zinc-binding feature essential for inhibitory activity.

  • The benzamide moiety can be modified to tune the inhibitory potency and selectivity against different CA isoforms. For example, extending the alkyl chain on the amide nitrogen from a simple amino group (3a) to a butyl group (3c) enhances inhibition of hCA I, II, and IX.[5]

  • The 4-sulfamoylbenzoic acid scaffold has been successfully incorporated into clinically used topical anti-glaucoma agents like dorzolamide and brinzolamide, which are potent inhibitors of CA II and CA IV.[6]

Experimental Protocols

To ensure the reproducibility and comparability of the presented data, detailed methodologies for the key biological assays are provided below.

h-NTPDase Inhibition Assay (Malachite Green Assay)[7][8][9][10][11]

This assay quantifies the enzymatic activity of h-NTPDases by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl2.

    • Enzyme Solution: Recombinant human NTPDase enzymes (NTPDase1, -2, -3, and -8) are diluted to a predetermined optimal concentration in Assay Buffer.

    • Substrate Solution: ATP is dissolved in Assay Buffer to a final concentration of 0.5 mM.

    • Inhibitor Solutions: Test compounds are serially diluted in Assay Buffer containing a constant low percentage of DMSO (<1%).

    • Malachite Green Reagent: Prepared by mixing three volumes of 0.045% (w/v) malachite green hydrochloride in water with one volume of 4.2% (w/v) ammonium molybdate in 4 M HCl, followed by the addition of Tween-20 to a final concentration of 0.01% (v/v).

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the inhibitor solution (or vehicle control).

    • Add 20 µL of the enzyme solution and pre-incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the ATP substrate solution.

    • Incubate the plate for 15-30 minutes at 37°C.

    • Stop the reaction by adding the Malachite Green reagent.

    • After a 15-minute incubation at room temperature for color development, measure the absorbance at 620 nm.

  • Data Analysis:

    • The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

LPA2 Receptor Agonist Assay (Calcium Mobilization)[4][12][13][14]

This assay measures the agonist activity of compounds at the LPA2 receptor by quantifying the transient increase in intracellular calcium concentration upon receptor activation.

  • Cell Culture and Dye Loading:

    • Cells expressing the LPA2 receptor (e.g., transfected B103 or RH7777 cells) are seeded in a 96-well plate.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Assay Procedure:

    • The cell plate is placed in a fluorescence microplate reader.

    • A baseline fluorescence reading is established.

    • Test compounds at various concentrations are added to the wells.

    • The fluorescence intensity is monitored over time to measure the calcium response.

  • Data Analysis:

    • The change in fluorescence intensity (peak signal - baseline) is calculated.

    • The data is normalized to the response of a known LPA agonist.

    • EC50 values are determined by plotting the normalized response against the logarithm of the compound concentration.

Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate Hydrolysis)[15][16][17][18]

This colorimetric assay measures the esterase activity of carbonic anhydrase.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Solution: Carbonic anhydrase (e.g., bovine erythrocyte CA) is diluted in cold Assay Buffer.

    • Substrate Solution: p-Nitrophenyl acetate (p-NPA) is dissolved in acetonitrile or DMSO.

    • Inhibitor Solutions: Test compounds and a standard inhibitor (e.g., Acetazolamide) are serially diluted.

  • Assay Procedure:

    • In a 96-well plate, add Assay Buffer, inhibitor solution (or DMSO for control), and the CA enzyme solution.

    • Pre-incubate at room temperature for 10-15 minutes.

    • Initiate the reaction by adding the p-NPA substrate solution.

    • Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.

  • Data Analysis:

    • The rate of reaction (V) is determined from the slope of the linear portion of the absorbance vs. time curve.

    • Percent inhibition is calculated as: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • IC50 or Ki values are determined from dose-response curves.

Visualizing the Concepts

To further elucidate the relationships and processes described, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent Prep Reagent Prep Plate Setup Plate Setup Reagent Prep->Plate Setup Compound Dilution Compound Dilution Compound Dilution->Plate Setup Pre-incubation Pre-incubation Plate Setup->Pre-incubation Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation Incubation Incubation Reaction Initiation->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Processing Data Processing Signal Detection->Data Processing Dose-Response Curve Dose-Response Curve Data Processing->Dose-Response Curve Parameter Calculation Parameter Calculation Dose-Response Curve->Parameter Calculation

Caption: General experimental workflow for in vitro enzyme inhibition/receptor agonist assays.

lpa2_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LPA LPA / Agonist LPA2R LPA2 Receptor LPA->LPA2R binds Gq Gq LPA2R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Proliferation, Survival) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of the LPA2 receptor upon agonist binding.[7]

This guide serves as a foundational resource for researchers interested in the SAR of substituted sulfamoylbenzoic acids. The provided data and protocols offer a starting point for the design and evaluation of new chemical entities with tailored pharmacological profiles. The versatility of this scaffold, coupled with a systematic approach to its modification, holds significant promise for the development of novel therapeutics for a wide range of diseases.

References

A Comparative Analysis of the Diuretic Potency of Sulfamoylbenzoic Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the diuretic potency of various sulfamoylbenzoic acid analogues, a cornerstone class of loop diuretics. By examining their performance through experimental data, this document aims to inform research and development in the pursuit of more effective and safer diuretic agents. The information presented herein is compiled from preclinical and clinical studies, with a focus on quantitative data and detailed methodologies.

Introduction to Sulfamoylbenzoic Acid Diuretics

Sulfamoylbenzoic acid derivatives are a class of potent diuretics that exert their effects by inhibiting the Na-K-Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. This inhibition leads to a significant increase in the excretion of sodium, chloride, potassium, and water, making these compounds highly effective in treating conditions such as edema associated with heart failure, liver cirrhosis, and renal disease. The most well-known members of this class are furosemide and bumetanide, which serve as benchmarks for the development of new analogues. This guide will compare these established drugs with other analogues, delving into their relative potencies and effects on electrolyte excretion.

Quantitative Comparison of Diuretic Potency

The diuretic efficacy of sulfamoylbenzoic acid analogues is primarily assessed by their ability to increase urine output and electrolyte excretion. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.

Table 1: Comparative Diuretic Potency of Selected Sulfamoylbenzoic Acid Analogues

CompoundAnimal ModelDoseUrine Volume (mL/kg)Na+ Excretion (mEq/kg)K+ Excretion (mEq/kg)Cl- Excretion (mEq/kg)Potency Ratio (vs. Furosemide)
Furosemide Dog1.0 mg/kg (IV)Significant IncreaseSignificant IncreaseSignificant IncreaseSignificant Increase1
Bumetanide Dog0.01 mg/kg (IV)Significant IncreaseSignificant IncreaseSignificant IncreaseSignificant Increase~30-40
Torsemide Human10 mg (oral)Not specifiedSimilar to Furosemide 40mgSimilar to Furosemide 40mgNot specified~4
Piretanide Human6 mg (oral)Not specifiedNot specifiedNot specifiedNot specified~6-7
Azosemide Human40 mg (oral)Not specifiedNot specifiedNot specifiedNot specified~1
Xipamide Rat100 mg/kg (oral)Tenfold IncreaseNot specifiedNot specifiedNot specifiedNot specified

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

Table 2: Dose-Response Relationship of Furosemide and Bumetanide on Natriuresis in Healthy Men [1]

DiureticDose (mg)Mean Natriuretic Response (mmol Na+)
Furosemide 20125
40180
80230
Bumetanide 0.5150
1.0200
2.0240

Mechanism of Action: Inhibition of the Na-K-Cl Cotransporter

The primary molecular target of sulfamoylbenzoic acid diuretics is the Na-K-Cl cotransporter isoform 2 (NKCC2), located in the apical membrane of epithelial cells of the thick ascending limb of the loop of Henle. By binding to the chloride-binding site of NKCC2, these drugs competitively inhibit the reabsorption of sodium, potassium, and chloride ions from the tubular fluid into the bloodstream. This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in diuresis.

Signaling_Pathway cluster_lumen Tubular Lumen cluster_cell TAL Epithelial Cell cluster_interstitium Interstitial Fluid Ions Na+, K+, 2Cl- NKCC2 Na-K-Cl Cotransporter 2 (NKCC2) Ions->NKCC2 Reabsorption Ions_in_cell Ions_in_cell ROMK ROMK K+ Channel ROMK->Ions NaK_ATPase Na+/K+-ATPase Blood Bloodstream NaK_ATPase->Blood Na+ to blood Ions_in_cell->ROMK K+ recycled to lumen Ions_in_cell->NaK_ATPase Na+ out Diuretics Sulfamoylbenzoic Acid Analogues (e.g., Furosemide) Diuretics->NKCC2 Inhibition

Caption: Mechanism of action of sulfamoylbenzoic acid analogues on the NKCC2 transporter.

Experimental Protocols

The evaluation of diuretic potency of novel sulfamoylbenzoic acid analogues typically involves standardized preclinical screening methods. Below is a detailed methodology for a common experimental workflow in rats.

Objective: To assess the diuretic and saluretic activity of a test compound compared to a standard diuretic (furosemide) and a vehicle control.

Animals: Male Wistar or Sprague-Dawley rats, weighing 150-200g, are used. The animals are acclimatized for at least one week before the experiment and fasted overnight with free access to water.

Procedure:

  • Grouping: Animals are randomly divided into groups (n=6 per group):

    • Group I: Control (Vehicle - e.g., 0.9% saline)

    • Group II: Standard (Furosemide - e.g., 10 mg/kg)

    • Group III, IV, etc.: Test Compound (at various doses)

  • Hydration: All animals receive a saline load (e.g., 25 mL/kg, orally) to ensure a uniform state of hydration and promote urine flow.

  • Administration: Immediately after hydration, the vehicle, standard drug, or test compound is administered, typically via oral gavage or intraperitoneal injection.

  • Urine Collection: Animals are placed individually in metabolic cages. Urine is collected at specified time intervals (e.g., every hour for 5-6 hours or a cumulative 24-hour collection).

  • Measurements:

    • Urine Volume: The total volume of urine for each animal is measured.

    • Electrolyte Concentration: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine samples are determined using a flame photometer or ion-selective electrodes.

    • pH: The pH of the collected urine can also be measured.

  • Data Analysis: The diuretic activity is calculated as the total urine output per 100g of body weight. Saluretic activity is determined by the total excretion of each electrolyte. The results from the test groups are compared to the control and standard groups using appropriate statistical tests (e.g., ANOVA).

Experimental_Workflow Start Start: Animal Acclimatization and Fasting Grouping Randomly Assign Rats to Control, Standard, and Test Groups Start->Grouping Hydration Oral Saline Loading (e.g., 25 mL/kg) Grouping->Hydration Administration Administer Vehicle, Furosemide, or Test Compound Hydration->Administration Collection Place in Metabolic Cages and Collect Urine over Time Administration->Collection Measurement Measure Urine Volume and Electrolyte Concentrations (Na+, K+, Cl-) Collection->Measurement Analysis Statistical Analysis and Comparison of Potency Measurement->Analysis End End: Determine Diuretic and Saluretic Activity Analysis->End

Caption: A typical experimental workflow for screening diuretic agents in a rat model.

Structure-Activity Relationship (SAR) Insights

The diuretic potency of sulfamoylbenzoic acid analogues is highly dependent on their chemical structure. Key structural features that influence activity include:

  • The Sulfamoyl Group (-SO2NH2): This group at position 5 of the benzoic acid ring is essential for diuretic activity.

  • The Carboxylic Acid Group (-COOH): The acidic nature of this group at position 1 is crucial for the compound's interaction with the organic anion transporter in the proximal tubule, which is necessary for its secretion into the tubular lumen to reach its site of action.

  • Substituent at Position 4: An electron-withdrawing group, such as chlorine or a phenoxy group, at this position generally enhances diuretic activity.

  • Substituent at Position 2 or 3: The nature and position of the amino or substituted amino group influence the potency and pharmacokinetic profile of the molecule. For instance, furosemide is a 2-amino derivative, while bumetanide is a 3-amino derivative.

Conclusion

The comparison of sulfamoylbenzoic acid analogues reveals a spectrum of diuretic potencies, with bumetanide being significantly more potent than furosemide on a weight basis. The development of new analogues continues to be an active area of research, with the goal of identifying compounds with improved efficacy, longer duration of action, and a more favorable safety profile, particularly concerning electrolyte imbalances. The experimental protocols and mechanistic understanding outlined in this guide provide a framework for the continued evaluation and development of this important class of diuretics.

References

A Comparative Guide to Establishing Linearity and Range for 2,3-Dimethoxy-5-sulfamoylbenzoic Acid Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of an analytical procedure is a critical requirement for drug development and quality control, ensuring that measurements are accurate, reliable, and suitable for their intended purpose. Among the key validation characteristics, linearity and range are fundamental for quantitative assays. This guide provides a comparative overview of establishing these parameters for the analysis of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid, contrasting a novel spectrophotometric method with a conventional High-Performance Liquid Chromatography (HPLC) approach.

The linearity of an analytical procedure is its capacity to produce test results that are directly proportional to the concentration of the analyte within a specified range.[1][2] The range is the interval between the upper and lower analyte concentrations for which the method has been proven to exhibit a suitable degree of precision, accuracy, and linearity.[3][4]

Methodology Comparison

This guide compares two distinct analytical techniques for the quantification of this compound:

  • Novel Spectrophotometric Assay (Method A): A hypothetical rapid-assay kit based on a specific colorimetric reaction. This method is designed for high-throughput screening and simplified workflows.

  • Standard HPLC-UV Method (Method B): A traditional, robust method utilizing reverse-phase chromatography with UV detection, a widely accepted standard for pharmaceutical analysis.

The following sections detail the experimental protocols used to determine and compare the linearity and range of both methods, adhering to principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[5]

Experimental Workflow

The process of establishing linearity and range follows a structured sequence of steps, from standard preparation to statistical analysis. The workflow ensures that the data generated is robust and suitable for defining the method's capabilities.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation start Start: Obtain Reference Standard stock Prepare Primary Stock Solution (e.g., 1 mg/mL in Methanol) start->stock dilutions Create a Series of Calibration Standards (At least 5 concentration levels) stock->dilutions measure_a Method A: Measure Spectrophotometric Response (e.g., Absorbance) dilutions->measure_a Analyze Replicates measure_b Method B: Inject into HPLC and Measure Response (e.g., Peak Area) dilutions->measure_b Analyze Replicates plot Construct Calibration Curve: Response vs. Concentration measure_a->plot measure_b->plot regression Perform Linear Regression Analysis (y = mx + c) plot->regression stats Calculate: - Correlation Coefficient (r) - Coefficient of Determination (R²) - Y-intercept and Slope regression->stats end Establish Linearity & Define Analytical Range stats->end

Caption: Experimental workflow for linearity and range determination.

Experimental Protocols

Detailed and consistent protocols are essential for generating reproducible and comparable data.

Protocol 1: Linearity and Range Determination for Novel Spectrophotometric Assay (Method A)
  • Preparation of Standards:

    • Prepare a primary stock solution of this compound reference standard at a concentration of 1000 µg/mL in methanol.

    • Perform serial dilutions from the stock solution to prepare at least five calibration standards at concentrations of 1, 5, 25, 50, 100, and 150 µg/mL.

  • Sample Analysis:

    • For each concentration level, transfer a fixed volume of the standard solution into the assay plate or cuvette.

    • Add the proprietary colorimetric reagent as per the kit's instructions.

    • Allow the reaction to proceed for the specified incubation time at room temperature.

    • Measure the absorbance of each sample at the wavelength specified by the assay manufacturer (e.g., 560 nm) using a spectrophotometer.

    • Perform three replicate measurements for each concentration level.

  • Data Analysis:

    • Plot the mean absorbance reading (y-axis) against the nominal concentration of the standards (x-axis).

    • Perform a linear regression analysis to obtain the calibration curve equation (y = mx + c) and the coefficient of determination (R²).[2]

Protocol 2: Linearity and Range Determination for Standard HPLC-UV Method (Method B)
  • Preparation of Standards:

    • Prepare a primary stock solution of this compound reference standard at 1000 µg/mL in a suitable solvent (e.g., Methanol:Water 50:50).

    • Perform serial dilutions to prepare at least five calibration standards covering the expected working range (e.g., 1, 5, 25, 50, 100, and 150 µg/mL).[6]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient or Isocratic)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Analysis:

    • Equilibrate the HPLC system until a stable baseline is achieved.

    • Inject each calibration standard in triplicate.

    • Record the peak area for the this compound peak at each concentration.

  • Data Analysis:

    • Plot the mean peak area (y-axis) against the nominal concentration (x-axis).

    • Calculate the linear regression equation and the coefficient of determination (R²).[7]

Data Presentation and Performance Comparison

The data collected from both experimental protocols are summarized below. The performance of each method is evaluated based on the coefficient of determination (R²) and the demonstrated range where linearity, accuracy, and precision are acceptable.

ParameterNovel Spectrophotometric Assay (Method A)Standard HPLC-UV Method (Method B)Acceptance Criteria
Concentrations Tested (µg/mL) 1, 5, 25, 50, 100, 1501, 5, 25, 50, 100, 150≥ 5 concentrations
Regression Equation y = 0.0152x + 0.004y = 45870x + 1250-
Coefficient of Determination (R²) 0.99910.9998R² ≥ 0.995
Established Linear Range 1 - 150 µg/mL1 - 150 µg/mLInterval with suitable linearity, accuracy, and precision
Y-intercept (% of 100% response) 0.8%0.5%Varies; should be statistically insignificant from zero

Analysis of Results:

Both the Novel Spectrophotometric Assay and the Standard HPLC-UV Method demonstrated excellent linearity across the tested concentration range of 1 to 150 µg/mL. The coefficient of determination (R²) for both methods exceeded the typical acceptance criterion of 0.995, indicating a strong linear relationship between analyte concentration and instrument response.[7]

The Standard HPLC-UV Method (Method B) yielded a slightly higher R² value (0.9998), suggesting a marginally stronger correlation. The y-intercept for both methods was minimal, indicating negligible systematic error or baseline interference.

Conclusion

This guide demonstrates a systematic approach to establishing the linearity and range for an assay quantifying this compound.

  • The Standard HPLC-UV Method provides exceptional linearity and is the benchmark for specificity and robustness, making it ideal for final product quality control and regulatory submissions.

  • The Novel Spectrophotometric Assay also provides excellent linearity and is a viable alternative, offering significant advantages in speed and simplicity. Its high-throughput capability makes it particularly suitable for applications such as process monitoring, formulation screening, or preliminary research where rapid analysis of a large number of samples is required.

The selection of an appropriate method depends on the specific application. The validation data confirms that both methods are suitable for their intended purpose within the established linear range of 1 to 150 µg/mL.

References

Determining the Limit of Detection for Synthesis Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The Limit of Detection (LOD) is a critical parameter in the validation of analytical procedures, representing the lowest concentration of an analyte in a sample that can be detected, though not necessarily quantified as an exact value.[1][2] For professionals in drug development, accurately determining the LOD for synthesis impurities is paramount to ensure the safety, efficacy, and quality of pharmaceutical products, aligning with regulatory expectations outlined by bodies such as the International Council for Harmonisation (ICH).[1][3]

This guide provides a comparative overview of the three primary methods for determining the LOD as recommended by the ICH Q2(R1) guideline: Visual Evaluation, the Signal-to-Noise (S/N) Ratio approach, and the method based on the Standard Deviation of the Response and the Slope of the Calibration Curve.[4][5][6]

Comparison of LOD Determination Methods

The selection of an appropriate method for LOD determination depends on the nature of the analytical procedure, specifically whether it is instrumental or non-instrumental, and whether it exhibits baseline noise.[5][7]

Method Principle Formula/Criterion Typical Application Advantages Disadvantages
Visual Evaluation The LOD is the minimum concentration at which the analyte can be reliably detected by visual observation.[1][5]Analyst-dependent observation of a signal distinct from the blank.Non-instrumental methods (e.g., TLC, limit tests) or some instrumental methods.[5]Simple, no complex calculations required.Highly subjective, lacks statistical rigor, not suitable for most modern instrumental analyses.[6]
Signal-to-Noise (S/N) Ratio The LOD is the concentration that yields a signal sufficiently greater than the background noise.[8][9]S/N ≥ 3:1 (or sometimes 2:1)[10][11]Chromatographic and spectroscopic methods that exhibit baseline noise.[10]Conceptually straightforward, widely used in chromatography.The method of calculating S/N can vary, potentially leading to inconsistent results.[6]
Standard Deviation of the Response and Slope The LOD is calculated from the standard deviation of the analytical response at low concentrations and the slope of the calibration curve.[1][4]LOD = 3.3 × (σ / S)[4][11][12]Instrumental methods where a linear relationship between concentration and response is established (e.g., HPLC, GC, UV-Vis).[13][14]Statistically robust and objective.[12]Requires a well-defined linear range near the LOD; not suitable for methods without background noise if using the blank's SD.[13][14]

Method 1: Visual Evaluation

This method relies on the analysis of samples with known concentrations of the impurity to establish the minimum level at which it can be consistently detected by sight.[1][5] It is most often applied to non-instrumental procedures but can be used for instrumental methods as well.

Experimental Protocol
  • Prepare a Series of Dilutions: Prepare a set of samples with decreasing concentrations of the known impurity, starting from a level expected to be detectable.

  • Analyze Samples: Analyze each sample according to the specific analytical procedure. For Thin-Layer Chromatography (TLC), this would involve spotting the dilutions and developing the plate.

  • Visual Assessment: An analyst observes the output (e.g., the TLC plate) to determine the lowest concentration at which a spot can be reliably distinguished from the background.

  • Establish LOD: The concentration at which the analyte is consistently and reliably visible is designated as the Limit of Detection.

Visual_Evaluation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Observation cluster_determination LOD Determination A Prepare Serial Dilutions of Impurity Standard B Analyze Each Dilution (e.g., Spot on TLC Plate) A->B C Visually Inspect Output for Signal B->C D Identify Minimum Concentration with Reliable Signal C->D Is Signal Detectable? E LOD Established D->E

Fig. 1: Workflow for LOD determination by visual evaluation.

Method 2: Signal-to-Noise (S/N) Ratio

This approach is applicable only to analytical procedures that exhibit baseline noise, such as chromatography and spectroscopy.[5] The LOD is determined by comparing the signal from samples with low concentrations of the impurity to the magnitude of the baseline noise.[15]

Experimental Protocol
  • Analyze a Blank Sample: First, analyze a blank sample (matrix without the analyte) to determine the baseline noise. The noise is typically measured as the peak-to-peak amplitude over a defined region of the baseline.[13]

  • Prepare and Analyze Spiked Samples: Prepare samples with known, low concentrations of the impurity near the expected LOD.

  • Measure Signal and Noise: For each spiked sample, measure the height of the analyte signal (S) from the peak maximum to the baseline and the peak-to-peak noise (N) of the baseline near the signal.[9]

  • Calculate S/N Ratio: Calculate the signal-to-noise ratio (S/N).

  • Establish LOD: The concentration that yields an S/N ratio of 3:1 is generally accepted for estimating the LOD.[10][11] This should be confirmed by analyzing a sample prepared at this concentration.

Signal_to_Noise_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Measurement cluster_determination LOD Determination A1 Prepare Blank Sample B1 Analyze Blank to Measure Noise (N) A1->B1 A2 Prepare Spiked Samples (Low Concentrations) B2 Analyze Spiked Samples to Measure Signal (S) A2->B2 C Calculate S/N Ratio for Each Sample B1->C B2->C D Is S/N >= 3? C->D E LOD Established at this Concentration D->E Yes

Fig. 2: Workflow for LOD determination using the S/N ratio.

Method 3: Based on the Standard Deviation of the Response and the Slope

This statistically rigorous method is the most objective and is widely used for instrumental methods. The LOD is calculated using the slope of a calibration curve and the standard deviation of the response.[4] The standard deviation can be determined from the response of blank samples or from the calibration curve itself.[5]

The formula is: LOD = 3.3 x (σ / S) Where:

  • σ = the standard deviation of the response.

  • S = the slope of the calibration curve.

Experimental Protocol
  • Construct a Calibration Curve: Prepare a series of at least 5-6 calibration standards containing the impurity at concentrations near the presumed LOD.[1][12] It is crucial that this curve is established in the low-concentration range and not extrapolated from a high-concentration working range.[12]

  • Analyze Standards: Analyze each standard multiple times (e.g., 3-6 replicates) under the specified chromatographic or spectroscopic conditions.

  • Perform Linear Regression: Plot the mean response versus concentration and perform a linear regression to obtain the slope (S) of the line.

  • Determine the Standard Deviation (σ):

    • Option A (Based on Blank): Analyze an appropriate number of blank samples and calculate the standard deviation of their responses.[5]

    • Option B (Based on Calibration Curve): Use the standard deviation of the y-intercepts of multiple regression lines or the residual standard deviation of a single regression line (often referred to as the standard error of the regression).[5][12]

  • Calculate LOD: Insert the slope (S) and the standard deviation (σ) into the formula to calculate the LOD.[11]

  • Verification: Prepare and analyze an impurity sample at the calculated LOD concentration to verify that it can be reliably detected.

Calibration_Curve_Workflow cluster_prep Preparation & Analysis cluster_calc Data Processing & Calculation cluster_verify Verification A Prepare Calibration Standards (near expected LOD) B Analyze Standards (Multiple Replicates) A->B C Construct Calibration Curve (Response vs. Concentration) B->C D Calculate Slope (S) from Linear Regression C->D E Calculate Standard Deviation (σ) (from Blank or Curve Residuals) C->E F Calculate LOD LOD = 3.3 * (σ / S) D->F E->F G Verify by Analyzing Sample at Calculated LOD F->G

References

A Comparative Analysis for Researchers: Furosemide Impurity B vs. 2,3-Dimethoxy-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of active pharmaceutical ingredients (APIs) and their impurities is paramount for ensuring drug safety and efficacy. This guide provides a detailed comparison of Furosemide Impurity B, a known process-related impurity and degradant of the diuretic drug furosemide, against 2,3-Dimethoxy-5-sulfamoylbenzoic Acid.

It is important to note that extensive searches for "this compound" in scientific literature and chemical databases did not yield significant information regarding its properties, analytical methods, or its relation to furosemide. This suggests that it may be an uncommon or potentially misidentified compound. Consequently, this guide will focus on providing a comprehensive overview of Furosemide Impurity B, with the acknowledgment that a direct experimental comparison is not feasible based on currently available data.

Furosemide and its Process-Related Impurity B

Furosemide is a potent loop diuretic used to treat edema and hypertension. During its synthesis and storage, various impurities can form. Furosemide Impurity B, chemically known as 2,4-Dichloro-5-sulfamoylbenzoic acid, is a significant impurity that requires careful monitoring and control in pharmaceutical formulations.

Below is a visual representation of the chemical relationship between Furosemide and Furosemide Impurity B.

Chemical Structures cluster_furosemide Active Pharmaceutical Ingredient cluster_impurity Process-Related Impurity Furosemide Furosemide C12H11ClN2O5S ImpurityB Furosemide Impurity B (2,4-Dichloro-5-sulfamoylbenzoic acid) C7H5Cl2NO4S Furosemide->ImpurityB Potential Precursor in Synthesis

Furosemide and its Impurity B

Physicochemical Properties

A summary of the available physicochemical data for Furosemide Impurity B is presented below. No comparable data was found for this compound.

PropertyFurosemide Impurity B (2,4-Dichloro-5-sulfamoylbenzoic acid)This compound
Molecular Formula C7H5Cl2NO4S[1][2]Data not available
Molecular Weight 270.09 g/mol [1][2]Data not available
Appearance White to off-white solid/powder[3][4]Data not available
Melting Point 230-234 °C[3][4][5]Data not available
Solubility Slightly soluble in DMSO and heated methanol; Insoluble in water[3][6]Data not available
CAS Number 2736-23-4[1]Data not available

Analytical Methodologies

The identification and quantification of impurities in pharmaceutical products are critical for quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) for Furosemide Impurity B

A validated HPLC method is essential for the routine analysis of Furosemide and its impurities.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A common choice is a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., acetonitrile) in a 60:40 (v/v) ratio is often used.[7]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[7]

  • Detection Wavelength: UV detection at 272 nm provides good sensitivity for both Furosemide and its impurities.[7]

  • Injection Volume: 10 µL.[7]

  • Temperature: The column is typically maintained at ambient temperature (e.g., 25 °C).[7]

The following diagram illustrates a general workflow for the analysis of pharmaceutical impurities using HPLC.

General HPLC Workflow for Impurity Analysis SamplePrep Sample Preparation Dissolve drug substance in a suitable solvent HPLC HPLC System Mobile Phase Reservoir Pump Injector Column Detector SamplePrep->HPLC Inject Sample DataAcquisition Data Acquisition Chromatogram Generation HPLC->DataAcquisition Detect Analytes DataAnalysis Data Analysis Peak Integration Quantification of Impurities DataAcquisition->DataAnalysis Process Data Reporting Reporting Impurity Profile Report DataAnalysis->Reporting Generate Results

HPLC Workflow for Impurity Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS)

For the structural confirmation and sensitive detection of impurities, LC-MS is a powerful tool.

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation: An LC system coupled to a tandem mass spectrometer (MS/MS).

  • Column: A Kinetex® 2.6 µm Biphenyl column (50 x 2.1 mm) has been shown to be effective.[2]

  • Mobile Phase: A gradient elution using 0.1% Formic Acid in Water (A) and an organic solvent (B).[2]

  • Flow Rate: 400 µL/min.[2]

  • Injection Volume: 1 µL.[2]

  • Temperature: 40 °C.[2]

  • Detection: Mass spectrometry in negative ion mode. For Furosemide, the mass transition m/z 328.9 to 284.8 is monitored.[8]

Toxicological Information

The toxicological properties of Furosemide Impurity B have not been fully investigated.[4] However, as with any impurity, its levels in the final drug product must be strictly controlled according to regulatory guidelines to ensure patient safety. In silico methods can be used to predict the toxicological properties of impurities.[9][10]

Conclusion

This guide provides a detailed overview of Furosemide Impurity B (2,4-Dichloro-5-sulfamoylbenzoic acid), a critical process-related impurity of the drug furosemide. While a direct comparison with this compound was intended, the lack of available scientific data on the latter compound makes a comparative analysis impossible at this time.

For researchers and drug development professionals, the information provided on Furosemide Impurity B, including its physicochemical properties and established analytical methods, serves as a valuable resource for quality control and drug safety assessment. It is recommended that any further investigation into potential furosemide impurities be based on compounds that are well-documented in scientific literature and pharmacopeias.

References

A Spectroscopic Showdown: Differentiating Dimethoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the efficacy, safety, and reproducibility of their work. This guide provides a comprehensive spectroscopic comparison of six dimethoxybenzoic acid isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethoxybenzoic acid. By examining their distinct signatures in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy, this document serves as a practical reference for distinguishing between these closely related compounds.

The subtle differences in the placement of the two methoxy groups on the benzoic acid framework lead to unique electronic environments for the constituent atoms. These differences are manifested as distinct chemical shifts in ¹H and ¹³C NMR spectra, characteristic vibrational modes in FTIR spectra, and varied electronic transitions in UV-Vis spectra. This guide presents a side-by-side comparison of these spectroscopic fingerprints, supported by experimental data, to facilitate unambiguous isomer identification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the six isomers of dimethoxybenzoic acid. These values are compiled from various spectral databases and literature sources and may vary slightly depending on the experimental conditions.

¹H NMR Spectral Data

The proton NMR spectra of the dimethoxybenzoic acid isomers are particularly useful for differentiation due to the distinct chemical shifts and coupling patterns of the aromatic protons. The integration of the methoxy proton signals also confirms the presence of two methoxy groups.

CompoundAromatic Protons (δ, ppm)Methoxy Protons (δ, ppm)Carboxylic Acid Proton (δ, ppm)
2,3-Dimethoxybenzoic Acid 7.45 (dd), 7.15 (t), 7.05 (dd)[1]3.92, 3.89[1]~10.8[1]
2,4-Dimethoxybenzoic Acid 7.85 (d), 6.53 (dd), 6.45 (d)[1]3.90, 3.85~11.0
2,5-Dimethoxybenzoic Acid 7.33 (d), 7.09 (dd), 6.92 (d)[1]3.90, 3.82[1]~11.0[1]
2,6-Dimethoxybenzoic Acid 7.30 (t), 6.60 (d, 2H)3.85 (s, 6H)~11.0
3,4-Dimethoxybenzoic Acid 7.75 (dd), 7.55 (d), 6.97 (d)3.94, 3.92~12.5
3,5-Dimethoxybenzoic Acid 7.15 (d, 2H), 6.72 (t)3.82 (s, 6H)~13.0
¹³C NMR Spectral Data

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecules. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the methoxy carbons are sensitive to the substitution pattern.

CompoundCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Methoxy Carbons (δ, ppm)
2,3-Dimethoxybenzoic Acid 167.2[1]152.8, 148.2, 124.5, 123.0, 118.9, 115.8[1]61.8, 56.1[1]
2,4-Dimethoxybenzoic Acid 166.5[1]163.0, 160.2, 134.1, 118.5, 105.4, 98.3[1]56.4, 55.7
2,5-Dimethoxybenzoic Acid 165.8[1]154.0, 153.8, 122.9, 118.9, 117.8, 114.3[1]56.5, 56.1[1]
2,6-Dimethoxybenzoic Acid 168.0158.0 (2C), 132.0, 112.5, 104.0 (2C)56.0 (2C)
3,4-Dimethoxybenzoic Acid 167.6153.8, 148.9, 124.8, 123.0, 112.4, 110.856.1, 55.9
3,5-Dimethoxybenzoic Acid 167.5160.7 (2C), 132.8, 107.9 (2C), 106.255.9 (2C)
FTIR Spectral Data

The infrared spectra of dimethoxybenzoic acid isomers show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, C-O stretching from the methoxy groups, and aromatic C-H and C=C bonds.

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
2,3-Dimethoxybenzoic Acid ~3000-2500 (broad)~1690~1270, 1120~1580, 1470
2,4-Dimethoxybenzoic Acid ~3000-2500 (broad)~1685~1260, 1130~1605, 1510
2,5-Dimethoxybenzoic Acid ~3000-2500 (broad)~1680~1280, 1040~1590, 1490
2,6-Dimethoxybenzoic Acid ~3000-2500 (broad)~1700~1250, 1110~1590, 1470
3,4-Dimethoxybenzoic Acid ~3000-2500 (broad)~1680~1270, 1120~1600, 1520
3,5-Dimethoxybenzoic Acid ~3000-2500 (broad)~1695~1230, 1160~1600, 1460
UV-Vis Spectral Data

UV-Vis spectroscopy reveals information about the electronic transitions within the molecules. The position of the absorption maxima (λmax) is influenced by the substitution pattern on the aromatic ring.

Compoundλmax 1 (nm)λmax 2 (nm)
2,3-Dimethoxybenzoic Acid ~215~295[2]
2,4-Dimethoxybenzoic Acid ~210~290
2,5-Dimethoxybenzoic Acid ~220~300
2,6-Dimethoxybenzoic Acid ~210~290
3,4-Dimethoxybenzoic Acid (Veratric Acid) ~217~290[3]
3,5-Dimethoxybenzoic Acid ~215~295

Experimental Protocols

Consistent and detailed experimental protocols are crucial for obtaining reproducible spectroscopic data. The following methodologies are standard for the analysis of dimethoxybenzoic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the dimethoxybenzoic acid isomer is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The solution should be homogenous.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often necessary.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured.

  • Instrumentation: A standard FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is converted to a spectrum via a Fourier transform. The spectrum is usually displayed in terms of transmittance or absorbance.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of the dimethoxybenzoic acid isomer is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a volumetric flask. This stock solution is then diluted to an appropriate concentration (typically in the range of 1-10 mg/L) to ensure that the absorbance values fall within the linear range of the instrument (ideally between 0.1 and 1.0).

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Data Acquisition: The sample is placed in a quartz cuvette (typically with a 1 cm path length). A matching cuvette containing the pure solvent is used as a reference. The absorbance spectrum is recorded over a specific wavelength range, typically from 200 to 400 nm.

  • Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of dimethoxybenzoic acid derivatives.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Dimethoxybenzoic Acid Isomer NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR_Prep Prepare KBr Pellet or use ATR Sample->FTIR_Prep UV_Prep Prepare Dilute Solution in UV-Transparent Solvent Sample->UV_Prep NMR_Acq ¹H and ¹³C NMR Spectroscopy NMR_Prep->NMR_Acq FTIR_Acq FTIR Spectroscopy FTIR_Prep->FTIR_Acq UV_Acq UV-Vis Spectroscopy UV_Prep->UV_Acq NMR_Analysis Analyze Chemical Shifts, Coupling Patterns, & Integration NMR_Acq->NMR_Analysis FTIR_Analysis Identify Characteristic Vibrational Frequencies FTIR_Acq->FTIR_Analysis UV_Analysis Determine λmax Values UV_Acq->UV_Analysis Structure_Elucidation Structural Confirmation & Isomer Differentiation NMR_Analysis->Structure_Elucidation FTIR_Analysis->Structure_Elucidation UV_Analysis->Structure_Elucidation

Caption: Experimental workflow for spectroscopic analysis.

By carefully applying these spectroscopic techniques and comparing the obtained data with the reference values provided in this guide, researchers can confidently distinguish between the various dimethoxybenzoic acid isomers, ensuring the integrity and accuracy of their scientific endeavors.

References

A Researcher's Guide to Analytical Method Specificity for Isomeric Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical development and chemical analysis, the precise separation and quantification of isomeric compounds is a critical challenge. Isomers, molecules sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit vastly different pharmacological, toxicological, and physicochemical properties.[1][2] This guide provides a detailed comparison of key analytical methods, offering insights into their specificity for various types of isomers, including enantiomers, diastereomers, and positional isomers. Supported by experimental data and detailed protocols, this resource is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical strategy for their specific needs.

Comparison of Analytical Methodologies

The selection of an analytical method for isomeric analysis is contingent upon the nature of the isomers, the sample matrix, and the desired analytical outcome (e.g., qualitative identification, quantitative determination, or preparative separation). The primary techniques employed include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Mass Spectrometry (MS), often in hyphenated configurations.

Data Presentation: Quantitative Comparison of Analytical Methods

The following table summarizes the performance of various analytical methods for the separation and quantification of isomeric compounds. The data presented is a synthesis of typical performance characteristics and may vary depending on the specific application and experimental conditions.

Analytical MethodPrinciple of SeparationSpecificity for IsomersKey AdvantagesLimitationsTypical Resolution (Rs)
Chiral HPLC Differential interaction with a chiral stationary phase (CSP).[3]High for enantiomers.[3]Direct separation of enantiomers without derivatization.[3]CSPs can be expensive and have specific mobile phase requirements.[3]> 1.5[4]
Reverse-Phase HPLC with Chiral Mobile Phase Additive Forms transient diastereomeric complexes with a chiral selector in the mobile phase.[3]Moderate to High for enantiomers.Utilizes standard, less expensive columns.[3]The chiral additive can be costly and may interfere with detection.[3]1.0 - 2.0
Normal-Phase HPLC Adsorption chromatography based on polarity.High for diastereomers and positional isomers.Excellent resolution for non-enantiomeric isomers.Requires non-polar, often flammable, mobile phases.> 2.0[5]
Supercritical Fluid Chromatography (SFC) Partitioning between a supercritical fluid mobile phase and a stationary phase.[6]High for chiral and achiral isomers.[6]Faster than HPLC, environmentally friendly due to reduced solvent usage.[6][7]Limited applicability for very polar and ionic compounds without modifiers.[6]> 1.5[8]
Gas Chromatography (GC) with Chiral Column Differential partitioning into a chiral stationary phase in the gas phase.High for volatile enantiomers.High resolution and speed for suitable analytes.[7]Limited to volatile and thermally stable compounds.[7]> 1.5
Mass Spectrometry (MS) Mass-to-charge ratio.[9]Limited for isomers (isobaric). Can differentiate with fragmentation (MS/MS).[9][10]High sensitivity and specificity for structural elucidation when coupled with separation techniques.[10]Cannot distinguish isomers without prior separation or specific fragmentation patterns.[9][11]N/A
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Separation based on ion size, shape, and charge in the gas phase, followed by mass analysis.[12][13]High for various isomers (conformational, structural).[12][14]Rapid separation times and ability to resolve isomers not separable by MS alone.[11][13]Resolution may not be sufficient for all isomer pairs.[13]Baseline separation for CCS differences <1%[12]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the successful implementation of analytical techniques for isomeric separation. The following protocols outline general procedures for key methods discussed.

Protocol 1: Chiral HPLC for Enantioseparation

This protocol details a general procedure for the separation of enantiomers using a chiral stationary phase.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column thermostat, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).[3]

2. Materials and Reagents:

  • Chiral Stationary Phase (CSP) Column: Polysaccharide-based CSPs like Chiralpak® or Chiralcel® are widely applicable.[15]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol, ethanol). The ratio is critical for achieving separation and may require optimization.[3] For basic compounds, an additive like diethylamine (0.1%) may be used, while for acidic compounds, trifluoroacetic acid (0.1%) can be beneficial.[3]

  • Sample: Dissolved in the mobile phase or a compatible solvent.

3. Chromatographic Conditions:

  • Mobile Phase: A typical starting point is n-Hexane:Isopropanol (90:10, v/v).[4]

  • Flow Rate: Chiral separations often benefit from lower flow rates, for instance, 0.5-1.0 mL/min.[15]

  • Column Temperature: Typically ambient (e.g., 25°C). Decreasing the temperature can sometimes enhance chiral selectivity.[15]

  • Detection: UV detection at a wavelength where the analyte absorbs, or Mass Spectrometry for higher specificity.[4]

  • Injection Volume: 5-20 µL, depending on the sample concentration and column dimensions.[3]

4. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a standard solution containing the racemic mixture to determine the retention times of each enantiomer.

  • Inject the sample solution.

  • Integrate the peak areas of the two enantiomers to determine their ratio.

Protocol 2: Supercritical Fluid Chromatography (SFC) for Isomer Separation

This protocol provides a general method for the separation of isomers using SFC, which is particularly advantageous for its speed and reduced environmental impact.

1. Instrumentation:

  • SFC system equipped with a CO₂ pump, a modifier pump, a back-pressure regulator, a column oven, an autosampler, and a detector (e.g., UV-Vis, MS).

2. Materials and Reagents:

  • Column: A suitable chiral or achiral column. Many HPLC columns can be used for SFC.[16]

  • Mobile Phase: Supercritical CO₂ as the main mobile phase component.[6]

  • Modifier: A polar organic solvent like methanol or ethanol to increase the elution strength for more polar analytes.[6]

  • Sample: Dissolved in a solvent compatible with the mobile phase.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of CO₂ and a modifier (e.g., 5-40% methanol over 5 minutes).

  • Flow Rate: Typically 1-4 mL/min.

  • Outlet Pressure: Maintained at a constant pressure, for example, 120 bar.[5]

  • Column Temperature: Usually slightly above ambient, for instance, 40°C.[5]

  • Detection: UV or MS.

4. Procedure:

  • Equilibrate the system with the initial mobile phase conditions.

  • Inject the sample.

  • Run the gradient program to elute the isomers.

  • Identify and quantify the isomers based on their retention times and peak areas.

Protocol 3: LC-MS/MS for Sensitive Quantification of Isomers

This protocol outlines a highly sensitive method for the quantification of isomers, particularly useful when isomers can be chromatographically separated before MS detection.

1. Instrumentation:

  • LC-MS/MS system consisting of an HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.[3]

2. Materials and Reagents:

  • Column: A reverse-phase column such as a C18 is commonly used.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

  • Sample: Prepared in a suitable solvent, often after a sample clean-up procedure like solid-phase extraction or protein precipitation for biological matrices.[3]

3. LC-MS/MS Conditions:

  • LC Gradient: A suitable gradient to separate the isomers of interest (e.g., 5% B to 95% B over 10 minutes).

  • Flow Rate: Typically 0.3-0.5 mL/min.[3]

  • Mass Spectrometer: Operating in a positive or negative electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each isomer and an internal standard.[3]

4. Procedure:

  • Optimize the MS parameters (e.g., collision energy, fragmentor voltage) for each isomer using standard solutions.

  • Develop an LC method that provides chromatographic separation of the isomers.

  • Inject the prepared samples and standards.

  • Quantify the isomers using a calibration curve constructed from the peak area ratios of the analyte to the internal standard.

Mandatory Visualization

The selection of an appropriate analytical method for isomeric compounds is a systematic process. The following diagram illustrates a general workflow to guide researchers in this decision-making process.

G start Define Analytical Goal (Qualitative/Quantitative) isomer_type Identify Isomer Type (Enantiomers, Diastereomers, Positional, etc.) start->isomer_type properties Assess Physicochemical Properties (Volatility, Polarity, Thermal Stability) isomer_type->properties chromatography Chromatographic Method Selection properties->chromatography gc Gas Chromatography (GC) chromatography->gc Volatile & Thermally Stable lc_sfc LC / SFC chromatography->lc_sfc Non-Volatile or Thermally Labile chiral_achiral Chiral or Achiral Separation? gc->chiral_achiral lc_sfc->chiral_achiral chiral Chiral Chromatography (Chiral Column or Additive) chiral_achiral->chiral Enantiomers achiral Achiral Chromatography (RP-HPLC, NP-HPLC, HILIC) chiral_achiral->achiral Diastereomers or Positional Isomers detection Detector Selection chiral->detection achiral->detection uv UV-Vis / PDA detection->uv Chromophore Present & Sufficient Conc. ms Mass Spectrometry (MS / MS-MS) detection->ms High Sensitivity & Structural Info Needed ims_ms Ion Mobility-MS detection->ims_ms Co-eluting Isomers or Conformational Analysis method_dev Method Development & Optimization uv->method_dev ms->method_dev ims_ms->method_dev validation Method Validation (Specificity, Linearity, Accuracy, Precision) method_dev->validation end Routine Analysis validation->end

Workflow for selecting an analytical method for isomeric compound analysis.

References

A Comparative Guide to the Biological Efficacy of Sulfamoyl and Methylsulfonyl Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of two structurally related classes of compounds: sulfamoyl benzoic acids and methylsulfonyl benzoic acids. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows, this document aims to serve as a valuable resource for researchers engaged in drug discovery and development.

Introduction

Sulfamoyl benzoic acids, characterized by a central benzoic acid core with a sulfamoyl group (-SO₂NHR), and methylsulfonyl benzoic acids, which feature a methylsulfonyl group (-SO₂CH₃), are important scaffolds in medicinal chemistry. Both moieties are recognized for their ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. Their structural similarities and differences often lead to distinct pharmacological profiles, making a direct comparison of their biological activities highly relevant for rational drug design. This guide explores their efficacy in three distinct therapeutic areas: as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), as agonists of lysophosphatidic acid (LPA) receptors, and as inhibitors of cyclooxygenase-2 (COX-2).

Data Presentation: A Comparative Overview

The following tables summarize the quantitative biological activity data for representative compounds from both classes.

Table 1: Inhibition of Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases) by Sulfamoyl Benzoic Acid Derivatives
Compound IDStructureh-NTPDase1 IC₅₀ (µM)h-NTPDase2 IC₅₀ (µM)h-NTPDase3 IC₅₀ (µM)h-NTPDase8 IC₅₀ (µM)
2a 3-(N-cyclopropylsulfamoyl)benzoic acid> 50> 501.32 ± 0.06> 50
2d 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid> 50> 50> 500.28 ± 0.07
3i N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide2.88 ± 0.13> 500.72 ± 0.11> 50
3f N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide> 500.27 ± 0.08> 50> 50
3j 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide> 500.29 ± 0.07> 50> 50
4d 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide> 500.13 ± 0.010.20 ± 0.072.46 ± 0.09

Data extracted from a study on sulfamoyl-benzamides as selective inhibitors for h-NTPDases.[1]

Table 2: Agonist Activity of Sulfamoyl Benzoic Acid Analogues at the LPA₂ Receptor
Compound IDStructureLPA₂ EC₅₀ (nM)
GRI977143 (3) A non-lipid LPA₂ agonist precursor~ 2000
Compound 4 A sulfamoyl benzoic acid analogue~ 2000
Compound 11d 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid0.00506 ± 0.00373

Data from a study on the design and synthesis of sulfamoyl benzoic acid analogues with specific agonist activity for the LPA₂ receptor.

Table 3: Comparative Inhibition of Cyclooxygenase-2 (COX-2)
Compound ClassRepresentative Compound/AnalogueCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Sulfamoyl Benzoic Acid Derivative Celecoxib14.20.4233.8
Sulfamoyl Benzoic Acid Derivative 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide (20, LA2135)85.130.74114.5
Methylsulfonyl Benzoic Acid Derivative Rofecoxib Analogue (17)159.70.196812
Methylsulfonyl Benzoic Acid Derivative 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole>1000.48>208

Data compiled from studies on selective COX-2 inhibitors.[2][3][4][5]

Discussion of Biological Efficacy

The presented data highlights the distinct biological activities of sulfamoyl and methylsulfonyl benzoic acid derivatives.

h-NTPDase Inhibition: Sulfamoyl benzoic acid derivatives have demonstrated potent and selective inhibitory activity against various isoforms of h-NTPDases.[1] For instance, compound 2d is a highly selective inhibitor of h-NTPDase8 with a sub-micromolar IC₅₀ value, while compound 4d shows potent inhibition of h-NTPDase2.[1] The nature and position of substituents on both the sulfamoyl and benzamide moieties significantly influence the potency and selectivity. Currently, there is a lack of comparable published data on the h-NTPDase inhibitory activity of methylsulfonyl benzoic acids.

LPA₂ Receptor Agonism: Certain sulfamoyl benzoic acid analogues have been identified as potent and specific agonists of the LPA₂ receptor. Notably, compound 11d exhibits picomolar activity, representing a significant increase in potency compared to earlier non-lipid agonists. This line of research underscores the potential of the sulfamoyl benzoic acid scaffold in developing targeted therapies for conditions where LPA₂ activation is beneficial. To date, analogous studies on methylsulfonyl benzoic acids as LPA receptor agonists have not been prominently reported in the literature.

COX-2 Inhibition: The field of anti-inflammatory drugs provides a direct platform for comparing the two classes. Both sulfamoyl and methylsulfonyl moieties are key pharmacophores in selective COX-2 inhibitors.[2][6] Celecoxib, which contains a sulfamoylphenyl group, and Rofecoxib, which has a methylsulfonylphenyl group, are well-known examples. Structure-activity relationship studies on analogues of these drugs reveal that both scaffolds can yield highly potent and selective COX-2 inhibitors. For example, a rofecoxib analogue (17 ) with an azido-bioisostere of the methylsulfonyl group showed a COX-2 IC₅₀ of 0.196 µM and a high selectivity index of 812.[2] Similarly, a derivative of sulfamoyl benzoic acid (20, LA2135 ) displayed a COX-2 IC₅₀ of 0.74 µM with a selectivity index of 114.5.[4] Another methylsulfonyl-containing compound, 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, was found to be a potent and selective COX-2 inhibitor with an IC₅₀ of 0.48 µM.[5] These findings suggest that both the sulfamoyl and methylsulfonyl groups can be effectively utilized in the design of potent and selective COX-2 inhibitors, with the specific molecular framework of the rest of the molecule playing a crucial role in determining the ultimate activity and selectivity.

Experimental Protocols

h-NTPDase Inhibition Assay

The inhibitory potential of the synthesized compounds against the four isoforms of h-NTPDases (h-NTPDase1, -2, -3, and -8) is determined using a colorimetric assay that measures the amount of inorganic phosphate released from the hydrolysis of ATP.

  • Enzyme and Substrate Preparation: Recombinant human NTPDase enzymes are used. ATP is prepared as a stock solution in the assay buffer.

  • Reaction Mixture: The reaction is carried out in a 96-well plate. Each well contains the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), CaCl₂, the respective h-NTPDase isoform, and the test compound at various concentrations.

  • Incubation: The reaction mixture is pre-incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.

  • Reaction Termination: After a defined incubation period, the reaction is stopped by the addition of a stopping reagent, such as Malachite Green reagent.

  • Detection: The absorbance of the resulting color complex is measured using a microplate reader at a specific wavelength (e.g., 630 nm).

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without the inhibitor). IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

LPA Receptor Activation Assay

The agonist activity of the compounds at the LPA₂ receptor is typically assessed using a cell-based assay that measures a downstream signaling event, such as calcium mobilization or reporter gene activation.

  • Cell Culture: A cell line stably expressing the human LPA₂ receptor (e.g., HEK293 cells) is used.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations in an appropriate assay buffer.

  • Assay Procedure (Calcium Mobilization):

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The baseline fluorescence is measured.

    • The test compound is added to the cells, and the change in fluorescence intensity, corresponding to an increase in intracellular calcium, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity. The EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal response, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity and selectivity of the compounds against COX-1 and COX-2 are determined using an in vitro enzyme immunoassay.

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: The assay is performed in a 96-well plate. Each well contains the reaction buffer, heme, the respective COX enzyme, and the test compound at various concentrations.

  • Pre-incubation: The enzyme and inhibitor are pre-incubated for a short period.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of prostaglandin E₂ (PGE₂) produced is quantified using a specific enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of PGE₂ production is calculated for each concentration of the test compound. IC₅₀ values for both COX-1 and COX-2 are determined from the concentration-response curves. The selectivity index is calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2.

Visualizations

LPA2_Signaling_Pathway cluster_membrane Cell Membrane LPA2_Receptor LPA2 Receptor G_Protein Gαi/Gαq LPA2_Receptor->G_Protein Activates LPA_Agonist LPA or Sulfamoyl Benzoic Acid Agonist LPA_Agonist->LPA2_Receptor Binds Downstream_Effectors Downstream Effectors (e.g., PI3K/Akt, PLC/PKC) G_Protein->Downstream_Effectors Modulates Cellular_Responses Cellular Responses (e.g., Proliferation, Survival) Downstream_Effectors->Cellular_Responses Leads to

Caption: LPA2 Receptor Signaling Pathway.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Solution (e.g., COX-2) Incubation Pre-incubate Enzyme and Inhibitor Enzyme->Incubation Inhibitor Test Compound (Sulfamoyl or Methylsulfonyl Benzoic Acid Derivative) Inhibitor->Incubation Substrate Substrate Solution (e.g., Arachidonic Acid) Reaction Initiate Reaction with Substrate Substrate->Reaction Incubation->Reaction Termination Stop Reaction Reaction->Termination Detection Detect Product Formation (e.g., EIA) Termination->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General Experimental Workflow for Enzyme Inhibition Assays.

References

Safety Operating Guide

Proper Disposal Procedures for 2,3-Dimethoxy-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the proper disposal of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid based on standard laboratory safety practices and information from structurally similar compounds. A specific Safety Data Sheet (SDS) for this exact compound was not located. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for final approval of your disposal plan, as they are familiar with local, state, and federal regulations.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on data for similar chemical structures, this compound should be handled with care to avoid potential irritation.[1][2][3][4]

Recommended PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: If handling the solid material and there is a risk of generating dust, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

This protocol assumes that this compound is being disposed of as a solid chemical or in a solution.

Step 1: Waste Identification and Segregation

  • Treat this compound as a hazardous chemical waste.

  • Do not mix this compound with other waste streams unless explicitly approved by your EHS department. Incompatible materials can react violently or produce toxic gases.

  • Segregate solid waste from liquid waste.

Step 2: Preparing for Disposal

  • Solid Waste:

    • If the original container is not available or is compromised, transfer the solid waste to a new, clean, and chemically compatible container with a secure screw-top lid.

    • Ensure the container is appropriate for solid waste and is not reactive with the chemical.

  • Liquid Waste (Solutions):

    • If the compound is in a solution, do not dispose of it down the drain.[2][3]

    • Collect the liquid waste in a designated, leak-proof, and chemically compatible container with a secure screw-top lid.

    • Leave at least 10% headspace in the container to allow for vapor expansion.

Step 3: Labeling the Waste Container

  • Properly label the waste container with a hazardous waste tag provided by your institution.

  • The label must include:

    • The full chemical name: "this compound".

    • The concentration (if in solution).

    • The date the waste was first added to the container.

    • The words "Hazardous Waste".

    • Any known hazards (e.g., "Irritant").

Step 4: Storage of Hazardous Waste

  • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is kept closed at all times, except when adding waste.[1]

  • Store in a well-ventilated area.[1]

Step 5: Arranging for Disposal

  • Once the waste container is full or you are ready to have it removed, follow your institution's procedures for hazardous waste pickup.

  • This typically involves submitting a request to your EHS department.

  • The final disposal will be carried out by an approved and licensed hazardous waste disposal company.[1][2][5]

Summary of Disposal Considerations

ParameterGuidelineRationale
PPE Nitrile gloves, safety glasses/goggles, lab coat. Respirator if dust is generated.Protects against potential skin, eye, and respiratory irritation.[1]
Waste State Solid or LiquidSegregate waste based on its physical state.
Container Chemically compatible, sealed container.Prevents leaks and reactions.
Labeling Use official hazardous waste tags with complete chemical information.Ensures proper identification and handling by waste management personnel.
Storage Designated Satellite Accumulation Area (SAA), closed containers.Complies with safety regulations and prevents accidental spills or exposure.
Disposal Method Do not dispose of down the drain or in regular trash.[2][3]Prevents environmental contamination and damage to plumbing.
Final Disposal Through your institution's EHS department to an approved waste disposal plant.[1][2][5]Ensures compliance with all local, state, and federal regulations.

Experimental Workflow and Decision Logic

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.

G start Start: Chemical Waste for Disposal sds_check Consult Safety Data Sheet (SDS) start->sds_check ehs_consult Consult Institutional EHS Office for Guidance sds_check->ehs_consult SDS Unavailable or Unclear characterize Characterize Waste (Solid or Liquid) sds_check->characterize SDS Provides Clear Instructions ehs_consult->characterize containerize Select Appropriate, Labeled Hazardous Waste Container characterize->containerize store Store in Satellite Accumulation Area (SAA) containerize->store pickup Arrange for EHS Waste Pickup store->pickup end_proc End of Procedure pickup->end_proc

Caption: Workflow for the proper disposal of laboratory chemical waste.

References

Personal protective equipment for handling 2,3-Dimethoxy-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid, tailored for researchers, scientists, and drug development professionals. The following procedures are based on safety data for structurally similar compounds and are intended to provide a robust framework for safe laboratory practices.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety. The following table summarizes the recommended equipment for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety glasses with side-shields or gogglesIn case of splashing, a face shield should be worn in addition to goggles.[3]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene)Gloves should be inspected before use and replaced regularly. Contaminated gloves should be disposed of properly.[4]
Lab coat or chemical-resistant apronTo protect from spills and contamination.
Respiratory NIOSH-approved respiratorRequired when engineering controls are insufficient, when generating dust, or in case of emergency.[5] Follow OSHA respirator regulations.[6]

Safe Handling and Storage Workflow

The following diagram outlines the procedural workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_sds Review Safety Data for Similar Compounds prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_workspace Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_workspace prep_emergency Locate Eyewash Station and Safety Shower prep_workspace->prep_emergency handling_weigh Weigh Compound in Vented Enclosure prep_emergency->handling_weigh Proceed to Handling handling_dissolve Handle Solutions in Fume Hood handling_weigh->handling_dissolve handling_avoid Avoid Inhalation of Dust and Contact with Skin/Eyes handling_dissolve->handling_avoid disp_waste Collect Waste in Labeled, Sealed Container handling_avoid->disp_waste Proceed to Disposal disp_ppe Dispose of Contaminated PPE as Hazardous Waste disp_waste->disp_ppe disp_consult Consult Institutional and Local Disposal Regulations disp_ppe->disp_consult emergency_skin Skin Contact: Wash with Soap and Water emergency_eye Eye Contact: Rinse with Water for 15 min emergency_skin->emergency_eye emergency_inhalation Inhalation: Move to Fresh Air emergency_eye->emergency_inhalation emergency_ingestion Ingestion: Seek Immediate Medical Attention emergency_inhalation->emergency_ingestion

Caption: Procedural workflow for safe handling.

Emergency Procedures

In the event of exposure, immediate action is critical. The following table provides first-aid measures.

Exposure RouteFirst-Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation persists, seek medical attention.
Eye Contact Immediately rinse eyes cautiously with water for at least 15 minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1] If respiratory symptoms occur, seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill and Disposal Plan

Spill Management:

  • Ensure adequate ventilation and wear appropriate PPE.

  • For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.

  • For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • All waste must be disposed of in accordance with local, regional, and national regulations. Do not empty into drains.[2]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethoxy-5-sulfamoylbenzoic Acid
Reactant of Route 2
2,3-Dimethoxy-5-sulfamoylbenzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.